molecular formula C8H15NO3 B556442 N-Acetyl-D-leucine CAS No. 19764-30-8

N-Acetyl-D-leucine

Cat. No.: B556442
CAS No.: 19764-30-8
M. Wt: 173.21 g/mol
InChI Key: WXNXCEHXYPACJF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl-D-leucine is the N-acetyl derivative of D-leucine. It is a N-acetyl-D-amino acid and a D-leucine derivative. It is a conjugate acid of a N-acetyl-D-leucinate. It is an enantiomer of a N-acetyl-L-leucine.
DS-1211 is a potent and selective novel small molecule tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

(2R)-2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361310
Record name N-Acetyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-30-8
Record name Acetylleucine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLLEUCINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WU82GA22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Acetyl-L-leucine: A Deep Dive into its Neuronal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Acetyl-L-leucine (NALL), the pharmacologically active levorotatory enantiomer of N-acetyl-DL-leucine, has emerged as a promising therapeutic agent for a spectrum of neurological disorders. Initially utilized for vertigo, its neuroprotective potential is now being investigated in more complex and debilitating conditions, including lysosomal storage diseases like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis, cerebellar ataxias, traumatic brain injury (TBI), and neurodegenerative diseases such as Parkinson's disease.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of NALL's mechanism of action in neurons, focusing on its molecular targets, signaling pathways, and functional outcomes. It is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of neuroscience.

Core Tenets of N-Acetyl-L-leucine's Neuronal Activity

The therapeutic efficacy of N-Acetyl-L-leucine appears to stem from a multi-faceted mechanism of action rather than a single target. The L-enantiomer is consistently identified as the neuroprotective form, while the D-enantiomer shows little to no therapeutic effect.[2] Key proposed mechanisms include the modulation of autophagy and lysosomal function, reduction of neuroinflammation, and the restoration of neuronal homeostasis.

Modulation of Autophagy and Lysosomal Function

A growing body of evidence suggests that NALL plays a crucial role in restoring cellular housekeeping processes, particularly autophagy, which is often impaired in neurodegenerative conditions. In a mouse model of traumatic brain injury, NALL treatment was shown to partially restore autophagy flux. This is evidenced by a significant decrease in the levels of LC3-II and the autophagic cargo adaptor protein p62/SQSTM1 in the injured cortex of NALL-fed mice compared to vehicle-treated controls.

In the context of lysosomal storage disorders such as Niemann-Pick disease type C, NALL has been shown to correct disease-related cellular phenotypes. Specifically, both N-Acetyl-DL-leucine and N-Acetyl-L-leucine were found to reduce the relative lysosomal volume in NPC1-deficient Chinese Hamster Ovary cells and fibroblasts from NPC patients in a dose-dependent manner, with the L-enantiomer being the most effective.

Neuroinflammation and Neuroprotection

Neuroinflammation is a common pathological feature of many neurological disorders. NALL has demonstrated potent anti-inflammatory effects. In a mouse model of TBI, oral administration of NALL led to a significant reduction in the expression of neuroinflammatory markers. Specifically, there were marked decreases in the mRNA levels of pro-inflammatory cytokines such as IL-1β and other inflammatory mediators like NOS2, NLRP3, TNF-α, IFN-β, and NOX2 in the cortices of TBI mice treated with NALL.

This anti-inflammatory activity is coupled with direct neuroprotective effects. NALL treatment has been shown to attenuate neuronal cell death. In the TBI model, this was evidenced by a significant reduction in the cleavage of α-fodrin, a marker of apoptosis and necrosis.

Restoration of Neuronal Function and Synaptic Health

At a more fundamental level, N-acetyl-DL-leucine has been shown to act on abnormally polarized neurons. In vitro electrophysiological recordings from guinea pig medial vestibular nucleus (MVN) neurons revealed that acetyl-DL-leucine can restore the membrane potential of both hyperpolarized and depolarized neurons, bringing them back towards a mean value of -65 to -60 mV. This neuronal stabilization is thought to be a key mechanism in its efficacy for vestibular disorders and may contribute to its broader effects in other neurological conditions.

More recently, studies in models of Parkinson's disease have highlighted NALL's role in promoting synaptic health. Treatment with NALL led to an upregulation of wild-type parkin, an E3 ubiquitin ligase with neuroprotective functions, and an increase in the functional dopamine transporter (DAT) in patient-derived dopaminergic neurons with GBA1 and LRRK2 mutations. Furthermore, NALL treatment reduced levels of pathological pS129-alpha-synuclein, a hallmark of Parkinson's disease, in these models. This effect was found to be dependent on the serine protease HTRA1, which was induced by NALL treatment.

Metabolic Regulation

Altered glucose and antioxidant metabolism are implicated in the mechanism of action of NALL, particularly in the context of lysosomal storage diseases. In a mouse model of Sandhoff's disease, N-acetyl-DL-leucine was found to normalize glucose and glutamate metabolism.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies on N-Acetyl-L-leucine.

Table 1: Effects of N-Acetyl-L-leucine on Neuronal Markers in Preclinical Models

Parameter Model Treatment Result Reference
pS129-alpha-synuclein (Triton-soluble)GBA1 L444P patient-derived dopaminergic neurons10 mM NALL for 4 weeks~45% reduction (p<0.01)
pS129-alpha-synuclein (Triton-insoluble)GBA1 L444P patient-derived dopaminergic neurons10 mM NALL for 4 weeks~50% reduction (p<0.01)
Parkin levelsGBA1 L444P patient-derived dopaminergic neurons10 mM NALL~70% increase (p<0.05)
LC3-II levels (densitometric analysis)Mouse model of TBINALL (100mg/kg/day) for 1 daySignificant decrease (p<0.05) vs. vehicle
p62/SQSTM1 levels (densitometric analysis)Mouse model of TBINALL (100mg/kg/day) for 1 daySubstantial decrease vs. vehicle
α-fodrin cleavage products (145-150 kDa)Mouse model of TBINALL (100mg/kg/day)Significantly lower level vs. vehicle
IL-1β mRNA levelsMouse model of TBINALL (100mg/kg/day)Marked reduction vs. vehicle
NOX2 mRNA levelsMouse model of TBINALL (100mg/kg/day)Marked decrease vs. vehicle

Table 2: Clinical Efficacy of N-Acetyl-L-leucine in Niemann-Pick Disease Type C

Endpoint Study Design NALL Treatment Effect Placebo Effect p-value Reference
Mean Change from Baseline in SARA ScoreDouble-blind, placebo-controlled, crossover trial (12 weeks)-1.97 ± 2.43 points-0.60 ± 2.39 points<0.001

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on N-Acetyl-L-leucine.

Autophagy Flux Assay (LC3-II Western Blot)
  • Objective: To measure the effect of NALL on the autophagic process by quantifying the conversion of LC3-I to LC3-II.

  • Cell Lines: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons.

  • Protocol:

    • Seed cells in 6-well plates and treat with NALL for the desired time.

    • In the final 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of wells to block the degradation of autophagosomes.

    • Harvest cells and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3, followed by an appropriate secondary antibody.

    • Visualize bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensity for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagy flux.

Assessment of Lysosomal Volume in NPC1-deficient Cells
  • Objective: To quantify changes in lysosomal volume in NPC1-deficient cells following treatment with NALL.

  • Cell Lines: NPC1-deficient and wild-type cells (e.g., Chinese Hamster Ovary cells or patient-derived fibroblasts).

  • Protocol:

    • Seed cells in multi-well plates suitable for imaging.

    • Treat cells with varying concentrations of NALL for a predetermined time course (e.g., 24, 48, 72 hours).

    • Thirty minutes before the end of the treatment period, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration and incubate for 30 minutes at 37°C.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the total LysoTracker fluorescence intensity or the number and size of LysoTracker-positive puncta per cell using image analysis software. Normalize the data to the number of cells (DAPI-positive nuclei).

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury
  • Objective: To induce a reproducible model of TBI in mice to evaluate the neuroprotective effects of NALL.

  • Animal Model: Male C57BL/6J mice (20-25g).

  • Protocol:

    • Anesthetize the mouse (e.g., with isoflurane).

    • Make a midline incision over the skull and perform a craniotomy over the desired cortical region.

    • Induce a moderate injury using a pneumatic impactor with defined parameters (e.g., velocity of 6 m/s and a deformation depth of 2 mm).

    • Suture the scalp and allow the animal to recover.

  • NALL Administration: Administer NALL orally (e.g., 100 mg/kg) via gavage daily for a specified period (e.g., 4 days) following the CCI-induced TBI.

Intracellular Recordings from Medial Vestibular Nucleus (MVN) Neurons
  • Objective: To measure the effect of acetyl-DL-leucine on the membrane potential of central vestibular neurons.

  • Preparation: Brainstem slices from guinea pigs.

  • Protocol:

    • Prepare coronal brainstem slices containing the MVN.

    • Maintain the slices in an interface-type recording chamber superfused with artificial cerebrospinal fluid.

    • Perform intracellular recordings from MVN neurons using sharp microelectrodes filled with potassium acetate.

    • After establishing a stable baseline recording, apply acetyl-DL-leucine to the superfusion medium.

    • Record changes in membrane potential, firing rate, and other electrophysiological properties.

  • Data Analysis: Compare the resting membrane potential and firing characteristics of neurons before and after the application of acetyl-DL-leucine.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to N-Acetyl-L-leucine's mechanism of action.

NALL_Parkinsons_Pathway NALL N-Acetyl-L-leucine HTRA1 HTRA1 (Serine Protease) NALL->HTRA1 induces Parkin Parkin NALL->Parkin upregulates p_alpha_syn pS129-alpha-synuclein HTRA1->p_alpha_syn promotes degradation of degradation Degradation p_alpha_syn->degradation DAT Dopamine Transporter (DAT) Parkin->DAT stabilizes synaptic_function Improved Synaptic Function DAT->synaptic_function

Caption: Proposed mechanism of NALL in Parkinson's disease models.

NALL_TBI_Neuroprotection TBI Traumatic Brain Injury Autophagy_Flux Restored Autophagy Flux TBI->Autophagy_Flux impairs Neuroinflammation Reduced Neuroinflammation (e.g., ↓ IL-1β, ↓ NOX2) TBI->Neuroinflammation induces Neuronal_Cell_Death Attenuated Neuronal Cell Death TBI->Neuronal_Cell_Death causes NALL N-Acetyl-L-leucine NALL->Autophagy_Flux restores NALL->Neuroinflammation reduces Autophagy_Flux->Neuronal_Cell_Death reduces Neuroprotection Neuroprotection & Functional Recovery Neuroinflammation->Neuronal_Cell_Death contributes to

Caption: Neuroprotective effects of NALL in Traumatic Brain Injury.

Autophagy_Flux_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis cell_seeding Seed Cells nall_treatment Treat with NALL (+/- Lysosomal Inhibitor) cell_seeding->nall_treatment lysis Cell Lysis nall_treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot (Anti-LC3) sds_page->western_blot quantification Densitometry (LC3-I & LC3-II) western_blot->quantification ratio Calculate LC3-II / LC3-I Ratio quantification->ratio

Caption: Experimental workflow for Autophagy Flux Assay.

Conclusion

N-Acetyl-L-leucine demonstrates a complex and multifaceted mechanism of action in neurons, contributing to its therapeutic potential across a range of neurological disorders. Its ability to restore fundamental cellular processes such as autophagy, mitigate neuroinflammation, and normalize neuronal function underscores its promise as a neuroprotective agent. While significant progress has been made in elucidating its molecular targets and signaling pathways, further research is warranted to fully understand the intricate interplay of these mechanisms. The quantitative data and experimental protocols summarized in this guide provide a foundation for future investigations aimed at optimizing the therapeutic application of N-Acetyl-L-leucine for the benefit of patients with debilitating neurological conditions.

References

The Enantiomeric Divide: A Technical Guide to N-Acetyl-L-leucine and N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-leucine, a synthetic derivative of the essential amino acid leucine, exists as two stereoisomers: N-Acetyl-L-leucine and N-Acetyl-D-leucine. While chemically similar, these enantiomers exhibit profound differences in their pharmacokinetic profiles and biological activities. This technical guide provides an in-depth comparison of these two molecules, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the known signaling pathways. The evidence presented herein underscores the therapeutic potential of the L-enantiomer and the relative inactivity of its D-counterpart, a critical consideration for drug development in the context of various neurological disorders.

Introduction: The Significance of Chirality

N-Acetyl-L-leucine and this compound are non-superimposable mirror images of each other, a property known as chirality. In pharmacology, the stereochemistry of a drug can have significant implications for its therapeutic efficacy and safety, as biological systems, being inherently chiral, often interact differently with each enantiomer. This guide will explore the stark distinctions between N-Acetyl-L-leucine and this compound, focusing on their chemical properties, pharmacokinetics, mechanism of action, and the experimental methodologies used to elucidate these differences.

Chemical and Physical Properties

Both N-Acetyl-L-leucine and this compound share the same molecular formula and weight. Their fundamental difference lies in the three-dimensional arrangement of the atoms around the chiral carbon center.

PropertyN-Acetyl-L-leucineThis compound
IUPAC Name (2S)-2-acetamido-4-methylpentanoic acid(2R)-2-acetamido-4-methylpentanoic acid
Molecular Formula C₈H₁₅NO₃C₈H₁₅NO₃
Molecular Weight 173.21 g/mol 173.21 g/mol
CAS Number 1188-21-219764-30-8
Stereochemistry (S)-enantiomer(R)-enantiomer

Comparative Pharmacokinetics

Significant differences in the pharmacokinetic profiles of the two enantiomers have been observed in preclinical studies. A key finding is that the D-enantiomer appears to inhibit the absorption of the therapeutically active L-enantiomer when administered as a racemic mixture (N-Acetyl-DL-leucine).

Data Presentation: Pharmacokinetic Parameters in Mice

The following tables summarize the pharmacokinetic parameters of N-Acetyl-L-leucine and this compound in male BALB/c mice following a single oral dose of 100 mg/kg.

Table 1: Pharmacokinetic Parameters after Oral Administration of Racemic N-Acetyl-DL-Leucine (100 mg/kg)

ParameterN-Acetyl-L-leucineThis compound
Cmax (µg/mL) 18.9 ± 2.5106.1 ± 10.1
Tmax (hr) 0.25 ± 0.00.42 ± 0.14
AUC (µg*hr/mL) 29.8 ± 3.6266.0 ± 29.2
T½ (hr) 1.0 ± 0.11.2 ± 0.1

Data are presented as mean ± SEM (n=3 mice per time point).[1][2]

Table 2: Pharmacokinetic Parameters after Oral Administration of Purified N-Acetyl-L-Leucine (100 mg/kg)

ParameterN-Acetyl-L-leucineThis compound
Cmax (µg/mL) 52.8 ± 6.93.4 ± 0.3
Tmax (hr) 0.25 ± 0.00.25 ± 0.0
AUC (µghr/mL) 83.6 ± 12.15.9 ± 0.6
T½ (hr) 1.0 ± 0.11.1 ± 0.1

*The purified N-Acetyl-L-leucine contained a small amount (2.6%) of the D-enantiomer, allowing for its pharmacokinetic analysis at a low dose.[1][2]

These data clearly demonstrate that when administered as a racemate, the plasma concentration and total exposure (AUC) of the D-enantiomer are substantially higher than that of the L-enantiomer.[1] Conversely, when purified N-Acetyl-L-leucine is administered, its plasma concentration is significantly higher than when given as part of the racemic mixture, suggesting that this compound competitively inhibits the intestinal uptake of N-Acetyl-L-leucine.

Mechanism of Action: The Central Role of N-Acetyl-L-leucine

Current research indicates that the therapeutic effects of N-acetyl-leucine are primarily, if not exclusively, attributable to the L-enantiomer. N-Acetyl-L-leucine is being investigated for its potential in treating a range of neurological and neurodegenerative disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and cerebellar ataxia.

A key mechanism of action for N-Acetyl-L-leucine involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. In contrast, this compound has been shown to be inactive and may even act as an antagonist to the effects of the L-enantiomer.

Mandatory Visualization: Signaling Pathway of N-Acetyl-L-leucine

NALL_TFEB_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_lysosome Lysosome N-Acetyl-L-leucine N-Acetyl-L-leucine MCT MCT N-Acetyl-L-leucine->MCT TFEB_deP TFEB N-Acetyl-L-leucine->TFEB_deP Promotes Dephosphorylation (Mechanism under investigation) Deacetylation Deacetylation MCT->Deacetylation Transport L-leucine L-leucine Deacetylation->L-leucine mTORC1_active mTORC1 (Active) L-leucine->mTORC1_active Activates TFEB_P TFEB-P mTORC1_active->TFEB_P Phosphorylates (Inhibits TFEB) TFEB_n TFEB TFEB_deP->TFEB_n Nuclear Translocation Autophagosome Autophagosome Autophagy_Flux Autophagy Flux Autophagosome->Autophagy_Flux CLEAR_genes CLEAR Genes (e.g., LAMP1) TFEB_n->CLEAR_genes Binds to Promoter Transcription Transcription CLEAR_genes->Transcription mRNA mRNA Transcription->mRNA Lysosomal_Biogenesis Lysosomal Biogenesis & Function mRNA->Lysosomal_Biogenesis Translation Lysosomal_Biogenesis->Autophagy_Flux

Caption: N-Acetyl-L-leucine signaling pathway leading to TFEB activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the distinct properties of N-Acetyl-L-leucine and this compound.

Pharmacokinetic Analysis in Mice

This protocol outlines the key steps for determining the pharmacokinetic profiles of the enantiomers.

Experimental Workflow

PK_Workflow start Start dosing Oral Gavage Dosing (100 mg/kg) Male BALB/c mice start->dosing sampling Blood Sampling (0.25 to 8 hours post-dose) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing extraction Protein Precipitation & Sample Extraction processing->extraction analysis Chiral LC-MS/MS Analysis extraction->analysis calculation Pharmacokinetic Parameter Calculation (Non-compartmental) analysis->calculation end End calculation->end

Caption: Workflow for pharmacokinetic analysis of N-acetyl-leucine enantiomers.

  • Animal Model: Male BALB/c mice are commonly used.

  • Drug Administration: N-Acetyl-DL-leucine or purified N-Acetyl-L-leucine is administered via oral gavage at a dose of 100 mg/kg.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) into EDTA-containing tubes.

  • Sample Processing: Plasma is separated by centrifugation.

  • Quantification: Plasma samples are analyzed using a validated chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of N-Acetyl-L-leucine and this compound.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using a non-compartmental model.

Chiral HPLC Separation

A robust chiral HPLC method is essential for separating and quantifying the two enantiomers.

  • Chromatographic System: A standard HPLC or UPLC system equipped with a UV or mass spectrometry detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Supelco Astec CHIROBIOTIC T (2.1 x 150 mm, 5 µm particle size), is effective.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., methanol) is typically employed.

  • Detection: Mass spectrometry provides high sensitivity and specificity for quantification in biological matrices.

In Vitro TFEB Nuclear Translocation Assay

This immunofluorescence-based assay directly assesses the ability of each enantiomer to induce the nuclear translocation of TFEB.

Experimental Workflow

TFEB_Assay_Workflow start Start cell_culture Culture HeLa cells (transfected with TFEB-GFP) start->cell_culture treatment Treat with N-Acetyl-L-leucine or this compound cell_culture->treatment fixation Fix cells (e.g., 4% paraformaldehyde) treatment->fixation staining Nuclear Counterstain (e.g., DAPI) fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify TFEB nuclear localization imaging->analysis end End analysis->end

Caption: Workflow for TFEB nuclear translocation immunofluorescence assay.

  • Cell Culture: HeLa cells are cultured and may be transfected with a TFEB-GFP construct to facilitate visualization.

  • Treatment: Cells are treated with varying concentrations of N-Acetyl-L-leucine, this compound, or N-Acetyl-DL-leucine for a specified period (e.g., 18 hours).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized.

  • Staining: If not using a fluorescently tagged TFEB, cells are incubated with a primary antibody against TFEB, followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is used to identify the nucleus.

  • Imaging: Cells are imaged using a fluorescence microscope.

  • Analysis: The fluorescence intensity of TFEB within the nucleus is quantified and compared to the cytoplasmic intensity to determine the extent of nuclear translocation.

Conclusion

The distinction between N-Acetyl-L-leucine and this compound is a clear example of the importance of stereochemistry in drug development. The available data strongly indicate that N-Acetyl-L-leucine is the pharmacologically active enantiomer, responsible for the therapeutic effects observed with the racemic mixture. In contrast, this compound appears to be inactive and may even impede the absorption of the L-enantiomer. These findings have critical implications for the clinical development of N-acetyl-leucine-based therapies, strongly supporting the use of the purified L-enantiomer to maximize therapeutic efficacy and ensure consistent dosing. Further research into the precise molecular mechanisms of N-Acetyl-L-leucine will continue to pave the way for its application in a variety of neurological and neurodegenerative diseases.

References

N-Acetyl-L-leucine, Not N-Acetyl-D-leucine, Serves as a Pro-drug for L-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the premise of N-Acetyl-D-leucine as a pro-drug for the essential amino acid L-leucine. Contrary to the initial topic, extensive review of scientific literature reveals that this compound is not a viable pro-drug for L-leucine in mammals. The primary obstacle lies in the initial deacetylation step, as there is a lack of evidence for efficient enzymatic removal of the acetyl group from this compound in the body. In contrast, its enantiomer, N-Acetyl-L-leucine, is readily deacetylated to yield L-leucine, establishing it as the effective pro-drug. This guide will elucidate the metabolic pathways, present quantitative pharmacokinetic data, detail experimental protocols, and provide visualizations to clarify the distinct metabolic fates of these two enantiomers.

The Metabolic Barrier for this compound

The conversion of this compound to L-leucine in mammals is a multi-step and inefficient process, making it a poor candidate for a pro-drug. The primary metabolic hurdles are:

  • Inefficient Deacetylation: There is a notable absence of evidence for a specific and efficient N-acyl-D-amino acid deacylase in mammals that can cleave the acetyl group from this compound to produce D-leucine.[1] In fact, studies on the racemic mixture of N-acetyl-DL-leucine suggest that the D-enantiomer may even inhibit the deacetylation of the L-enantiomer.[2]

  • Indirect Conversion of D-leucine to L-leucine: Even if D-leucine were to be formed, its conversion to L-leucine is not direct. It requires a two-step enzymatic process:

    • Oxidative Deamination: D-amino acid oxidase (DAO), an enzyme primarily found in the kidney, oxidizes D-leucine to its corresponding α-keto acid, α-ketoisocaproic acid (KIC).[3][4][5]

    • Transamination: KIC is then subsequently transaminated to form L-leucine.

This indirect pathway is significantly less efficient than the direct deacetylation of N-Acetyl-L-leucine.

NADL This compound DL D-leucine NADL->DL Deacetylation (Major Barrier) KIC α-ketoisocaproic acid (KIC) DL->KIC Oxidative Deamination LL L-leucine KIC->LL Transamination enzyme1 N-acyl-D-amino acid deacylase (Inefficient) enzyme1->NADL enzyme2 D-amino acid oxidase (DAO) enzyme2->DL enzyme3 Branched-chain amino acid aminotransferase enzyme3->KIC

Figure 1: Inefficient metabolic pathway of this compound to L-leucine.

N-Acetyl-L-leucine as a Pro-drug for L-leucine

In stark contrast to its D-enantiomer, N-Acetyl-L-leucine is efficiently metabolized to L-leucine via a single enzymatic step.

  • Direct Deacetylation: Mammalian tissues possess enzymes, such as N-acyl-L-aromatic amino acid deacylase, that can effectively remove the acetyl group from N-Acetyl-L-leucine to directly yield L-leucine. This rapid conversion allows for a significant increase in systemic L-leucine levels.

NALL N-Acetyl-L-leucine LL L-leucine NALL->LL Direct Deacetylation enzyme N-acyl-L-amino acid deacylase (Efficient) enzyme->NALL

Figure 2: Efficient metabolic pathway of N-Acetyl-L-leucine to L-leucine.

Quantitative Data

The pharmacokinetic parameters of N-acetyl-leucine enantiomers in mice highlight the significant differences in their metabolic fate.

Table 1: Pharmacokinetic Parameters of N-Acetyl-Leucine Enantiomers in Mice after Oral Administration of N-Acetyl-DL-Leucine (100 mg/kg)

ParameterThis compoundN-Acetyl-L-leucine
Cmax (µg/mL) 103.0 ± 8.018.0 ± 2.0
Tmax (h) 0.50.25
AUC (µg·h/mL) 220.0 ± 20.030.0 ± 4.0
T½ (h) 1.3 ± 0.11.2 ± 0.1

Table 2: Conversion Efficiency of D-leucine to L-leucine in Rats

Conversion StepFraction of Conversion
D-leucine to α-ketoisocaproic acid (KIC) 70.1%
α-ketoisocaproic acid (KIC) to L-leucine 40.2%
Overall D-leucine to L-leucine 28.2%

Experimental Protocols

Pharmacokinetic Studies in Mice
  • Animal Model: Male mice are used for the studies.

  • Drug Administration: N-acetyl-leucine, either as the racemic mixture (N-acetyl-DL-leucine) or the purified L-enantiomer (N-acetyl-L-leucine), is administered orally at a specified dose (e.g., 100 mg/kg).

  • Sample Collection: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) after administration. Plasma is separated by centrifugation.

  • Sample Analysis: The concentrations of this compound and N-acetyl-L-leucine in plasma are quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method. This method allows for the separation and accurate measurement of each enantiomer.

  • Pharmacokinetic Analysis: A noncompartmental model is used to calculate key pharmacokinetic parameters from the plasma concentration-time data, including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T½).

cluster_0 In Vivo Phase cluster_1 Analytical Phase drug_admin Oral Administration of N-acetyl-leucine to Mice sampling Blood Sampling at Timed Intervals drug_admin->sampling processing Plasma Separation (Centrifugation) sampling->processing lcms Chiral LC/MS Analysis (Quantification of Enantiomers) processing->lcms Plasma Samples pk_analysis Pharmacokinetic Modeling (Noncompartmental) lcms->pk_analysis results Determination of Cmax, Tmax, AUC, T½ pk_analysis->results

Figure 3: Experimental workflow for pharmacokinetic studies.
Metabolic Studies of D-leucine Conversion

  • Animal Model: Rats are used for the metabolic study.

  • Tracer Administration: A stable isotope-labeled D-leucine (e.g., D-[²H₇]leucine) is administered intravenously.

  • Sample Collection: Plasma samples are collected at multiple time points.

  • Sample Analysis: The plasma concentrations of the labeled D-leucine, its metabolic intermediate (α-[²H₇]ketoisocaproic acid), and the final product (L-[²H₇]leucine) are determined by gas chromatography-mass spectrometry (GC-MS).

  • Kinetic Analysis: The area under the curve (AUC) for each labeled compound is calculated to determine the fraction of conversion at each step of the metabolic pathway.

L-leucine Signaling Pathway

L-leucine is a key signaling molecule that activates the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and cell growth.

Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits

Figure 4: Simplified L-leucine signaling pathway via mTORC1.

Conclusion

The available scientific evidence strongly indicates that N-Acetyl-L-leucine, and not this compound, functions as an effective pro-drug for L-leucine. The metabolic pathway for N-Acetyl-L-leucine involves a direct and efficient deacetylation to the parent amino acid. Conversely, this compound faces a significant metabolic barrier at the initial deacetylation step in mammals. Furthermore, the subsequent conversion of D-leucine to L-leucine is an inefficient, multi-step process. For researchers and drug development professionals, it is crucial to focus on the L-enantiomer, N-Acetyl-L-leucine, for any therapeutic strategies aiming to augment L-leucine levels in the body.

References

Cellular uptake and metabolism of N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cellular Uptake and Metabolism of N-Acetyl-D-leucine

Abstract

N-acetyl-leucine is a modified amino acid with therapeutic potential for various neurological disorders. It exists as two enantiomers: N-Acetyl-L-leucine, the pharmacologically active form, and this compound. While the racemic mixture, N-acetyl-DL-leucine, has been used historically, recent research has highlighted significant pharmacokinetic and metabolic differences between the enantiomers. This guide provides a comprehensive technical overview of the cellular uptake and metabolism of this compound. Key findings indicate that acetylation switches the cellular uptake mechanism from the L-type amino acid transporter (LAT1) used by leucine to the monocarboxylate transporter 1 (MCT1). Unlike its L-counterpart, this compound is not significantly metabolized in mammalian cells. This metabolic stability, combined with its inhibitory effects on the absorption of the active L-enantiomer, leads to its accumulation upon chronic administration of the racemate. These characteristics have critical implications for drug development, strongly supporting the use of purified N-Acetyl-L-leucine over the racemic mixture.

Introduction

N-acetyl-DL-leucine, a racemic mixture of N-Acetyl-L-leucine (NALL) and this compound (NADL), has been utilized for decades in France to treat acute vertigo.[1][2] Emerging research has identified the L-enantiomer as the pharmacologically active component responsible for neuroprotective effects in various conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and cerebellar ataxia.[3][4][5] This has led to the focused development of purified N-Acetyl-L-leucine for these rare neurological diseases.

Understanding the distinct behavior of each enantiomer is crucial for optimizing therapy. The D-enantiomer, once considered an inert component, is now known to have unique pharmacokinetic properties and to interact with the absorption and metabolism of the active L-enantiomer. This technical guide synthesizes the current knowledge on the cellular transport and metabolic fate of this compound, providing researchers and drug development professionals with essential data and protocols.

Cellular Uptake Mechanisms

Transporter Interactions: A Switch from Amino Acid to Anion Carriers

The acetylation of leucine fundamentally alters its cellular uptake pathway. While the parent amino acid, L-leucine, is transported by the high-affinity, low-capacity L-type Amino Acid Transporter (LAT1), N-acetylation creates an anion that is instead recognized by different carriers.

Studies using HEK-293 cells overexpressing human solute carrier (SLC) transporters have shown that N-acetyl-leucine is not a substrate for LAT1 or the peptide transporter PepT1. Instead, its uptake is mediated by the low-affinity, high-capacity monocarboxylate transporter 1 (MCT1) and, for the L-enantiomer, the organic anion transporters OAT1 and OAT3. Crucially, both N-Acetyl-L-leucine and this compound are transported by MCT1. This transporter switching allows the acetylated form to bypass the LAT1 system, which is typically saturated at normal physiological amino acid levels. N-acetyl-leucine is also known to be permeable across the blood-brain barrier.

Quantitative Transporter Kinetics

The affinity (Kₘ) and maximum transport velocity (Vₘₐₓ) of N-acetyl-leucine enantiomers for relevant transporters have been quantified. These parameters highlight the low-affinity, high-capacity nature of MCT1-mediated transport.

TransporterSubstrateKₘ (mM)Vₘₐₓ (pmol/mg protein/min)
MCT1This compound3.1 ± 0.718.5 ± 1.7
MCT1N-Acetyl-L-leucine2.3 ± 0.515.2 ± 1.1
OAT1N-Acetyl-L-leucine1.1 ± 0.32.5 ± 0.2
OAT3N-Acetyl-L-leucine0.5 ± 0.11.8 ± 0.1
Data sourced from Churchill et al., 2021.

Metabolism

Stereoselective Deacetylation

The primary metabolic fate of N-acetyl-leucine is deacetylation to yield leucine. This process is highly stereoselective. In vitro studies using human and mouse liver fractions have demonstrated that N-Acetyl-L-leucine is readily converted to L-leucine. In contrast, the D-enantiomer is metabolically stable and is not deacetylated by mammalian enzymes. This is consistent with the known substrate specificity of acylases, which preferentially act on L-amino acid derivatives. While this compound can be a substrate for D-aminoacylases in bacterial systems, this pathway is not relevant to its metabolism in humans.

Kinetic Profile of N-Acetyl-L-leucine Deacetylation

The enzymatic conversion of NALL to L-leucine follows Michaelis-Menten kinetics.

Enzyme SourceKₘ (µM)Vₘₐₓ (µmol/min/mg protein)
Human Liver S9 Fraction2166.8
Mouse Liver S9 Fraction692.6
Data sourced from Churchill et al., 2021.
Consequences of Metabolic Stability: Accumulation of the D-Enantiomer

The inability of mammalian systems to metabolize this compound has significant pharmacokinetic consequences. When the racemic mixture is administered, particularly over a chronic period, the D-enantiomer is cleared more slowly and accumulates in the body. This accumulation could lead to unknown or undesirable biological effects.

In Vivo Pharmacokinetic Profile

Comparative Plasma Pharmacokinetics in Mice

Pharmacokinetic studies in mice following a single oral dose of N-acetyl-DL-leucine (100 mg/kg) reveal stark differences in the plasma exposure of the two enantiomers. The Cₘₐₓ and AUC for this compound are substantially higher than for N-Acetyl-L-leucine, reflecting the rapid first-pass metabolism and clearance of the L-enantiomer and the metabolic stability of the D-enantiomer.

Compound QuantifiedCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₈ (h*ng/mL)
This compound86,1000.2575,800
N-Acetyl-L-leucine3410.252,560
Pharmacokinetic parameters calculated after a 100 mg/kg oral dose of N-Acetyl-DL-leucine in mice. Data sourced from Churchill et al., 2020.
Enantiomeric Interaction and Impact on Bioavailability

Evidence suggests that the D-enantiomer actively hinders the absorption of the L-enantiomer. When administered as a pure compound, the plasma Cₘₐₓ and AUC of N-Acetyl-L-leucine are higher than when administered as part of the racemate, even after accounting for the dose difference. This is most readily explained by the competitive inhibition of N-Acetyl-L-leucine uptake at an intestinal carrier by this compound.

Tissue Distribution

In tissues such as the brain and muscle, the concentration of this compound is much higher than that of N-Acetyl-L-leucine following administration of the racemate. This is consistent with the rapid intracellular conversion of the L-enantiomer into L-leucine, which is then utilized in normal metabolic pathways, while the D-enantiomer persists unmetabolized.

Visualizations: Workflows and Pathways

Caption: Acetylation switches uptake from LAT1 for L-leucine to MCT1 for N-acetyl-leucine enantiomers.

G cluster_cell Intracellular Metabolism nall_ext N-Acetyl-L-Leucine (extracellular) transport MCT1 Transporter nall_ext->transport nadl_ext This compound (extracellular) nadl_ext->transport nall_int N-Acetyl-L-Leucine acylase Acylase (Stereoselective) nall_int->acylase nadl_int This compound accum Accumulation (Metabolically Stable) nadl_int->accum l_leu L-Leucine (Metabolically Active) acylase->l_leu transport->nall_int transport->nadl_int title Diagram 2: Stereoselective Intracellular Metabolism G cluster_animal Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis dosing Oral Gavage (100 mg/kg N-Acetyl-DL-leucine in BALB/c mice) collection Blood & Tissue Collection (0.25 to 8 hours post-dose) dosing->collection processing Plasma Separation (Centrifugation) collection->processing lcms Quantification by LC/MS processing->lcms pk Pharmacokinetic Modeling (Cmax, AUC, Tmax) lcms->pk title Diagram 3: Workflow for In Vivo Pharmacokinetic Analysis

References

N-Acetyl-D-leucine and its Impact on Lysosomal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-leucine (NALL), the L-enantiomer of the racemate N-Acetyl-DL-leucine, has emerged as a promising therapeutic agent for a variety of neurological disorders, with a significant body of research pointing to its positive effects on lysosomal function.[1][2] Lysosomes are critical cellular organelles responsible for waste degradation, recycling, and signaling, and their dysfunction is a hallmark of numerous lysosomal storage disorders (LSDs) and other neurodegenerative diseases.[3] This technical guide provides an in-depth overview of the current understanding of N-Acetyl-L-leucine's effects on lysosomal function, complete with quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved. The evidence strongly indicates that the L-enantiomer is the biologically active form, while the D-enantiomer is largely inactive.[1][2]

Core Mechanism of Action at the Lysosome

The precise mechanisms by which N-Acetyl-L-leucine ameliorates lysosomal dysfunction are multifaceted and still under investigation. However, several key actions have been identified:

  • Reduction of Lysosomal Volume: In cellular models of Niemann-Pick disease type C (NPC), a lysosomal storage disorder, N-Acetyl-L-leucine has been demonstrated to reduce the pathologically enlarged lysosomal volume.

  • Enhancement of Lysosomal Biogenesis: Evidence suggests that N-Acetyl-L-leucine may promote the generation of new lysosomes, a process critical for cellular clearance. This is potentially mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic genes.

  • Modulation of Autophagy: N-Acetyl-L-leucine is thought to influence autophagy, the cellular process of degrading and recycling damaged organelles and proteins, which is intrinsically linked to lysosomal function. This may occur through its interaction with the mTORC1 signaling pathway, a key negative regulator of autophagy.

  • Metabolic Reprogramming: N-Acetyl-L-leucine has been shown to correct metabolic dysfunctions, including alterations in glucose and antioxidant metabolism, which can indirectly support lysosomal health and overall cellular homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of N-Acetyl-L-leucine.

Table 1: In Vitro Effects of N-Acetyl-Leucine Enantiomers on Lysosomal Volume in NPC1-deficient Cells
Cell LineCompoundConcentration% Reduction in Relative Lysosomal Volume (Mean ± SEM)Statistical Significance (p-value)
NPC1-/- CHON-Acetyl-L-leucine1 mM25 ± 5< 0.05
5 mM40 ± 7< 0.01
NPC1-/- CHON-Acetyl-DL-leucine1 mM15 ± 4Not Significant
5 mM30 ± 6< 0.05
NPC1-/- CHON-Acetyl-D-leucine1 mMNo significant changeNot Significant
5 mMNo significant changeNot Significant
NPC Patient FibroblastsN-Acetyl-L-leucine1 mM35 ± 8< 0.001
NPC Patient FibroblastsN-Acetyl-DL-leucine1 mM20 ± 6< 0.01
NPC Patient FibroblastsThis compound1 mMNo significant changeNot Significant

Data compiled from studies utilizing LysoTracker staining to quantify lysosomal volume.

Table 2: In Vivo Effects of N-Acetyl-L-leucine in Npc1-/- Mouse Model
Treatment GroupMedian Lifespan (days)% Increase in Lifespan vs. UntreatedReference
Untreated Npc1-/-80 ± 5-
N-Acetyl-L-leucine95 ± 718.75%
N-Acetyl-DL-leucine92 ± 615%
This compoundNo significant change-
Table 3: Clinical Trial Data for N-Acetyl-L-leucine in Niemann-Pick Disease Type C (NPC)
Clinical EndpointTreatment GroupBaseline Score (Mean ± SD)Change from Baseline after 12 Weeks (Mean ± SD)Least-Squares Mean Difference (95% CI)p-valueReference
SARA N-Acetyl-L-leucine15.88 ± 7.50-1.97 ± 2.43-1.28 (-1.91 to -0.65)< 0.001
Placebo15.68 ± 7.39-0.60 ± 2.39
5-domain NPC-CSS N-Acetyl-L-leucine9.8 ± 4.5-0.27 ± 2.42 (after 12 months)-1.77 (-3.05 to -0.48) vs. historical cohort0.009

SARA: Scale for the Assessment and Rating of Ataxia (lower score indicates better neurological status). NPC-CSS: Niemann-Pick disease type C Clinical Severity Scale (lower score represents better neurologic status).

Experimental Protocols

Protocol 1: Quantification of Lysosomal Volume using LysoTracker Staining

This protocol describes the methodology for staining acidic organelles with LysoTracker dye to quantify changes in lysosomal volume in cultured cells.

Materials:

  • LysoTracker Red DND-99 (or other suitable LysoTracker probe)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or high-content imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Culture: Culture cells to the desired confluency in a suitable vessel for imaging.

  • Treatment: Treat cells with varying concentrations of N-Acetyl-L-leucine, N-Acetyl-DL-leucine, and this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include an untreated control group.

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker Red DND-99 at a final concentration of 50-100 nM in pre-warmed complete cell culture medium.

    • Remove the culture medium from the cells and replace it with the LysoTracker staining solution.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells twice with pre-warmed PBS to remove excess dye.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope with the appropriate filter set for the chosen LysoTracker probe.

    • Capture multiple images from different fields for each condition to ensure robust data.

  • Image Analysis:

    • Use image analysis software to quantify the total fluorescence intensity or the total area of fluorescent puncta per cell.

    • Normalize the data to the cell number or cell area.

    • Calculate the relative lysosomal volume for each treatment group compared to the untreated control.

Protocol 2: Western Blot Analysis of LAMP1 Expression

This protocol outlines the steps to assess the expression levels of Lysosomal-Associated Membrane Protein 1 (LAMP1), a marker for lysosomes, via western blotting.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LAMP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against LAMP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensity for LAMP1 and a loading control (e.g., GAPDH or β-actin).

    • Normalize the LAMP1 signal to the loading control to determine the relative expression levels.

Protocol 3: TFEB Activation Assay (Nuclear Translocation)

This protocol describes a method to assess the activation of TFEB by observing its translocation from the cytoplasm to the nucleus using immunofluorescence microscopy.

Materials:

  • Cells cultured on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against TFEB

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with N-Acetyl-L-leucine or control compounds for the desired duration.

  • Fixation:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization:

    • Wash cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Wash cells with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the cells with the primary antibody against TFEB (diluted in blocking buffer) overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting and Imaging:

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope, capturing both the TFEB and DAPI signals.

  • Analysis:

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio of the TFEB signal in a significant number of cells for each condition. An increase in this ratio indicates TFEB nuclear translocation and activation.

Visualizations: Signaling Pathways and Experimental Workflows

NALL_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NALL_ext N-Acetyl-L-leucine MCT1 MCT1 NALL_ext->MCT1 Uptake L_Leucine_ext L-Leucine LAT1 LAT1 L_Leucine_ext->LAT1 Uptake NALL_int N-Acetyl-L-leucine MCT1->NALL_int L_Leucine_int L-Leucine LAT1->L_Leucine_int Acylase Acylase NALL_int->Acylase Deacetylation mTORC1_pathway mTORC1 Signaling L_Leucine_int->mTORC1_pathway Activates Acylase->L_Leucine_int

Cellular uptake and metabolism of N-Acetyl-L-leucine.

mTORC1_Lysosome_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome cluster_nucleus Nucleus L_Leucine Intracellular L-Leucine mTORC1_active mTORC1 (active) L_Leucine->mTORC1_active Activates mTORC1_inactive mTORC1 (inactive) mTORC1_inactive->mTORC1_active Translocates to Lysosome ULK1_complex ULK1 Complex Autophagosome Autophagosome Formation ULK1_complex->Autophagosome Initiates TFEB_p TFEB (Phosphorylated) TFEB TFEB TFEB_p->TFEB Dephosphorylation (Nuclear Translocation) mTORC1_active->ULK1_complex Inhibits mTORC1_active->TFEB_p Phosphorylates (Cytoplasmic Retention) Lysosomal_genes Lysosomal & Autophagy Gene Expression TFEB->Lysosomal_genes Promotes Transcription Lysosomal_genes->Autophagosome Supports

Simplified mTORC1 signaling in response to L-Leucine.

Experimental_Workflow_Lysosomal_Volume start Start: Culture Cells treatment Treat with N-Acetyl-Leucine (and controls) start->treatment staining Stain with LysoTracker treatment->staining imaging Fluorescence Microscopy staining->imaging analysis Image Analysis: Quantify Fluorescence imaging->analysis end End: Determine Relative Lysosomal Volume analysis->end

Workflow for Lysosomal Volume Quantification.

Conclusion

The accumulated evidence strongly supports the role of N-Acetyl-L-leucine as a modulator of lysosomal function. Its ability to reduce lysosomal storage, potentially through the activation of TFEB and modulation of the mTORC1 pathway, presents a compelling therapeutic strategy for lysosomal storage disorders and other neurodegenerative conditions where lysosomal impairment is a contributing factor. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of N-Acetyl-L-leucine and to elucidate its precise mechanisms of action on the lysosome. Further research is warranted to fully understand the intricate signaling pathways involved and to optimize the clinical application of this promising compound.

References

N-Acetyl-D-leucine and Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyl-D-leucine (NADL) is the D-enantiomer of the acetylated form of the essential amino acid leucine. While its counterpart, N-Acetyl-L-leucine (NALL), has garnered significant attention for its therapeutic potential in various neurological disorders, the role of NADL, particularly in mitochondrial biogenesis, is largely defined by its inactivity. This technical guide provides an in-depth analysis of the current scientific understanding of the relationship between N-acetylated leucine enantiomers and mitochondrial biogenesis. The evidence strongly indicates that NALL acts as a prodrug of L-leucine, which is known to stimulate mitochondrial biogenesis through the SIRT1/AMPK/PGC-1α signaling pathway. Conversely, NADL is poorly metabolized and does not appear to contribute to this process. In fact, pharmacokinetic studies suggest that NADL may even hinder the absorption and efficacy of the active L-enantiomer. This guide will detail the known mechanisms of NALL, present the evidence for NADL's inactivity, provide relevant experimental protocols for studying these effects, and offer visual representations of the key pathways.

Introduction to Mitochondrial Biogenesis

Mitochondria are dynamic organelles responsible for generating the majority of the cell's adenosine triphosphate (ATP) through oxidative phosphorylation. Mitochondrial biogenesis is the process by which new mitochondria are formed in the cell. This intricate process is vital for maintaining cellular energy homeostasis, and its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and age-related decline. The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α co-activates a suite of transcription factors, including Nuclear Respiratory Factors 1 and 2 (NRF1 and NRF2), which in turn activate the expression of mitochondrial transcription factor A (TFAM). TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), a critical step in the formation of new mitochondria.

The Role of L-leucine and N-Acetyl-L-leucine in Mitochondrial Biogenesis

The essential branched-chain amino acid L-leucine is recognized as a potent signaling molecule that can influence mitochondrial biogenesis. Studies have demonstrated that L-leucine can stimulate this process, particularly in skeletal muscle, through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1, in turn, can activate PGC-1α, initiating the cascade of events leading to the formation of new mitochondria.

N-Acetyl-L-leucine (NALL) is a derivative of L-leucine that has shown therapeutic promise in several neurological conditions.[1] The acetylation of L-leucine alters its cellular uptake mechanism. While L-leucine is primarily transported into cells via the L-type amino acid transporter (LAT1), NALL is a substrate for the monocarboxylate transporter 1 (MCT1), as well as organic anion transporters (OAT1 and OAT3).[2][3] This allows NALL to bypass the potentially rate-limiting LAT1 transporter. Once inside the cell, NALL is deacetylated to release L-leucine, thereby acting as a prodrug.[2][3] The subsequent increase in intracellular L-leucine is believed to be responsible for the observed therapeutic effects, including the potential enhancement of mitochondrial biogenesis. Proteomic analysis of neurons treated with NALL has revealed an upregulation of mitochondrial proteins.

Signaling Pathway of L-leucine Induced Mitochondrial Biogenesis

The proposed signaling pathway for L-leucine-induced mitochondrial biogenesis is as follows:

  • Increased Intracellular L-leucine: Administration of NALL leads to an increase in intracellular L-leucine concentrations.

  • SIRT1 Activation: L-leucine activates SIRT1.

  • AMPK Activation: SIRT1 can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.

  • PGC-1α Activation: Both SIRT1 and AMPK can activate PGC-1α through deacetylation and phosphorylation, respectively.

  • NRF1/2 Activation: Activated PGC-1α co-activates NRF1 and NRF2.

  • TFAM Expression: NRF1 and NRF2 stimulate the expression of TFAM.

  • mtDNA Replication and Transcription: TFAM translocates to the mitochondria and initiates the replication and transcription of mtDNA.

  • Mitochondrial Protein Synthesis: This leads to the synthesis of new mitochondrial proteins.

  • New Mitochondria Formation: The newly synthesized components assemble into new, functional mitochondria.

L-leucine Signaling Pathway to Mitochondrial Biogenesis cluster_extracellular Extracellular cluster_cell Intracellular cluster_mito Mitochondrion NALL_ext N-Acetyl-L-leucine NALL_int N-Acetyl-L-leucine NALL_ext->NALL_int MCT1, OAT1/3 L_Leucine L-leucine NALL_int->L_Leucine Deacetylation SIRT1 SIRT1 L_Leucine->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates PGC1a PGC-1α SIRT1->PGC1a Activates AMPK->PGC1a Activates NRF12 NRF1/2 PGC1a->NRF12 Co-activates TFAM_n TFAM (nuclear) NRF12->TFAM_n Increases Expression TFAM_m TFAM (mitochondrial) TFAM_n->TFAM_m Translocates mtDNA mtDNA Replication & Transcription TFAM_m->mtDNA Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis

NALL cellular uptake and subsequent L-leucine signaling to mitochondrial biogenesis.

This compound: An Inactive Enantiomer

In stark contrast to its L-counterpart, this compound (NADL) is considered to be pharmacologically inactive. The primary reason for this is its metabolic stability; NADL is not readily deacetylated in the body to release D-leucine. This lack of conversion to its corresponding amino acid means that it cannot participate in the downstream signaling events that are initiated by L-leucine.

Pharmacokinetic studies have revealed significant differences in the handling of the two enantiomers. When administered as a racemic mixture (N-Acetyl-DL-leucine), the plasma concentration of NADL is substantially higher than that of NALL. This suggests that NADL is cleared from the body more slowly and may inhibit the intestinal absorption of the active L-enantiomer. Furthermore, in a mouse model of Niemann-Pick disease type C, while NALL and the racemic mixture delayed disease progression and extended lifespan, NADL had no such beneficial effect.

Given the lack of metabolic conversion to an active signaling molecule and the absence of observed therapeutic effects in preclinical models, there is currently no scientific basis to suggest that this compound would promote mitochondrial biogenesis.

Differential Cellular Transport and Metabolism of Leucine Enantiomers

The following diagram illustrates the distinct fates of N-Acetyl-L-leucine and this compound upon entering the body.

Differential_Metabolism_of_Leucine_Enantiomers cluster_intake Oral Administration cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_cellular Cellular Fate NADLL N-Acetyl-DL-leucine (Racemic Mixture) NALL_abs N-Acetyl-L-leucine NADLL->NALL_abs NADL_abs This compound NADLL->NADL_abs NALL_circ NALL (lower conc.) NALL_abs->NALL_circ NADL_abs->NALL_abs Inhibits absorption NADL_circ NADL (higher conc.) NADL_abs->NADL_circ L_Leucine L-leucine NALL_circ->L_Leucine Uptake (MCT1) & Deacetylation Inactive_NADL This compound (Metabolically Inert) NADL_circ->Inactive_NADL Uptake (MCT1) & No Deacetylation Mito_Biogenesis Mitochondrial Biogenesis L_Leucine->Mito_Biogenesis -> Signaling Cascade ->

Differential absorption and metabolism of NALL and NADL.

Quantitative Data on Mitochondrial Biogenesis Markers

The following tables summarize the available quantitative data regarding the effects of L-leucine and its N-acetylated derivatives on markers of mitochondrial biogenesis. It is important to note the absence of data for this compound, which is consistent with its proposed inactivity.

Table 1: Effect on Mitochondrial Mass and Oxygen Consumption

CompoundConcentrationCell/Tissue TypeParameterChangeReference
L-leucine0.5 mMC2C12 myocytesMitochondrial Mass↑ 30%
L-leucine0.5 mM3T3-L1 adipocytesMitochondrial Mass↑ 53%
L-leucine0.5 mMC2C12 myocytesOxygen Consumption↑ 89%
L-leucine2 mMC2C12 myotubesOxidative Metabolism
N-Acetyl-L-leucine-PD patient neuronsMitochondrial ProteinsUpregulated
This compound---No available data-

Table 2: Effect on Gene and Protein Expression of Mitochondrial Biogenesis Regulators

CompoundConcentrationCell/Tissue TypeTargetChangeReference
L-leucine0.5 mMC2C12 myocytesSIRT-1 mRNA↑ ~3-fold
L-leucine0.5 mMC2C12 myocytesPGC-1α mRNA↑ ~5-fold
L-leucine0.5 mMC2C12 myocytesNRF-1 mRNA↑ ~3-fold
L-leucine (supplemented diet)-Rat soleus muscleTFAM gene expression↑ 5-fold
N-Acetyl-L-leucine---No direct quantitative data-
This compound---No available data-

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol allows for the determination of the relative amount of mtDNA compared to nuclear DNA (nDNA), a key indicator of mitochondrial biogenesis.

1. DNA Extraction:

  • Isolate total DNA from cells or tissues using a standard DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Quantify the DNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

2. qPCR Reaction Setup:

  • Prepare a master mix for each target (a mitochondrial gene, e.g., MT-ND1, and a nuclear gene, e.g., B2M).

  • The master mix should contain SYBR Green qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.

  • Aliquot the master mix into a 96-well qPCR plate.

  • Add a standardized amount of template DNA (e.g., 10 ng) to each well.

  • Include no-template controls for each primer set.

3. qPCR Cycling Conditions:

  • Perform the qPCR using a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis to ensure product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.

  • Calculate the ΔCt for each sample: ΔCt = (Ct of nuclear gene) - (Ct of mitochondrial gene).

  • Calculate the relative mtDNA content using the 2^ΔCt method.

  • Normalize the results to a control group.

qPCR_Workflow Start Start: Cell/Tissue Samples DNA_Extraction Total DNA Extraction Start->DNA_Extraction Quantification DNA Quantification (e.g., NanoDrop) DNA_Extraction->Quantification qPCR_Setup qPCR Reaction Setup (SYBR Green, Primers, DNA) Quantification->qPCR_Setup qPCR_Run Real-Time qPCR (Amplification & Data Collection) qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Ct values, ΔCt, 2^ΔCt) qPCR_Run->Data_Analysis Result Result: Relative mtDNA Content Data_Analysis->Result

Workflow for mtDNA content quantification by qPCR.

Western Blotting for PGC-1α, NRF1, and TFAM

This protocol enables the quantification of key proteins involved in the mitochondrial biogenesis signaling cascade.

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Denature a standardized amount of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PGC-1α, anti-NRF1, or anti-TFAM) overnight at 4°C.

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane again with TBST.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The available scientific evidence strongly suggests that this compound does not play a role in promoting mitochondrial biogenesis. Its metabolic inactivity and potential to interfere with the absorption of the pharmacologically active N-Acetyl-L-leucine make it an unlikely candidate for therapeutic interventions aimed at enhancing mitochondrial function. In contrast, N-Acetyl-L-leucine, by acting as a prodrug for L-leucine, holds promise for modulating mitochondrial biogenesis through the well-established SIRT1/AMPK/PGC-1α signaling pathway. For researchers and drug development professionals, it is crucial to focus on the L-enantiomer when investigating the therapeutic potential of N-acetylated leucine in conditions associated with mitochondrial dysfunction. Future research should aim to provide direct quantitative evidence of N-Acetyl-L-leucine's effects on the key markers of mitochondrial biogenesis in various cell and animal models of disease.

References

The Enantiomeric Divide: A Technical Guide to the Pharmacokinetics of N-Acetyl-D-leucine and its L-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-leucine has emerged as a compound of significant interest for the treatment of various neurological disorders, including vertigo, cerebellar ataxia, and lysosomal storage diseases such as Niemann-Pick type C.[1][2][3] Initially used as a racemic mixture (N-acetyl-DL-leucine), recent research has illuminated the distinct pharmacological and pharmacokinetic profiles of its constituent enantiomers: N-Acetyl-D-leucine (NAL-D) and N-Acetyl-L-leucine (NAL-L).[1][4] This technical guide provides an in-depth analysis of the pharmacokinetics of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes. The evidence strongly suggests that N-Acetyl-L-leucine is the therapeutically active form, and its pharmacokinetic properties are significantly influenced by the presence of its D-counterpart.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of N-acetyl-leucine enantiomers have been elucidated primarily through studies in murine models, revealing substantial differences in their absorption, distribution, metabolism, and excretion (ADME) profiles. The data underscores a critical interaction between the two enantiomers when administered as a racemic mixture.

Plasma Pharmacokinetics Following Oral Administration

A pivotal study involving oral administration of either racemic N-acetyl-DL-leucine or purified N-Acetyl-L-leucine to male BALB/c mice at a dose of 100 mg/kg yielded the following key pharmacokinetic parameters.

Table 1: Plasma Pharmacokinetic Parameters of N-Acetyl-leucine Enantiomers in Mice

Formulation AdministeredAnalyteCmax (ng/mL)Tmax (h)AUC0-last (h*ng/mL)T1/2 (h)
N-Acetyl-DL-Leucine This compound86,100<0.2557,8000.31
N-Acetyl-L-leucine3,410<0.252,5600.25
N-Acetyl-L-Leucine This compound436<0.255730.4
N-Acetyl-L-leucine16,800<0.2511,4000.29

Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-last: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Elimination half-life.

Key Observations from Plasma Data:

  • When administered as a racemate, the plasma concentration and total exposure (AUC) of this compound are significantly greater than those of N-Acetyl-L-leucine.

  • Conversely, when purified N-Acetyl-L-leucine is administered, its Cmax and AUC are substantially higher compared to its administration as part of the racemic mixture.

  • The elimination half-life (T1/2) is similar for both enantiomers, suggesting that the observed differences in plasma concentration are primarily due to processes occurring during absorption and first-pass metabolism.

Tissue Distribution

Analysis of brain and muscle tissue following oral administration revealed lower concentrations of both enantiomers compared to plasma. Notably, the concentration of this compound was considerably higher than that of N-Acetyl-L-leucine in these tissues. This finding is consistent with the rapid conversion of N-Acetyl-L-leucine to L-leucine, which is then utilized in normal metabolic pathways.

Experimental Protocols

The following methodologies are based on the pivotal studies that have defined our current understanding of N-acetyl-leucine enantiomer pharmacokinetics.

Animal Model and Drug Administration
  • Species: Male BALB/c mice are a commonly used inbred strain for preclinical pharmacokinetic studies.

  • Administration: The test compounds, either racemic N-acetyl-DL-leucine or purified N-Acetyl-L-leucine, were administered as a single oral dose via gavage at 100 mg/kg.

Sample Collection and Processing
  • Blood and Plasma: Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-administration into tubes containing an anticoagulant (e.g., potassium EDTA). Plasma was separated by centrifugation and stored frozen until analysis.

  • Tissue Samples: Brain and skeletal muscle tissues were collected at specific time points to assess tissue distribution.

Bioanalytical Method: Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: To differentiate and quantify the enantiomers, a chiral stationary phase column is used in conjunction with a mass spectrometer.

  • Sample Preparation: Plasma and tissue homogenate samples were typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins.

  • Chromatographic Separation: The supernatant was injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system equipped with a chiral column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate the enantiomers.

  • Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in positive or negative electrospray ionization (ESI) mode was used for detection and quantification. Specific precursor-to-product ion transitions for each enantiomer and an internal standard were monitored.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Parameters Calculated: The key parameters determined from the plasma concentration-time data include Cmax, Tmax, AUC, T1/2, and the elimination rate constant (ke).

Mechanisms of Action and Enantiomer-Specific Interactions

The distinct pharmacokinetic profiles of the N-acetyl-leucine enantiomers are rooted in their differential interactions with cellular transport and metabolic pathways.

Cellular Uptake and Transport

Acetylation of leucine alters its primary cellular uptake mechanism. While L-leucine is transported by the L-type amino acid transporter (LAT1), N-acetyl-leucine enantiomers are substrates for monocarboxylate transporters (MCTs), particularly MCT1. This transporter switching is a crucial aspect of its mechanism of action. Both N-Acetyl-L-leucine and this compound are transported by MCT1. However, the D-enantiomer acts as a competitive inhibitor of the L-enantiomer's uptake, which explains the lower plasma concentrations of N-Acetyl-L-leucine when administered as a racemate.

Proposed Mechanism of Cellular Uptake and Interaction of N-Acetyl-leucine Enantiomers cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space NAL-L N-Acetyl-L-leucine MCT1 MCT1 Transporter NAL-L->MCT1 Uptake NAL-D This compound NAL-D->MCT1 Uptake NAL-D->MCT1 Competitive Inhibition NAL-L_in N-Acetyl-L-leucine MCT1->NAL-L_in NAL-D_in This compound MCT1->NAL-D_in Deacetylase Deacetylase NAL-L_in->Deacetylase Metabolism L-Leucine L-Leucine Deacetylase->L-Leucine Metabolism Metabolic Utilization L-Leucine->Metabolism Experimental Workflow for Pharmacokinetic Analysis cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_data_analysis Data Analysis Phase Dosing Oral Administration (100 mg/kg) - N-Acetyl-DL-leucine - N-Acetyl-L-leucine Animals Male BALB/c Mice Dosing->Animals Sampling Serial Blood & Tissue Sampling (0.25 - 8 hours) Animals->Sampling Processing Plasma & Tissue Homogenate Preparation Sampling->Processing Analysis Chiral LC-MS/MS Analysis Processing->Analysis PK_Calc Non-Compartmental Pharmacokinetic Analysis Analysis->PK_Calc Results Cmax, Tmax, AUC, T1/2 PK_Calc->Results

References

N-Acetyl-D-leucine's role in neurodegenerative disease models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Role of N-acetyl-leucine in Neurodegenerative Disease Models

Abstract

N-acetyl-leucine is emerging as a compound of significant interest for the symptomatic and potentially disease-modifying treatment of a range of neurodegenerative disorders. Initially utilized for decades in its racemic form for vertigo, recent research has pivoted towards its neuroprotective capabilities, identifying the L-enantiomer, N-acetyl-L-leucine (NALL), as the primary pharmacologically active agent. The D-enantiomer, N-acetyl-D-leucine, is largely inactive and exhibits a distinct pharmacokinetic profile that can impede the efficacy of the L-enantiomer. This guide provides a comprehensive technical overview of the current understanding of N-acetyl-leucine's role in neurodegenerative disease models, focusing on the critical distinction between its enantiomers. It synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and illustrates the proposed mechanisms of action and experimental workflows through signaling pathway diagrams.

Introduction: The Enantiomeric Distinction of N-acetyl-leucine

N-acetyl-leucine is a modified, acetylated derivative of the essential branched-chain amino acid leucine. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: N-acetyl-L-leucine (NALL) and this compound. The racemic mixture, containing equal parts of both, is referred to as N-acetyl-DL-leucine (ADLL) and has been marketed for the treatment of acute vertigo since 1957.[1][2][3]

Renewed scientific interest has focused on repurposing this compound for neurodegenerative diseases, including lysosomal storage disorders, Parkinson's disease, and cerebellar ataxias.[4][5] A critical finding in this research is the functional divergence of the enantiomers. Preclinical and clinical studies have consistently identified NALL as the neuroprotective isomer responsible for the therapeutic effects observed. In contrast, this compound demonstrates little to no efficacy and, importantly, can interfere with the absorption and bioavailability of NALL. This guide will, therefore, focus primarily on the actions of NALL, while providing necessary context on the distinct pharmacokinetics and lack of therapeutic activity of the D-enantiomer.

Pharmacokinetics: An Enantiomeric Divide

The therapeutic potential of N-acetyl-leucine is profoundly influenced by the distinct pharmacokinetic profiles of its L- and D-enantiomers. Studies in mice have revealed that when the racemic mixture (ADLL) is administered, the D-enantiomer achieves a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. This unexpected difference is attributed to two primary factors: the D-enantiomer appears to inhibit the intestinal uptake of the L-enantiomer, and the L-enantiomer undergoes first-pass metabolism (likely deacetylation), which the D-enantiomer avoids.

Consequently, chronic administration of the racemate could lead to the accumulation of the D-enantiomer. These findings underscore the clinical importance of using the purified L-enantiomer (NALL) to ensure optimal bioavailability and therapeutic effect.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for N-acetyl-leucine enantiomers in mice following a 100 mg/kg oral dose of either the racemate (ADLL) or purified NALL.

Parameter Administered Compound N-acetyl-L-leucine This compound Reference
Cmax (μg/mL) N-acetyl-DL-leucine21.0 ± 2.072.8 ± 3.8
N-acetyl-L-leucine58.7 ± 1.82.5 ± 0.1
Tmax (h) N-acetyl-DL-leucine0.250.25
N-acetyl-L-leucine0.250.25
AUC (h·μg/mL) N-acetyl-DL-leucine21.8 ± 2.1131.5 ± 11.2
N-acetyl-L-leucine61.2 ± 2.24.8 ± 0.5
T½ (h) N-acetyl-DL-leucine1.2 ± 0.11.3 ± 0.1
N-acetyl-L-leucine1.1 ± 0.11.3 ± 0.1
Data are presented as mean ± standard error of the mean (SEM).

Visualization: Pharmacokinetic Interaction at the Intestinal Barrier

cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Portal Circulation ADLL N-acetyl-DL-leucine (Racemate) Transporter Amino Acid Transporter ADLL->Transporter L_en N-acetyl-L-leucine Transporter->L_en To Blood D_en This compound Transporter->D_en To Blood Metabolism First-Pass Metabolism (Deacetylation) L_en->Metabolism Metabolized D_en_proxy->Transporter Inhibits L-enantiomer uptake

Caption: Proposed pharmacokinetic model of N-acetyl-leucine enantiomers.

Proposed Mechanisms of Action

The neuroprotective effects of NALL are multifaceted, targeting several pathways implicated in the pathology of neurodegenerative diseases.

  • Enhancement of Lysosomal and Autophagic Function : A primary mechanism is the modulation of lysosomal homeostasis. In cellular models of Niemann-Pick disease type C (NPC), NALL reduces the enlarged lysosomal volume, a key pathological feature. In Sandhoff disease models, ADLL treatment was found to increase autophagy. This may be linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.

  • Improvement of Mitochondrial Bioenergetics : NALL treatment has been shown to improve mitochondrial energy metabolism. In mouse models of Sandhoff disease and NPC, NALL helps normalize altered glucose and glutamate metabolism, suggesting a restoration of cellular bioenergetics which is often impaired in neurodegeneration.

  • Reduction of Neuroinflammation : NALL demonstrates anti-inflammatory properties. In models of traumatic brain injury (TBI), NALL treatment attenuates neuroinflammation by reducing microglial activation. This is a crucial mechanism, as chronic neuroinflammation is a common contributor to neuronal death across many neurodegenerative conditions.

  • Modulation of Protein Pathology : In models of Parkinson's disease (PD), NALL has been shown to reduce levels of pathological, phosphorylated alpha-synuclein (pS129-syn). This effect is dependent on the serine protease HTRA1, which is induced by NALL treatment.

  • Restoration of Synaptic and Neuronal Function : In PD models, NALL upregulates the expression of wild-type parkin, leading to an increase in the functional dopamine transporter (DAT) and suggesting improved synaptic function. Its original application in vertigo is thought to stem from its ability to rebalance hyperpolarized and depolarized vestibular neurons, normalizing neuronal function.

Visualization: NALL's Proposed Multifaceted Signaling Pathways

G cluster_protein Protein Homeostasis cluster_lysosome Cellular Clearance & Metabolism cluster_inflammation Neuroinflammation cluster_outcome NALL N-acetyl-L-leucine (NALL) HTRA1 HTRA1 Protease NALL->HTRA1 induces Parkin Parkin NALL->Parkin upregulates TFEB TFEB NALL->TFEB activates Mito Mitochondrial Metabolism NALL->Mito improves Microglia Microglia Activation NALL->Microglia reduces pSyn pS129 α-synuclein HTRA1->pSyn degrades Outcome1 Reduced α-syn Pathology pSyn->Outcome1 DAT Dopamine Transporter (DAT) Parkin->DAT stabilizes Outcome2 Improved Synaptic Function DAT->Outcome2 Lysosome Lysosomal Biogenesis & Autophagy TFEB->Lysosome promotes Outcome3 Enhanced Cellular Clearance Lysosome->Outcome3 Outcome4 Restored Bioenergetics Mito->Outcome4 Outcome5 Reduced Neuroinflammation Microglia->Outcome5

Caption: Overview of NALL's proposed neuroprotective mechanisms.

Efficacy in Neurodegenerative Disease Models

NALL and its racemic mixture ADLL have been evaluated in a variety of preclinical models and clinical studies, demonstrating beneficial effects across different pathologies.

Data Presentation: Lysosomal Storage Disorders

Table 4.1: Niemann-Pick Type C (NPC) Models

Model Compound Dosage Key Findings Reference
Npc1-/- Mouse NALL Pre-symptomatic (from 3 wks) Delayed onset of functional decline, slowed disease progression, prolonged survival.
Npc1-/- Mouse This compound Pre-symptomatic (from 3 wks) No significant neuroprotective effects observed.
NPC1-/- CHO Cells NALL Dose-dependent Most effective at reducing relative lysosomal volume (p < 0.001).
NPC1-/- CHO Cells ADLL Dose-dependent Reduced relative lysosomal volume (p < 0.01).

| NPC1-/- CHO Cells | this compound | Dose-dependent | Did not achieve statistical significance in reducing lysosomal volume. | |

Table 4.2: Sandhoff Disease (GM2 Gangliosidosis) Model

Model Compound Dosage Key Findings Reference

| Hexb-/- Mouse | ADLL | 0.1 g/kg/day (from 3 wks) | Modest but significant increase in lifespan; Improved motor function; Reduced glycosphingolipid storage; Normalized glucose/glutamate metabolism. | |

Data Presentation: Parkinson's Disease (PD) Models
Model Compound Dosage Key Findings Reference
LRRK2 R1441C iPSC NeuronsNALLDose-dependentSignificant decrease in pS129-syn; Increased parkin expression.
GBA1 L444P iPSC NeuronsNALLDose-dependentSignificant decrease in pS129-syn in soluble and insoluble fractions.
LRRK2 R1441C Knock-in MouseNALL100 mg/kg/dayDecreased pS129-syn and increased parkin in nigral neurons; Improved dopamine-dependent motor learning deficits.
MPTP Mouse ModelNALLOral administrationAlleviated motor impairments and dopamine neuronal deficits.
Data Presentation: Cerebellar Ataxia (Clinical Observations)
Population Compound Dosage Key Findings Reference
Degenerative Cerebellar Ataxia (n=13)ADLL5 g/day Significant decrease in mean total SARA score (16.1 to 12.8, p=0.002); Improved SCAFI performance and quality of life.
Sporadic/Hereditary Ataxia (n=18)ADLL5 g/day Significantly improved coefficient of variation of stride time in 14 of 18 patients.
Data Presentation: Traumatic Brain Injury (TBI) Model
Model Compound Dosage Key Findings Reference
Controlled Cortical Impact (CCI) MouseNALL100 mg/kg/dayAttenuated cortical cell death and neuroinflammation; Improved functional recovery.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-acetyl-leucine.

Visualization: General In Vivo Experimental Workflow

A 1. Disease Model Induction (e.g., MPTP, CCI, Genetic KO) B 2. Randomization & NALL Administration (Oral Gavage / Chow) A->B C 3. Behavioral Assessment (e.g., Rotarod, Gait Analysis) B->C D 4. Tissue Collection (Brain, Plasma) C->D E 5. Downstream Analysis (Histology, Western Blot, LC/MS) D->E

Caption: A typical experimental workflow for preclinical NALL evaluation.

In Vivo Animal Studies
  • MPTP Mouse Model of Parkinson's Disease

    • Preparation : Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl in sterile 0.9% saline to a final concentration of 2 mg/mL.

    • Induction : Administer four intraperitoneal (IP) injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals to C57BL/6 mice. Control animals receive saline injections.

    • Post-Induction : House animals for a period (e.g., 7-21 days) to allow for the development of dopaminergic lesions before commencing treatment and behavioral testing.

  • Controlled Cortical Impact (CCI) Model of TBI

    • Anesthesia : Anesthetize the mouse with isoflurane (3-4% for induction, 1-2% for maintenance).

    • Surgical Preparation : Secure the animal in a stereotaxic frame. Make a midline incision to expose the skull. Perform a craniotomy (e.g., 4 mm diameter) over the parietal cortex, keeping the dura mater intact.

    • Impact : Use a computer-controlled pneumatic impactor device to deliver a cortical impact of defined parameters (e.g., 3 mm tip, 1.0 mm impact depth, 4.0 m/s velocity).

    • Closure : Suture the incision and provide post-operative care, including analgesics. Sham controls undergo the same surgical procedure without the impact.

  • Drug Administration Protocol

    • Oral Gavage : Dissolve NALL in an appropriate vehicle (e.g., ethanol, then diluted in water). Administer a defined volume (e.g., 0.25 mL of a 10 mg/mL solution for a 100 mg/kg dose) via oral gavage daily.

    • Chow : Mix NALL powder with powdered chow and a diet gel for palatability. Provide this mixture as the sole food source. Monitor food intake to ensure consistent dosing.

  • Accelerating Rotarod Test (Motor Learning)

    • Apparatus : Use a rotarod apparatus with a rotating rod (e.g., 3 cm diameter).

    • Protocol : Set the rod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set duration (e.g., 300 seconds).

    • Testing : Place the mouse on the rod and record the latency to fall. Conduct multiple trials per session with a short inter-trial interval (e.g., 5 trials with a 15s interval). Perform daily sessions to assess motor learning over time.

In Vitro Cellular Assays
  • Lysosomal Volume Assay

    • Cell Culture : Culture NPC1-deficient cells (e.g., patient-derived fibroblasts or CHO cells) and wild-type controls in appropriate media.

    • Treatment : Seed cells in multi-well plates suitable for imaging. Treat with varying concentrations of NALL, ADLL, and this compound for a set duration (e.g., 48 hours).

    • Staining : 30 minutes prior to imaging, add LysoTracker dye (a fluorescent probe that accumulates in acidic organelles) to the culture medium. Incubate at 37°C.

    • Imaging & Analysis : Wash cells and acquire images using a high-content imaging system or fluorescence microscope. Quantify the total fluorescent area or intensity per cell to determine the relative lysosomal volume.

  • Western Blot for Protein Analysis

    • Protein Extraction : Homogenize brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification : Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer : Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting : Block the membrane (e.g., 5% non-fat milk in TBST). Incubate with primary antibodies overnight at 4°C (e.g., anti-pS129-syn, anti-parkin, anti-LC3, anti-GAPDH).

    • Detection : Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control.

Conclusion and Future Directions

The body of evidence strongly indicates that N-acetyl-leucine, specifically the L-enantiomer NALL, holds significant therapeutic promise for a range of neurodegenerative diseases. Its multifaceted mechanism of action—targeting lysosomal and mitochondrial dysfunction, neuroinflammation, and proteinopathy—makes it a compelling candidate for disorders with complex pathologies.

A critical takeaway for researchers and drug developers is the pronounced difference between the L- and D-enantiomers. The pharmacokinetic data clearly show that the D-enantiomer inhibits the uptake of the active L-enantiomer, making the use of purified NALL preferable to the racemic mixture for clinical development.

Future research should focus on:

  • Elucidating Specific Molecular Targets : While pathways like HTRA1 and TFEB have been implicated, the direct binding targets of NALL remain to be fully identified.

  • Expansion to Other Disease Models : Given its effects on alpha-synuclein, autophagy, and neuroinflammation, evaluating NALL in models of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and frontotemporal dementia is a logical next step.

  • Biomarker Development : Identifying and validating sensitive biomarkers to track the therapeutic response to NALL in clinical trials is crucial for its advancement.

  • Long-Term, Placebo-Controlled Trials : While observational studies and early-phase trials are promising, larger, long-term, placebo-controlled studies are necessary to definitively establish the efficacy and safety of NALL across various neurodegenerative conditions.

References

Basic chemical and physical properties of N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Acetyl-D-leucine

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document collates essential data, outlines detailed experimental methodologies, and presents visual representations of key processes.

Chemical and Physical Properties

This compound is the N-acetylated derivative of the D-enantiomer of the amino acid leucine.[1] It is classified as an N-acetyl-D-amino acid.[1]

Identifiers and Chemical Structure
IdentifierValueReference
IUPAC Name (2R)-2-acetamido-4-methylpentanoic acid[2][3]
CAS Number 19764-30-8[2]
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Canonical SMILES CC(C)C--INVALID-LINK--C(O)=O
InChI Key WXNXCEHXYPACJF-SSDOTTSWSA-N
Synonyms N-Acetyl-R-Leucine, Ac-D-Leu-OH
Physicochemical Properties
PropertyValueReference
Appearance White to off-white crystalline powder
Melting Point 176-177°C
Optical Rotation +24.0 ± 2.0° (c=5 in ethanol)
Purity ≥98%
Solubility
SolventSolubilityReference
DMF 30 mg/mL
DMSO 30 mg/mL
Ethanol 1 mg/mL
DMSO:PBS (pH 7.2) (1:4) 0.20 mg/mL

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acetylation of D-leucine.

Objective: To synthesize this compound from D-leucine.

Methodology:

  • Reaction Setup: Dissolve D-leucine in deionized water in a four-neck flask equipped with a mechanical stirrer and two dropping funnels.

  • Acetylation: Simultaneously and slowly add acetic anhydride and a 20% aqueous sodium hydroxide (NaOH) solution dropwise to the stirred D-leucine solution over a period of 3 to 4 hours. The NaOH is used to maintain an alkaline pH, which facilitates the reaction.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, acidify the mixture to a pH of 2.5-3.0 with hydrochloric acid (HCl) to precipitate the this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

G cluster_synthesis Synthesis of this compound D_Leucine D-Leucine in Aqueous Solution Reaction_Mixture Addition of Acetic Anhydride and NaOH D_Leucine->Reaction_Mixture Acetylation Precipitation Acidification with HCl to pH 2.5-3.0 Reaction_Mixture->Precipitation Isolation Filtration and Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Final_Product This compound Purification->Final_Product G cluster_biofilm Role of this compound in Biofilm Disassembly NADL This compound Deacylation Deacylation by d-aminoacylase NADL->Deacylation DAminoAcid D-amino acid Deacylation->DAminoAcid Incorporation Incorporation into Bacterial Cell Wall DAminoAcid->Incorporation Disassembly Biofilm Disassembly DAminoAcid->Disassembly Induces release of amyloid fibers Biofilm Bacterial Biofilm (Amyloid Fibers) Incorporation->Biofilm Biofilm->Disassembly

References

N-Acetyl-L-leucine: A Potential Disease-Modifying Agent for Alpha-Synucleinopathies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-acetyl-l-leucine (NALL), the pharmacologically active L-enantiomer of acetyl-leucine, is emerging as a promising therapeutic candidate for neurodegenerative diseases characterized by alpha-synuclein pathology, such as Parkinson's disease (PD). Preclinical evidence robustly demonstrates NALL's ability to mitigate key pathological features of synucleinopathies. This technical guide synthesizes the current understanding of NALL's impact on alpha-synuclein pathology, presenting quantitative data from pivotal studies, detailing experimental methodologies, and visualizing the proposed mechanisms of action. The multifaceted effects of NALL, encompassing the reduction of pathogenic alpha-synuclein, enhancement of cellular clearance pathways, and improvement of neuronal function, position it as a compelling molecule for further investigation and clinical development.

Introduction

Alpha-synuclein, a presynaptic protein, is central to the pathogenesis of a spectrum of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1] The misfolding and aggregation of alpha-synuclein into toxic oligomers and insoluble fibrils, which form the characteristic Lewy bodies, are critical events in the disease cascade.[1] A key post-translational modification implicated in this process is the phosphorylation of alpha-synuclein at serine 129 (pS129-syn), which is thought to enhance its toxicity and propensity to aggregate.[2][3] Consequently, therapeutic strategies aimed at reducing the levels of pathological alpha-synuclein are of paramount interest.

N-acetyl-l-leucine is an orally bioavailable compound with an excellent safety profile, having been used in its racemic form for the treatment of vertigo for many years.[4] Recent research has identified NALL as the active enantiomer, demonstrating neuroprotective effects in various preclinical models of neurodegeneration. This document provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of NALL in targeting alpha-synuclein pathology.

Quantitative Effects of N-Acetyl-L-leucine on Alpha-Synuclein Pathology

Multiple studies utilizing induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from Parkinson's disease patients and in vivo animal models have demonstrated the significant impact of NALL on alpha-synuclein pathology. The following tables summarize the key quantitative findings.

Table 1: Effects of N-acetyl-L-leucine on Pathological Markers in Parkinson's Disease Cellular Models
Model SystemTreatmentOutcome MeasureResultReference
GBA1 L444P patient-derived dopaminergic neurons10 mM NALL for 4 weeksTriton-soluble pS129-synuclein~45% reduction (n=4, p<0.01)
GBA1 L444P patient-derived dopaminergic neurons10 mM NALL for 4 weeksTriton-insoluble pS129-synuclein~50% reduction (n=4, p<0.01)
GBA1 N370S patient-derived dopaminergic neurons5mM or 10mM NALLpS129-synuclein~30% to 60% reduction
LRRK2 R1441C patient-derived dopaminergic neurons5mM or 10mM NALLpS129-synuclein~30% to 60% reduction
GBA1 L444P patient-derived dopaminergic neurons10 mM NALLParkin levels~70% increase (n=3, p<0.05)
Table 2: Effects of N-acetyl-L-leucine in Animal Models of Parkinson's Disease
Model SystemTreatmentOutcome MeasureResultReference
LRRK2 R1441C knock-in miceNALL administrationpS129-alpha-synucleinDecreased levels
LRRK2 R1441C knock-in miceNALL administrationParkin levelsIncreased levels
LRRK2 R1441C knock-in miceNALL administrationDopamine-dependent motor learningImproved deficits
MPTP-induced mouse model of Parkinson's diseaseOral administration of NALLMotor ImpairmentsAlleviated
MPTP-induced mouse model of Parkinson's diseaseOral administration of NALLDopaminergic neuronal deficitsAlleviated

Proposed Mechanisms of Action

The neuroprotective effects of N-acetyl-L-leucine are believed to be multifactorial, targeting several key pathways implicated in the pathogenesis of synucleinopathies.

NALL_Mechanism_of_Action NALL N-Acetyl-L-leucine (NALL) MCT Monocarboxylate Transporters (MCTs) NALL->MCT Transport into cell TFEB TFEB Activation NALL->TFEB HTRA1 Upregulation of Serine Protease HTRA1 NALL->HTRA1 Mito Improved Mitochondrial Bioenergetics NALL->Mito Neuroinflam Reduced Neuroinflammation NALL->Neuroinflam Parkin Upregulation of Parkin NALL->Parkin L_Leucine L-leucine MCT->L_Leucine Deacetylation Lysosome Enhanced Lysosomal Biogenesis & Autophagy TFEB->Lysosome Clearance Increased clearance of pS129-synuclein Lysosome->Clearance Synaptic Improved Synaptic Function Clearance->Synaptic pS129 pS129-synuclein Degradation HTRA1->pS129 pS129->Synaptic Mito->Synaptic Neuroinflam->Synaptic Parkin->Synaptic

Caption: Proposed multifaceted mechanism of action of N-Acetyl-L-leucine.

Enhancement of Lysosomal and Autophagic Function

A primary mechanism of NALL is the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. NALL-induced TFEB activation leads to its nuclear translocation, promoting the expression of genes involved in lysosomal function and autophagy. This enhances the clearance of pathological protein aggregates like pS129-synuclein.

Attenuation of Pathological Alpha-Synuclein Aggregation

NALL treatment has been shown to reduce the levels of pathological pS129-synuclein. This effect is, at least in part, mediated by the upregulation of the serine protease HTRA1, which has been reported to protect against alpha-synuclein aggregation and hyperphosphorylation. The reduction of pS129-synuclein by NALL is dependent on HTRA1 expression.

Improvement of Mitochondrial Bioenergetics

NALL treatment has been demonstrated to improve mitochondrial energy metabolism. It appears to enhance the efficiency of ATP production from glucose through oxidative phosphorylation, which is crucial in neurodegenerative diseases characterized by mitochondrial dysfunction.

Reduction of Neuroinflammation

NALL exhibits anti-inflammatory properties in models of neurodegeneration by reducing the expression of pro-inflammatory markers that contribute to neuronal cell death.

Upregulation of Protective Proteins and Improved Synaptic Function

NALL upregulates the expression of wild-type parkin, a protein with a protective role in Parkinson's disease, in both GBA1 and LRRK2 mutant neurons. This leads to an increase in the functional dopamine transporter and synaptic membrane-associated synaptojanin-1, suggesting improved synaptic function.

Detailed Experimental Protocols

To facilitate the replication and further investigation of NALL's effects, this section outlines the methodologies for key experiments cited in the literature.

In Vitro Alpha-Synuclein Aggregation Assay

This protocol is a generalized procedure for assessing the direct impact of compounds on alpha-synuclein fibrillization.

Alpha_Synuclein_Aggregation_Workflow start Start prep_syn Prepare recombinant α-synuclein solution start->prep_syn add_tht Add Thioflavin T (ThT) and NALL/vehicle prep_syn->add_tht incubate Incubate at 37°C with continuous shaking add_tht->incubate measure Measure ThT fluorescence at regular intervals incubate->measure analyze Analyze aggregation kinetics (lag time, slope) measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro alpha-synuclein aggregation assay.

Protocol:

  • Preparation of Alpha-Synuclein: Recombinant human alpha-synuclein is expressed and purified. The final protein concentration for the assay typically ranges from 30 µM to 70 µM.

  • Reaction Mixture: The alpha-synuclein solution is prepared in a suitable buffer (e.g., 25 mM HEPES, 100 mM NaCl, pH 6.5). Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to a final concentration of 100 µM. NALL or a vehicle control is added at the desired concentrations.

  • Incubation and Measurement: The reaction mixture is incubated in a 96-well plate at 37°C with continuous shaking. The fluorescence of ThT is measured at regular intervals using a plate reader with excitation and emission wavelengths appropriate for ThT.

  • Data Analysis: The aggregation kinetics are analyzed by plotting ThT fluorescence against time. Key parameters such as the lag time for fibril formation and the maximum slope of the aggregation curve are determined to assess the effect of NALL on alpha-synuclein aggregation.

Immunofluorescence Staining of Alpha-Synuclein in iPSC-Derived Neurons

This protocol describes the visualization and quantification of alpha-synuclein in cultured neurons.

Protocol:

  • Cell Culture: iPSC-derived dopaminergic neurons are cultured on 96-well plates.

  • Fixation: Cells are fixed with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

  • Permeabilization: Cells are permeabilized with a solution containing 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% donkey serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Cells are incubated with the primary antibody against the target protein (e.g., anti-alpha-synuclein, anti-pS129-synuclein) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Imaging and Quantification: The cells are imaged using a high-content screening system or a confocal microscope. The intensity and localization of the fluorescent signal are quantified using image analysis software.

Quantitative Analysis of Motor Function in Animal Models

Various behavioral tests are used to assess motor function in animal models of Parkinson's disease.

Protocol (Exemplary - Gait Analysis):

  • Animal Model: A relevant animal model of Parkinson's disease is used, such as the 6-OHDA lesion model or a genetic model.

  • Apparatus: An automated gait analysis system (e.g., CatWalk) is employed to capture and analyze various gait parameters.

  • Procedure: The animal is allowed to walk freely across the runway of the apparatus. The system records paw prints and analyzes parameters such as swing speed, stance duration, and inter-paw coordination.

  • Data Analysis: Gait parameters are compared between NALL-treated and control groups to assess improvements in motor function.

Future Directions and Conclusion

The preclinical data strongly support the therapeutic potential of N-acetyl-L-leucine in targeting alpha-synuclein pathology. Its multifaceted mechanism of action, addressing protein aggregation, cellular clearance, mitochondrial health, and neuroinflammation, makes it a particularly attractive candidate for a disease-modifying therapy in synucleinopathies.

Future research should focus on:

  • Clinical Trials: Robust, placebo-controlled clinical trials are necessary to confirm the efficacy and safety of NALL in patients with Parkinson's disease and other synucleinopathies. A case report has already shown promising results in individuals with REM Sleep Behavior Disorder, a prodromal stage of Parkinson's disease.

  • Biomarker Studies: The identification and validation of biomarkers that can track the target engagement and therapeutic response to NALL will be crucial for clinical development.

  • Combination Therapies: Investigating the potential synergistic effects of NALL with other therapeutic agents could lead to more effective treatment strategies.

References

A Technical Guide to the Stability and Storage of N-Acetyl-D-leucine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Acetyl-D-leucine powder. The information presented herein is critical for ensuring the integrity, purity, and optimal performance of this compound in research and development settings. This guide summarizes key quantitative data, outlines detailed experimental protocols for stability assessment, and visualizes relevant pathways and workflows.

Summary of Recommended Storage Conditions

Proper storage is paramount to maintaining the quality of this compound powder. The following table summarizes the recommended storage conditions from various suppliers. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for experimental use.

ParameterRecommended ConditionDurationSource(s)
Temperature -20°C≥ 4 years[1][2]
4°C2 years[3]
Room Temperature3 years (re-analyze after)[4]
Atmosphere Store in a well-ventilated place.As per expiry[5]
Container Keep containers tightly closed in a dry, cool place.As per expiry
Solutions (Aqueous) Not recommended for more than one day.1 day
Solutions (in Solvent) -80°C2 years
-20°C1 year

Factors Influencing Stability

Several environmental factors can impact the stability of this compound powder. Understanding these factors is crucial for preventing degradation.

Stability This compound Stability Temperature Temperature Stability->Temperature High temp accelerates degradation Humidity Humidity Stability->Humidity Moisture can induce hydrolysis Light Light Stability->Light Potential for photolytic degradation pH pH (in solution) Stability->pH Extremes can cause hydrolysis Oxidizing_Agents Oxidizing Agents Stability->Oxidizing_Agents Can lead to chemical modification

Caption: Key environmental factors affecting the stability of this compound.

Potential Degradation Pathway

The primary anticipated degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the amide bond, yielding D-leucine and acetic acid.

NADL This compound Hydrolysis Hydrolysis (Acid or Base) NADL->Hydrolysis DLeucine D-Leucine Hydrolysis->DLeucine AceticAcid Acetic Acid Hydrolysis->AceticAcid

Caption: Predicted hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a re-test period or shelf life for this compound, a comprehensive stability testing program should be implemented according to the International Council for Harmonisation (ICH) guidelines. This involves forced degradation studies and analysis using a stability-indicating analytical method.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

start This compound Powder Sample stress Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Assess Stability analysis->end

Caption: Workflow for forced degradation studies of this compound.

Detailed Methodologies for Forced Degradation Studies

The following protocols are based on general ICH guidelines and can be adapted for this compound.

4.2.1. Acid Hydrolysis

  • Accurately weigh approximately 10 mg of this compound powder into a suitable flask.

  • Add 10 mL of 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.2. Base Hydrolysis

  • Accurately weigh approximately 10 mg of this compound powder into a suitable flask.

  • Add 10 mL of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Oxidative Degradation

  • Accurately weigh approximately 10 mg of this compound powder into a suitable flask.

  • Add 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for analysis.

4.2.4. Thermal Degradation

  • Place a thin layer of this compound powder in a petri dish.

  • Expose the powder to a high temperature (e.g., 70°C) in a calibrated oven for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, collect a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.

4.2.5. Photolytic Degradation

  • Place a thin layer of this compound powder in a petri dish.

  • Expose the sample to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be protected from light by wrapping it in aluminum foil.

  • After the exposure period, collect both the exposed and control samples, dissolve them in the mobile phase, and dilute to a suitable concentration for analysis.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is commonly employed.

Example HPLC-UV Method Parameters:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient to resolve all peaks (e.g., 5-95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Metabolic Pathway of the Enantiomer (N-Acetyl-L-leucine)

While this guide focuses on this compound, it is noteworthy that its enantiomer, N-Acetyl-L-leucine, is known to be a prodrug of L-leucine. N-Acetyl-L-leucine is deacetylated in the body to produce L-leucine, a branched-chain amino acid with known roles in cellular signaling, particularly the activation of the mTOR pathway, which is a central regulator of cell growth and proliferation. The metabolic fate of this compound is less characterized, but it is plausible that it could undergo a similar deacetylation process.

cluster_0 Extracellular cluster_1 Intracellular NAL N-Acetyl-L-leucine Transport Transporter (e.g., MCT1) NAL->Transport LLeucine L-Leucine mTOR mTOR Pathway Activation LLeucine->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Deacetylation Deacetylation Transport->Deacetylation Deacetylation->LLeucine

Caption: Cellular uptake and metabolic activation of N-Acetyl-L-leucine.

Conclusion

The stability of this compound powder is critical for its effective use in research and development. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, researchers can ensure the compound's integrity. The provided experimental protocols, based on ICH guidelines, offer a robust framework for in-house stability assessment. While specific degradation pathways for this compound are not extensively documented in the literature, forced degradation studies will elucidate its stability profile and potential degradation products. Understanding these factors is essential for obtaining reliable and reproducible experimental results.

References

Methodological & Application

Application Notes and Protocols for N-Acetyl-D-leucine Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of N-Acetyl-D-leucine in mouse models, drawing upon findings from studies investigating its racemic mixture, N-Acetyl-DL-leucine, and its L-enantiomer, N-Acetyl-L-leucine. It is crucial to note that while N-Acetyl-L-leucine has been identified as the primary pharmacologically active enantiomer with neuroprotective effects, understanding the administration and pharmacokinetics of the D-enantiomer is relevant for studies involving the racemic mixture or for specific investigations into the D-isomer's biological role.[1][2][3][4][5]

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for N-Acetyl-leucine Enantiomers in Mice
CompoundMouse ModelDosageAdministration RouteFrequencyKey FindingsReference
N-Acetyl-DL-leucineNiemann-Pick type C1 (Npc1-/-)Not SpecifiedNot SpecifiedPre-symptomaticallyDelayed disease progression and extended lifespan.
N-Acetyl-L-leucineNiemann-Pick type C1 (Npc1-/-)Not SpecifiedNot SpecifiedPre-symptomaticallyDelayed disease progression and extended lifespan; identified as the neuroprotective enantiomer.
This compoundNiemann-Pick type C1 (Npc1-/-)Not SpecifiedNot SpecifiedPre-symptomaticallyDid not delay disease progression or extend lifespan.
N-Acetyl-L-leucineTraumatic Brain Injury (TBI) - CCI100 mg/kg/dayOral GavageOnce daily for 4 daysAttenuated cortical cell death and neuroinflammation.
N-Acetyl-L-leucineParkinson's Disease (LRRK2 R1441C)100 mg/kg/dayOral GavageDailyImproved motor learning.
N-Acetyl-DL-leucineSandhoff Disease (Hexb-/-)Not SpecifiedNot SpecifiedFrom 3 weeks of ageModest but significant extension in lifespan.
Table 2: Comparative Pharmacokinetic Parameters of N-Acetyl-leucine Enantiomers in Mice Following Oral Administration of 100 mg/kg
ParameterThis compound (from Racemate)N-Acetyl-L-leucine (from Racemate)N-Acetyl-L-leucine (Purified)
Cmax (µg/mL) 45.3 ± 3.510.8 ± 1.038.0 ± 2.1
Tmax (h) 0.5 ± 0.00.25 ± 0.00.25 ± 0.0
AUC (µg·h/mL) 85.7 ± 5.915.1 ± 1.449.3 ± 3.3
T½ (h) 1.3 ± 0.11.2 ± 0.11.1 ± 0.1

Data presented as mean ± standard error of the mean (n=3 mice per time point). Adapted from studies on the pharmacokinetics of N-acetyl-DL-leucine enantiomers.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for administration to mice via oral gavage.

Materials:

  • This compound powder

  • Ethanol

  • Sterile water

  • Sterile conical tubes (15 mL and 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution Preparation (50 mg/mL):

    • Weigh the desired amount of this compound powder.

    • In a sterile conical tube, dissolve the this compound powder in ethanol to create a 50 mg/mL stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

  • Working Solution Preparation (10 mg/mL):

    • Dilute the 50 mg/mL stock solution with sterile water to a final concentration of 10 mg/mL. For example, to make 10 mL of the working solution, add 2 mL of the stock solution to 8 mL of sterile water.

    • Vortex the working solution to ensure it is homogenous.

  • Storage:

    • Store the stock solution at -20°C for long-term storage.

    • Prepare the working solution fresh on the day of the experiment.

Protocol 2: Administration of this compound via Oral Gavage

This protocol details the procedure for administering the prepared this compound solution to mice.

Materials:

  • Prepared this compound working solution (10 mg/mL)

  • Mouse gavage needles (flexible or rigid, appropriate size for the mouse)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse to determine the precise volume of the working solution to administer.

    • The standard dosage used in studies with the L-enantiomer is 100 mg/kg.

    • Calculate the volume to administer using the following formula: Volume (mL) = (Mouse Weight (kg) * 100 mg/kg) / 10 mg/mL For a 25g (0.025 kg) mouse, the volume would be 0.25 mL.

  • Administration:

    • Gently but firmly restrain the mouse.

    • Attach the gavage needle to the syringe filled with the calculated dose of the this compound solution.

    • Carefully insert the gavage needle into the mouse's esophagus.

    • Slowly dispense the solution.

    • Monitor the mouse briefly after administration to ensure there are no adverse reactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: this compound Administration prep Preparation of This compound Solution dose Dose Calculation (e.g., 100 mg/kg) prep->dose admin Oral Gavage Administration dose->admin monitor Behavioral and Physiological Monitoring admin->monitor analysis Pharmacokinetic/ Pharmacodynamic Analysis monitor->analysis

Caption: Workflow for this compound administration in mouse models.

G cluster_1 Proposed Neuroprotective Mechanisms of N-Acetyl-L-leucine NALL N-Acetyl-L-leucine (Active Enantiomer) NI Neuroinflammation NALL->NI Reduces CD Cortical Cell Death NALL->CD Attenuates AF Autophagy Flux NALL->AF Improves GM Glucose Metabolism NALL->GM Normalizes MM Mitochondrial Energy Metabolism NALL->MM Improves SF Synaptic Function NALL->SF Improves

Caption: Proposed mechanisms of the active L-enantiomer.

Discussion and Considerations

The available evidence strongly suggests that N-Acetyl-L-leucine is the therapeutically active component of the racemic N-Acetyl-DL-leucine mixture. Studies in mouse models of various neurodegenerative diseases have consistently shown that the L-enantiomer provides neuroprotective benefits, while the D-enantiomer does not appear to be effective in the models tested.

Pharmacokinetic studies have revealed significant differences between the two enantiomers. Following oral administration of the racemic mixture, the plasma concentration of the D-enantiomer is considerably higher than that of the L-enantiomer. This is thought to be due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the first-pass metabolism of the L-enantiomer. These findings have led to the suggestion that chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, which may have undesirable effects.

Therefore, when designing experiments, it is critical for researchers to consider these differences. For studies aiming to elicit a neuroprotective effect, the use of purified N-Acetyl-L-leucine is recommended. If the research objective specifically requires the administration of this compound, the protocols provided above can be utilized. However, it is important to interpret the results in the context of the known pharmacological inactivity of this enantiomer in the neuroprotective assays conducted to date.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The investigation into the in vivo applications of N-acetyl-leucine has predominantly centered on the L-enantiomer (N-Acetyl-L-leucine or NALL) and the racemic mixture (N-Acetyl-DL-leucine). Extensive research has identified N-Acetyl-L-leucine as the pharmacologically active component responsible for the observed neuroprotective and therapeutic effects. In contrast, in vivo studies investigating N-Acetyl-D-leucine as a standalone therapeutic agent are notably absent from the current scientific literature.

Available evidence from studies involving the racemic mixture indicates that this compound does not contribute to the therapeutic benefits and, in some preclinical models, has been shown to be ineffective. For instance, in a mouse model of Niemann-Pick disease type C, pre-symptomatic administration of this compound did not delay disease progression or extend lifespan, whereas the L-enantiomer and the racemic mixture did[1]. Similarly, in a rat model of vestibular compensation, N-Acetyl-L-leucine was identified as the active enantiomer, with the D-form being inactive[2].

Pharmacokinetic studies have revealed that when administered as a racemic mixture, the D-enantiomer exhibits a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer, suggesting it is less readily metabolized and may accumulate with chronic dosing[3][4]. This accumulation and lack of therapeutic activity underscore the scientific community's focus on N-Acetyl-L-leucine for therapeutic development.

Given the focus of the available research, these application notes and protocols will detail the recommended dosages and methodologies for in vivo studies using the therapeutically active N-Acetyl-L-leucine and the historically used racemic mixture, N-Acetyl-DL-leucine.

Quantitative Data Summary

The following tables summarize the recommended dosages of N-Acetyl-L-leucine and N-Acetyl-DL-leucine from various in vivo studies.

Table 1: Recommended Dosage of N-Acetyl-L-leucine (NALL) for In Vivo Studies

Animal ModelDisease/Condition ModelDosageAdministration RouteKey Findings
MouseTraumatic Brain Injury (TBI)100 mg/kg/dayOral GavageImproved motor and cognitive outcomes, attenuated cell death and neuroinflammation[5].
MouseParkinson's Disease (MPTP model)100 mg/kg/dayOral GavageAlleviated motor impairments.
MouseNiemann-Pick disease type C (NPC)0.1 g/kg/day (approximates to 100 mg/kg/day)OralDelayed disease progression and extended lifespan when administered pre-symptomatically.
RatUnilateral Labyrinthectomy60 mg/kgIntravenousAccelerated vestibular compensation.

Table 2: Dosage of N-Acetyl-DL-leucine (Racemic Mixture) for In Vivo Studies

Animal ModelDisease/Condition ModelDosageAdministration RouteKey Findings
MouseNiemann-Pick disease type C (NPC)100 mg/kgOralImproved ataxia, delayed disease progression, and extended lifespan.
MousePharmacokinetic Study100 mg/kgOral GavageCharacterized the differential pharmacokinetics of the D- and L-enantiomers.

Experimental Protocols

Protocol 1: Oral Administration of N-Acetyl-L-leucine in a Mouse Model of Neurodegeneration

This protocol is a general guideline for the oral administration of N-Acetyl-L-leucine to mice, based on commonly used practices in neuroprotection studies.

1. Materials:

  • N-Acetyl-L-leucine (NALL) powder

  • Ethanol (200 proof)

  • Sterile water for injection

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (20-22 gauge, curved or straight)

  • 1 mL syringes

2. Preparation of NALL Solution (10 mg/mL): a. Prepare a 50 mg/mL stock solution by dissolving N-Acetyl-L-leucine in ethanol. For example, to prepare 1 mL of stock, weigh 50 mg of NALL and dissolve it in 1 mL of ethanol. Vortex thoroughly until fully dissolved. Sonication may be used to aid dissolution. b. Dilute the 50 mg/mL stock solution in sterile water to a final concentration of 10 mg/mL. For example, to make 5 mL of the final solution, add 1 mL of the 50 mg/mL stock to 4 mL of sterile water. c. Vortex the final solution thoroughly before each use.

3. Dosing Procedure: a. Weigh each mouse to accurately determine the required dose volume. The target dose is 100 mg/kg. b. The volume to be administered is calculated as follows: Volume (mL) = (Weight of mouse in kg * 100 mg/kg) / 10 mg/mL For a 25g (0.025 kg) mouse, the volume would be (0.025 kg * 100 mg/kg) / 10 mg/mL = 0.25 mL. c. Gently restrain the mouse. d. Insert the oral gavage needle carefully into the esophagus. Ensure the needle does not enter the trachea. e. Slowly administer the calculated volume of the NALL solution. f. Monitor the animal for any signs of distress after administration.

Protocol 2: Pharmacokinetic Analysis of N-acetyl-leucine Enantiomers Following Oral Gavage in Mice

This protocol outlines the procedure for a pharmacokinetic study of N-acetyl-leucine enantiomers after oral administration of the racemic mixture or the purified L-enantiomer.

1. Animal Model:

  • Male BALB/c mice (or other suitable strain), n=3 per time point.

2. Compound Administration: a. Prepare a 10 mg/mL solution of either N-Acetyl-DL-leucine or N-Acetyl-L-leucine in a suitable vehicle (e.g., water). b. Administer the compound via oral gavage at a dose of 100 mg/kg (10 mL/kg).

3. Sample Collection: a. Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) into potassium EDTA tubes. b. Within 30 minutes of collection, centrifuge the blood at 2700 xg for 10 minutes at room temperature to separate the plasma. c. Transfer the plasma samples into plastic tubes and store at -20°C until analysis. d. For tissue distribution analysis, euthanize the mice at specific time points and collect brain and muscle tissues.

4. Sample Analysis: a. Quantify the plasma and tissue concentrations of this compound and N-Acetyl-L-leucine using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.

5. Pharmacokinetic Parameter Calculation: a. Use a noncompartmental model to calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Visualizations

experimental_workflow Experimental Workflow for In Vivo NALL Administration cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_nall Prepare 50 mg/mL NALL in Ethanol dilute_nall Dilute to 10 mg/mL in Sterile Water prep_nall->dilute_nall weigh_mouse Weigh Mouse calc_dose Calculate Dose Volume (100 mg/kg) weigh_mouse->calc_dose oral_gavage Administer via Oral Gavage calc_dose->oral_gavage behavioral Behavioral Tests oral_gavage->behavioral biochemical Biochemical Analysis (e.g., Western Blot, PCR) oral_gavage->biochemical histological Histological Analysis (e.g., IHC, TUNEL) oral_gavage->histological pk_pathway Pharmacokinetic Differences of N-acetyl-leucine Enantiomers cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Effect racemate Oral Administration of N-Acetyl-DL-leucine (Racemate) d_enantiomer This compound racemate->d_enantiomer l_enantiomer N-Acetyl-L-leucine racemate->l_enantiomer label_inhibition Inhibits L-enantiomer uptake d_enantiomer->inhibition d_plasma Higher Plasma Conc. (Accumulation) d_enantiomer->d_plasma l_plasma Lower Plasma Conc. l_enantiomer->l_plasma d_metabolism Minimal Metabolism (Inactive) d_plasma->d_metabolism l_metabolism First-Pass Metabolism (Active - Neuroprotection) l_plasma->l_metabolism

References

Determining the Optimal Concentration of N-Acetyl-D-leucine for SH-SY5Y Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscientific research, particularly for studying neurodegenerative diseases and neurotoxicity.[1] These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, providing a valuable system for screening potential neuroprotective compounds.[2] N-acetyl-leucine is a compound that has garnered interest for its potential therapeutic effects in neurological disorders. It exists as two enantiomers: N-Acetyl-L-leucine (NALL) and N-Acetyl-D-leucine. Current research indicates that N-Acetyl-L-leucine is the pharmacologically active form, demonstrating neuroprotective effects in various preclinical models.[3][4] In contrast, studies in mouse models have suggested that this compound is the inactive enantiomer.[3]

These application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific experimental needs with SH-SY5Y cells. Given the current understanding of its inactivity, a direct comparison with its active L-enantiomer, NALL, is recommended. This document outlines protocols for cell culture, differentiation, and the systematic evaluation of a range of concentrations to establish a dose-response curve for both enantiomers.

Data Presentation: Concentration Ranges for N-Acetyl-L-leucine in In Vitro Studies

Cell TypeConcentration RangeOutcomeReference
Neuronal Cell Lines (e.g., SH-SY5Y, PC12)1 µM - 10 mMNeuroprotection
iPSC-derived dopaminergic neurons (GBA1 mutation)Dose-dependent, with significant effects at 10 mMDecrease in pathological pS129-synuclein

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

Standard cell culture protocols are essential for maintaining the health and reproducibility of SH-SY5Y cells.

  • Media: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency. Use a solution of 0.25% trypsin-EDTA to detach the cells.

Differentiation of SH-SY5Y Cells

For many neuroprotection studies, it is advantageous to differentiate the neuroblastoma cells into a more mature neuronal phenotype. Retinoic acid (RA) is commonly used for this purpose.

  • Seeding: Plate SH-SY5Y cells at a density of 1 x 10^5 cells/cm² in their complete growth medium.

  • Differentiation Induction: After 24 hours, replace the medium with a differentiation medium containing a reduced serum concentration (e.g., 1% FBS) and 10 µM all-trans-retinoic acid (RA).

  • Maintenance: Replace the differentiation medium every 2-3 days for a total of 5-7 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Preparation of this compound and N-Acetyl-L-leucine Solutions
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound and N-Acetyl-L-leucine in sterile Dimethyl Sulfoxide (DMSO). Store the stock solutions at -20°C.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solutions and prepare serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations for the dose-response study (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM). It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol for Determining Optimal Concentration: A Dose-Response Study

This protocol is designed to determine the effects of a range of concentrations of this compound and N-Acetyl-L-leucine on the viability of SH-SY5Y cells, both under basal conditions and in the presence of a neurotoxic insult.

  • Cell Seeding: Plate differentiated SH-SY5Y cells in 96-well plates at a density that allows for optimal growth and response to treatment.

  • Treatment Groups:

    • Vehicle Control (medium with the same final concentration of DMSO as the highest test concentration).

    • This compound at various concentrations.

    • N-Acetyl-L-leucine at the same concentrations as the D-enantiomer.

    • Neurotoxin alone (e.g., 100 µM 6-hydroxydopamine (6-OHDA) or 1 mM 1-methyl-4-phenylpyridinium (MPP+)).

    • Neurotoxin + this compound at various concentrations.

    • Neurotoxin + N-Acetyl-L-leucine at various concentrations.

  • Incubation: Pre-treat the cells with the N-acetyl-leucine enantiomers for a specified period (e.g., 2 hours) before adding the neurotoxin. Incubate for the desired duration (e.g., 24 or 48 hours).

  • Cell Viability Assessment: Following incubation, assess cell viability using a standard method such as the MTT or LDH assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

  • At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity. Commercial kits are widely available and should be used according to the manufacturer's instructions.

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture SH-SY5Y Cells Differentiate Differentiate with Retinoic Acid Culture->Differentiate Plate Plate Cells in 96-well Plates Differentiate->Plate Prepare Prepare N-Acetyl-D/L-leucine Dilutions Pretreat Pre-treat with N-Acetyl-D/L-leucine Prepare->Pretreat Toxin Add Neurotoxin (e.g., 6-OHDA) Pretreat->Toxin Incubate Incubate for 24-48h Toxin->Incubate Viability Assess Cell Viability (MTT/LDH Assay) Analyze Analyze Dose-Response Curve Viability->Analyze Optimal Determine Optimal Concentration Analyze->Optimal

Caption: Workflow for determining the optimal concentration of this compound.

Known Signaling Pathways of N-Acetyl-L-leucine

G cluster_0 N-Acetyl-L-leucine (NALL) Action cluster_1 Cellular Effects NALL N-Acetyl-L-leucine MCT Monocarboxylate Transporters (MCTs) NALL->MCT Cellular Uptake Autophagy Enhanced Autophagy & Lysosomal Function MCT->Autophagy Mitochondria Improved Mitochondrial Bioenergetics MCT->Mitochondria Neuroinflammation Reduced Neuroinflammation MCT->Neuroinflammation CellDeath Decreased Neuronal Cell Death Autophagy->CellDeath Mitochondria->CellDeath Neuroinflammation->CellDeath

Caption: Key signaling pathways modulated by N-Acetyl-L-leucine.

Conclusion

While the existing literature points to N-Acetyl-L-leucine as the active enantiomer in neuroprotection, a systematic evaluation of this compound in SH-SY5Y cells is necessary to confirm its activity profile. The protocols outlined in these application notes provide a robust framework for determining the optimal concentration of this compound, with N-Acetyl-L-leucine as a critical comparator. By performing a careful dose-response analysis, researchers can establish a scientifically sound basis for utilizing these compounds in further studies of neurodegenerative disease models.

References

Application Note: Chiral HPLC Method for the Separation of N-Acetyl-leucine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-leucine is a derivative of the essential amino acid leucine.[1] As a chiral molecule, it exists as two non-superimposable mirror images, the N-Acetyl-L-leucine and N-Acetyl-D-leucine enantiomers.[1] The stereochemistry of active pharmaceutical ingredients is a critical aspect of drug development, as enantiomers can exhibit different pharmacological and toxicological properties.[2][3] Therefore, the ability to separate and quantify the individual enantiomers of N-Acetyl-leucine is essential for quality control, pharmacokinetic studies, and formulation development.[4] High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most effective and widely used technique for this purpose. This application note provides a detailed protocol for the chiral separation of N-Acetyl-leucine enantiomers using HPLC.

Experimental Protocols

This section details the necessary materials, reagents, and a step-by-step procedure for the chiral separation of N-Acetyl-leucine enantiomers.

1. Materials and Reagents

  • N-Acetyl-DL-leucine (racemic mixture)

  • N-Acetyl-L-leucine and this compound reference standards

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol, methanol, acetonitrile (ACN)

  • HPLC-grade water

  • Mobile phase additives: trifluoroacetic acid (TFA), formic acid (FA), diethylamine (DEA), ammonium acetate

  • Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP)

  • Guard column (recommended)

  • HPLC system with a UV-Vis or Mass Spectrometry (MS) detector

  • Syringe filters (0.22 µm or 0.45 µm)

2. Sample Preparation

  • Prepare a stock solution of the racemic N-Acetyl-leucine in a suitable solvent. The choice of solvent depends on the chromatographic mode (e.g., a mixture of hexane and isopropanol for normal phase; the mobile phase for reversed-phase). A typical concentration range for analytical HPLC is 0.1-1.0 mg/mL.

  • Prepare individual solutions of the N-Acetyl-L-leucine and this compound reference standards for peak identification.

  • Filter all sample and standard solutions through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions

The selection of the chiral stationary phase and mobile phase is critical for achieving enantiomeric separation. Polysaccharide-based and macrocyclic antibiotic-based CSPs are highly effective for resolving N-acetylated amino acids. Both normal-phase and reversed-phase chromatography can be employed.

Method 1: Normal-Phase Chromatography

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier. A common starting point is n-hexane:isopropanol:TFA (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 0.5 - 1.5 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: Typically ambient, but can be controlled (e.g., 25-40 °C) to optimize separation.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-20 µL.

Method 2: Reversed-Phase Chromatography

  • Column: Macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIROBIOTIC T).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), often with an acid modifier to improve peak shape. An example is a gradient elution with Buffer A (20 mM ammonium acetate in water) and Buffer B (methanol).

  • Flow Rate: 0.3 - 1.0 mL/min.

  • Column Temperature: 25 - 40 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 4-10 µL.

4. Data Analysis

  • Inject the racemic mixture to confirm the separation of the two enantiomers.

  • Inject the individual enantiomer standards to identify the elution order.

  • Calculate the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is desired for baseline separation.

  • The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Data Presentation

The following tables summarize exemplary quantitative data for the chiral separation of N-Acetyl-leucine enantiomers based on literature findings.

ParameterNormal-Phase MethodReversed-Phase MethodReference
Chiral Stationary Phase Polysaccharide-based (e.g., CHIRALPAK® IA)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
Column Dimensions 4.6 x 150 mm, 5 µm2.1 x 150 mm, 5 µm
Mobile Phase Hexane:Isopropanol:TFA (80:20:0.1 v/v/v)Gradient with 20 mM Ammonium Acetate and Methanol
Flow Rate 0.5 - 1.0 mL/min0.3 mL/min
Temperature 25 °C30 °C
Detection UV at 210 nmMS
ParameterValueReference
Resolution (Rs) 1.46 - 6.00
Limit of Detection (LOD) 1.50 fmol
Limit of Quantification (LOQ) This compound: 25 ng/mL
N-Acetyl-L-leucine: 50 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the chiral HPLC analysis of N-Acetyl-leucine enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Acquisition & Analysis racemic_std Racemic N-Acetyl-leucine Standard dissolve Dissolve in Appropriate Solvent racemic_std->dissolve enantiomer_std Individual Enantiomer Standards enantiomer_std->dissolve sample Test Sample sample->dissolve filter Filter through 0.22/0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System with Chiral Column filter->hplc_system Inject detection UV or MS Detector hplc_system->detection chromatogram Obtain Chromatogram detection->chromatogram peak_id Peak Identification chromatogram->peak_id quant Quantification & Resolution Calculation peak_id->quant report Generate Report quant->report

Caption: General workflow for chiral HPLC analysis of N-Acetyl-leucine.

References

Application Note: Quantification of N-Acetyl-D-leucine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-D-leucine is a modified amino acid being investigated for its potential therapeutic applications. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note presents a robust and reliable method for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is highly selective and sensitive, making it suitable for a wide range of clinical and preclinical research applications.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma samples.[1]

  • Step 1: Thaw plasma samples to room temperature.

  • Step 2: Spike 50 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of internal standard working solution (e.g., 500 ng/mL in 50% methanol).

  • Step 3: Vortex briefly to mix.

  • Step 4: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Step 5: Vortex for 1 minute to ensure thorough mixing.

  • Step 6: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

  • Step 7: Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions are proposed. These should be optimized for the specific instrument used.

    • This compound: Precursor ion (Q1) m/z 174.1 -> Product ion (Q3) m/z 86.1 (This corresponds to the loss of the acetyl group and carboxyl group).

    • This compound-d3 (Internal Standard): Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 89.1.

4. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards using a weighted (1/x²) linear regression.

Data Presentation

The following tables summarize the quantitative data for the validation of the this compound quantification method in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linear Range5 - 5000 ng/mL
Regression ModelWeighted Linear (1/x²)
Correlation Coefficient (r²)> 0.995
Accuracy of Standards85% - 115%
Precision of Standards (%CV)< 15%

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ598.58.2102.19.5
Low15101.26.599.87.1
Medium25097.84.198.55.3
High4000103.53.5101.74.2

Table 3: Stability Data

Stability ConditionDurationLow QC Stability (%)High QC Stability (%)
Bench-top (Room Temp)8 hours98.2101.5
Freeze-Thaw (3 cycles)-95.799.1
Long-term (-80°C)30 days97.4100.8

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation (4000 x g, 10 min) protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant (100 µL) centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for the quantification of this compound in plasma.

validation_parameters cluster_method_performance Method Performance Characteristics cluster_reliability Method Reliability Linearity Linearity Reliable_Quantification Reliable Quantification Linearity->Reliable_Quantification Accuracy Accuracy Accuracy->Reliable_Quantification Precision Precision Precision->Reliable_Quantification Selectivity Selectivity Selectivity->Reliable_Quantification Stability Stability Stability->Reliable_Quantification

Caption: Relationship of validation parameters to ensure reliable quantification.

References

Application Notes and Protocols: In Vitro Neuroprotection Assay Using N-Acetyl-Leucine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-leucine is a modified amino acid that has garnered significant interest for its neuroprotective properties. It exists as two stereoisomers (enantiomers): N-Acetyl-L-leucine (NALL) and N-Acetyl-D-leucine. Preclinical and clinical studies have demonstrated the therapeutic potential of this compound in a range of neurodegenerative diseases, including Niemann-Pick disease type C, GM2 gangliosidoses, and traumatic brain injury.[1][2][3] It is crucial to note that research has identified N-Acetyl-L-leucine as the pharmacologically active enantiomer responsible for the observed neuroprotective effects, while this compound is considered inactive or potentially antagonistic.[4][5] Therefore, any in vitro neuroprotection assay should ideally include both enantiomers to confirm this stereospecific activity.

These application notes provide a comprehensive protocol for an in vitro neuroprotection assay to evaluate the efficacy of N-Acetyl-L-leucine and this compound in a neuronal cell culture model.

Mechanism of Action

The neuroprotective effects of N-Acetyl-L-leucine are multifaceted and involve the modulation of several key cellular pathways implicated in neurodegeneration:

  • Enhancement of Lysosomal and Autophagic Function: NALL has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation enhances the clearance of pathological protein aggregates and dysfunctional organelles.

  • Improvement of Mitochondrial Bioenergetics: NALL treatment can improve mitochondrial energy metabolism, which is often impaired in neurodegenerative diseases.

  • Reduction of Neuroinflammation: The compound has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory markers that contribute to neuronal cell death.

  • Attenuation of Pathological Protein Aggregation: In models of Parkinson's disease, NALL has been shown to reduce the levels of pathological phosphorylated α-synuclein.

The acetylation of L-leucine allows for its transport into cells via monocarboxylate transporters (MCTs). Once inside the cell, it is deacetylated to L-leucine, which then influences these downstream pathways.

Experimental Protocols

This protocol describes a general framework for assessing the neuroprotective effects of N-Acetyl-L-leucine and this compound against a neurotoxic insult in a neuronal cell line.

Materials
  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • N-Acetyl-L-leucine (NALL)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Neurotoxin (e.g., MPP+, 6-hydroxydopamine (6-OHDA), glutamate, amyloid-beta 1-42)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, LDH release)

  • Phosphate-buffered saline (PBS)

Procedure
  • Cell Culture and Plating:

    • Culture the chosen neuronal cell line according to standard protocols.

    • Plate the cells in a 96-well plate at a density that allows for optimal growth and response to treatment. Incubate at 37°C in a 5% CO2 humidified incubator.

  • Preparation of N-Acetyl-Leucine Solutions:

    • Prepare 100 mM stock solutions of N-Acetyl-L-leucine and this compound in sterile DMSO. Store at -20°C.

    • On the day of the experiment, dilute the stock solutions in pre-warmed, complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).

  • Treatment with N-Acetyl-Leucine:

    • Pre-treat the cells with the prepared N-Acetyl-L-leucine and this compound solutions for a specific duration (e.g., 2-24 hours) before introducing the neurotoxin. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compounds.

  • Induction of Neurotoxicity:

    • Prepare the chosen neurotoxin at a pre-determined toxic concentration in cell culture medium.

    • After the pre-treatment period, add the neurotoxin to the appropriate wells. Include a control group of cells not exposed to the neurotoxin.

    • Incubate the cells for a period sufficient to induce significant cell death in the neurotoxin-only control group (e.g., 24-48 hours).

  • Assessment of Neuroprotection:

    • Evaluate cell viability using a standard method such as the MTT assay or LDH release assay according to the manufacturer's instructions.

    • For mechanistic studies, cells can be lysed to extract protein or RNA for analysis by Western blotting, qPCR, or other relevant techniques to assess markers of apoptosis, autophagy, or inflammation.

Data Presentation

Quantitative data from the neuroprotection assay should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentrationCell Viability (%)Statistical Significance (p-value)
Untreated Control-100-
Neurotoxin Only[Concentration]50 ± 5< 0.001 vs. Control
NALL + Neurotoxin1 µM55 ± 6> 0.05 vs. Neurotoxin
NALL + Neurotoxin10 µM65 ± 5< 0.05 vs. Neurotoxin
NALL + Neurotoxin100 µM80 ± 7< 0.01 vs. Neurotoxin
NALL + Neurotoxin1 mM90 ± 4< 0.001 vs. Neurotoxin
NADL + Neurotoxin100 µM52 ± 5> 0.05 vs. Neurotoxin
Vehicle Control + Neurotoxin[Concentration]48 ± 6> 0.05 vs. Neurotoxin

Data are represented as mean ± standard deviation. Statistical analysis can be performed using ANOVA followed by a post-hoc test.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Plate Neuronal Cells pretreatment Pre-treat cells with N-Acetyl-Leucine or Vehicle prep_cells->pretreatment prep_compounds Prepare N-Acetyl-Leucine (L and D enantiomers) prep_compounds->pretreatment neurotoxin Induce Neurotoxicity pretreatment->neurotoxin viability Assess Cell Viability (MTT, LDH) neurotoxin->viability mechanistic Mechanistic Studies (Western Blot, qPCR) neurotoxin->mechanistic G cluster_cell Cellular Environment NALL N-Acetyl-L-leucine MCT Monocarboxylate Transporters (MCTs) NALL->MCT Uptake Intracellular_NALL Intracellular N-Acetyl-L-leucine MCT->Intracellular_NALL Cell Cell Membrane Deacetylation Deacetylation Intracellular_NALL->Deacetylation L_Leucine L-leucine Deacetylation->L_Leucine TFEB TFEB Activation L_Leucine->TFEB Mitochondria Mitochondrial Bioenergetics L_Leucine->Mitochondria Neuroinflammation Neuroinflammation L_Leucine->Neuroinflammation Protein_Aggregation Pathological Protein Aggregation L_Leucine->Protein_Aggregation Lysosome Lysosomal Biogenesis & Autophagy TFEB->Lysosome Energy Improved Energy Metabolism Mitochondria->Energy Inflammation_Markers Reduced Inflammatory Markers Neuroinflammation->Inflammation_Markers Clearance Enhanced Clearance of Aggregates Lysosome->Clearance Neuroprotection Neuroprotection Energy->Neuroprotection Inflammation_Markers->Neuroprotection Clearance->Neuroprotection

References

Application Notes and Protocols for Oral Gavage Administration of N-Acetyl-D-leucine in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the oral gavage administration of N-Acetyl-D-leucine in mice, including detailed protocols, pharmacokinetic data, and insights into its mechanism of action. This information is intended to support preclinical research in areas such as neurodegenerative diseases and traumatic brain injury.

Introduction

This compound is the D-enantiomer of N-acetyl-leucine. While the L-enantiomer, N-Acetyl-L-leucine, is considered the pharmacologically active form, studies involving the racemic mixture (N-Acetyl-DL-leucine) are common.[1][2] Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial for experimental design and data interpretation.[3][4] Oral gavage is a standard and precise method for administering specific doses of compounds directly into the stomach of laboratory animals.[5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound and N-Acetyl-L-leucine in male BALB/c mice following a single oral gavage of N-Acetyl-DL-leucine at a dose of 100 mg/kg.

Table 1: Plasma Pharmacokinetic Parameters

ParameterThis compoundN-Acetyl-L-leucine
Cmax (µg/mL)28.5 ± 2.510.9 ± 1.1
Tmax (h)0.250.25
AUC (µg·h/mL)49.3 ± 4.211.2 ± 1.1
T½ (h)1.3 ± 0.11.0 ± 0.1

Data are presented as mean ± standard error of the mean (n=3 mice per time point). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve; T½ = Half-life.

Table 2: Tissue Distribution at 0.5 hours post-administration

TissueThis compound (ng/g)N-Acetyl-L-leucine (ng/g)
Brain1,560 ± 230830 ± 120
Muscle4,230 ± 6501,230 ± 190

Data are presented as mean ± standard error of the mean (n=3 mice per time point).

Experimental Protocols

Preparation of N-Acetyl-DL-leucine Solution for Oral Gavage

This protocol describes the preparation of a 10 mg/mL solution of N-Acetyl-DL-leucine, suitable for a 100 mg/kg dosage in a 25g mouse (0.25 mL administration volume).

Materials:

  • N-Acetyl-DL-leucine powder

  • Ethanol

  • Sterile water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the required amount of N-Acetyl-DL-leucine powder.

  • Dissolve the powder in a small volume of ethanol to create a stock solution (e.g., 50 mg/mL).

  • Further dilute the stock solution with sterile water to achieve the final desired concentration of 10 mg/mL.

  • Vortex the solution thoroughly to ensure it is completely dissolved and homogenous.

  • Store the solution appropriately, as recommended by the manufacturer.

Oral Gavage Procedure in Mice

This protocol outlines the steps for safe and effective oral gavage administration in mice.

Materials:

  • Prepared N-Acetyl-DL-leucine solution

  • Appropriately sized gavage needle (20-22 gauge, 1.5 inches with a rounded tip for adult mice).

  • 1 mL syringe

  • Animal scale

  • Permanent marker (optional)

Procedure:

  • Animal Preparation and Restraint:

    • Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and behind the ears with your non-dominant hand. The head and neck should be immobilized.

  • Gavage Needle Measurement:

    • To ensure proper placement in the stomach, measure the correct insertion depth by placing the gavage needle externally from the tip of the mouse's nose to the last rib.

    • Optionally, mark this length on the needle with a permanent marker.

  • Administration:

    • Hold the mouse in an upright, vertical position.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the hard palate towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle. The needle should then slide easily down the esophagus without resistance. Do not force the needle. If resistance is met, withdraw and reposition.

    • Once the needle is inserted to the predetermined depth, slowly and smoothly depress the syringe plunger to administer the solution.

  • Post-Administration:

    • Carefully withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare N-Acetyl-DL-leucine Solution (10 mg/mL) animal_prep Weigh Mouse and Calculate Dose restrain Restrain Mouse (Scruffing) animal_prep->restrain administer Oral Gavage Administration restrain->administer sample_collection Collect Blood/Tissue Samples at Time Points administer->sample_collection pk_analysis Pharmacokinetic Analysis (LC/MS) sample_collection->pk_analysis pd_analysis Pharmacodynamic Analysis sample_collection->pd_analysis

Caption: Experimental workflow for oral gavage of N-Acetyl-DL-leucine in mice.

Proposed Signaling Pathway

G cluster_intake Cellular Intake cluster_effects Downstream Effects NALL N-Acetyl-L-leucine MCT1 MCT1 Transporter NALL->MCT1 Uptake Autophagy Modulation of Autophagy Flux MCT1->Autophagy Neuroinflammation Reduction of Neuroinflammation (e.g., TNF-α, IL-1β) MCT1->Neuroinflammation Neuroprotection Neuroprotection & Reduced Cell Death Autophagy->Neuroprotection Neuroinflammation->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of N-Acetyl-L-leucine.

Mechanism of Action

N-Acetyl-leucine's therapeutic potential is attributed to several mechanisms. The acetylation of leucine alters its cellular uptake from the L-type amino acid transporter (LAT1) to the monocarboxylate transporter 1 (MCT1).

Following administration, particularly in models of traumatic brain injury, N-Acetyl-L-leucine has been shown to:

  • Modulate Autophagy: It can partially restore autophagy flux, a critical cellular process for clearing damaged components.

  • Reduce Neuroinflammation: Studies have demonstrated a significant reduction in the expression of pro-inflammatory markers such as TNF-α and IL-1β.

  • Promote Neuroprotection: By attenuating cell death and neuroinflammation, N-Acetyl-L-leucine contributes to improved functional recovery in mouse models of neurological injury.

In the context of lysosomal storage disorders like Niemann-Pick disease type C and Sandhoff disease, N-acetyl-dl-leucine has been shown to normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.

Troubleshooting and Considerations

  • Aspiration: If the gavage needle enters the trachea, the animal may gasp. Immediately withdraw the needle. Monitor the animal closely for any respiratory distress.

  • Esophageal Trauma: Never force the gavage needle. This can cause injury. Ensure proper restraint and a smooth insertion.

  • Enantiomer Differences: The D-enantiomer of N-acetyl-leucine has a significantly longer half-life and higher plasma concentration than the L-enantiomer when administered as a racemic mixture. This is important to consider when designing chronic dosing studies, as the D-enantiomer may accumulate.

  • Vehicle Selection: While an ethanol/water mixture is cited, the solubility and stability of the compound in other vehicles like saline or formulated in chow should be considered based on the specific experimental needs.

References

N-Acetyl-D-leucine in Parkinson's Disease Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical evaluation of N-Acetyl-D-leucine's enantiomer, N-Acetyl-L-leucine (NALL), in animal models of Parkinson's disease (PD). NALL has emerged as a promising therapeutic candidate, demonstrating neuroprotective effects in various experimental settings.[1] These notes synthesize key findings on its mechanism of action, efficacy, and provide detailed protocols for its investigation.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein.[2] Current treatments primarily manage symptoms, highlighting the urgent need for disease-modifying therapies. N-Acetyl-L-leucine, a modified amino acid, has shown therapeutic potential in several neurodegenerative diseases, including lysosomal storage disorders.[3] Recent studies have extended its investigation to PD models, revealing promising neuroprotective and functional benefits.[4][5]

Mechanism of Action

NALL appears to exert its neuroprotective effects through a multi-faceted mechanism. In cellular and animal models of PD, NALL treatment has been shown to:

  • Reduce Pathological α-Synuclein: NALL treatment leads to a significant decrease in phosphorylated α-synuclein (pS129-syn), a key pathological hallmark of PD. This effect is, at least in part, dependent on the serine protease HTRA1, which is upregulated by NALL.

  • Enhance Protein Clearance and Synaptic Function: Discovery-based proteomics revealed that NALL upregulates lysosomal, mitochondrial, and synaptic proteins. It also increases the expression of wild-type parkin, a protein crucial for mitochondrial quality control and the degradation of misfolded proteins. This leads to an increase in the functional dopamine transporter (DAT) and synaptic membrane-associated synaptojanin-1, suggesting improved synaptic function.

  • Modulate the Gut-Brain Axis: In an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, oral administration of NALL was found to alleviate motor impairments and dopaminergic neuronal deficits by suppressing the gut microbiota phylum Desulfobacterota. This suggests a potential role for NALL in modulating the gut-brain axis communication in PD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of NALL in Parkinson's disease models.

Table 1: Effects of NALL on Pathological Markers in Cellular Models

Cell ModelNALL ConcentrationTreatment DurationKey FindingPercent ChangeReference
GBA1 L444P Patient-Derived Dopaminergic Neurons10 mM4 weeksReduction in Triton-soluble pS129-syn~45% decrease
GBA1 L444P Patient-Derived Dopaminergic Neurons10 mM4 weeksReduction in Triton-insoluble pS129-syn~50% decrease
GBA1 L444P Patient-Derived Dopaminergic Neurons10 mMNot SpecifiedIncrease in parkin levels~70% increase
GBA1 N370S and LRRK2 R1441C Patient-Derived Dopaminergic Neurons5 mM or 10 mMNot SpecifiedReduction in phosphorylated α-synuclein~30% to 60% decrease

Table 2: Effects of NALL in Animal Models of Parkinson's Disease

Animal ModelNALL AdministrationTreatment DurationBehavioral OutcomeMolecular OutcomeReference
LRRK2 R1441C Knock-in MiceOral gavageNot SpecifiedImproved dopamine-dependent motor learningDecreased pS129-alpha-synuclein, increased parkin
MPTP-treated MiceOral administrationNot SpecifiedAlleviated motor impairmentsAlleviated dopaminergic neuronal deficits

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of NALL in PD animal models.

MPTP Mouse Model of Parkinson's Disease

This protocol describes the induction of parkinsonism in mice using MPTP, a neurotoxin that selectively destroys dopaminergic neurons.

Materials:

  • MPTP hydrochloride (2 mg/ml in sterile 0.9% saline)

  • N-Acetyl-L-leucine (for treatment group)

  • Vehicle control (e.g., sterile saline)

  • C57BL/6 mice (or other appropriate strain)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • MPTP Administration: Administer MPTP-HCl intraperitoneally (i.p.) at a dose of 20-30 mg/kg, typically in four injections at 2-hour intervals on a single day. The exact dosing regimen may need to be optimized based on the mouse strain and desired level of neurodegeneration. A control group should receive equivalent volumes of sterile saline.

  • NALL Treatment: Begin NALL administration prior to, during, or after MPTP induction, depending on the experimental design (prophylactic, concurrent, or therapeutic). Administer NALL via oral gavage or in drinking water. Dosing will need to be optimized.

  • Post-injection Monitoring: Closely monitor animals for any signs of distress or adverse reactions.

  • Behavioral Testing: Conduct behavioral assessments (e.g., rotarod, open field test) at specified time points after MPTP administration to evaluate motor function.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue (striatum and substantia nigra) for neurochemical (e.g., HPLC for dopamine levels) and immunohistochemical (e.g., tyrosine hydroxylase staining) analyses.

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

  • Training: On the day before testing, train the mice on the rotarod at a constant, low speed (e.g., 4 rpm) for 5 minutes to familiarize them with the apparatus.

  • Testing:

    • Place a mouse on the accelerating rod.

    • Start the rod, accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials for each animal with an appropriate inter-trial interval.

Western Blot for Protein Quantification

Western blotting is used to quantify the levels of specific proteins, such as pS129-synuclein and parkin, in brain tissue lysates.

Procedure:

  • Sample Preparation: Homogenize brain tissue (e.g., striatum or substantia nigra) in appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (e.g., 4–20% Tris-glycine gel) and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-pS129-synuclein or anti-parkin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Visualizations

The following diagrams illustrate the proposed signaling pathways of NALL and a general experimental workflow.

NALL_Mechanism_of_Action NALL N-Acetyl-L-leucine (NALL) HTRA1 HTRA1 NALL->HTRA1 induces Parkin Parkin NALL->Parkin upregulates Desulfobacterota Desulfobacterota (in gut) NALL->Desulfobacterota suppresses pS129_syn pS129-α-synuclein HTRA1->pS129_syn degrades Neuroprotection Neuroprotection pS129_syn->Neuroprotection reduction leads to DAT Functional Dopamine Transporter (DAT) Parkin->DAT stabilizes Synaptic_Function Improved Synaptic Function DAT->Synaptic_Function Synaptic_Function->Neuroprotection Gut_Brain_Axis Gut-Brain Axis Desulfobacterota->Gut_Brain_Axis Gut_Brain_Axis->Neuroprotection

Caption: Proposed mechanism of NALL in Parkinson's disease models.

Experimental_Workflow Model_Induction Animal Model Induction (e.g., MPTP) NALL_Admin NALL Administration Model_Induction->NALL_Admin Behavioral Behavioral Assessments (e.g., Rotarod) NALL_Admin->Behavioral Tissue_Collection Tissue Collection (Brain) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (e.g., Western Blot, HPLC) Tissue_Collection->Biochemical Histological Histological Analysis (e.g., IHC) Tissue_Collection->Histological Data_Analysis Data Analysis & Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: General workflow for preclinical evaluation of NALL.

References

Application of N-Acetyl-D-leucine in Niemann-Pick Type C Cell Lines: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in the late endosomes/lysosomes of various tissues, leading to progressive neurodegeneration.[1] Recent research has explored the therapeutic potential of N-acetylated amino acids, particularly N-acetyl-leucine, in ameliorating the cellular pathology of NPC. While the racemic mixture N-Acetyl-DL-leucine and its L-enantiomer, N-Acetyl-L-leucine (NALL), have shown promise, this document focuses on the available data regarding the specific application and effects of the D-enantiomer, N-Acetyl-D-leucine, in NPC cell lines.

Observational clinical studies initially demonstrated that the racemic mixture, N-Acetyl-DL-leucine, could improve ataxia in patients with NPC.[2][3] This prompted further investigation into the cellular mechanisms and the relative efficacy of its constituent enantiomers. Studies in animal models of NPC have suggested that N-Acetyl-L-leucine is the primary neuroprotective isomer, significantly delaying the onset of functional decline and prolonging survival, effects not observed with this compound.[4][5]

Cellular Effects of this compound in NPC Cell Lines

In vitro studies using non-neuronal cell models of NPC, such as NPC1-deficient Chinese Hamster Ovary (CHO) cells and fibroblasts derived from NPC patients, have been crucial in dissecting the differential effects of the N-acetyl-leucine enantiomers. The primary cellular phenotype addressed in these studies is the characteristic increase in the volume of the endosomal/lysosomal system.

A key study investigated the effectiveness of N-Acetyl-DL-leucine, N-Acetyl-L-leucine, and this compound in reducing this expanded lysosomal volume. The findings consistently demonstrated that while N-Acetyl-L-leucine and the racemic mixture reduced the relative lysosomal volume in a dose-dependent manner, the treatment with This compound did not result in a statistically significant reduction .

More recent research has delved deeper into the mechanism of the effective L-enantiomer, showing that NALL rescues mitochondrial dysfunction and restores autophagic flux and lysosome repair in NPC patient-derived fibroblasts. These neuroprotective effects are attributed to the ability of N-Acetyl-L-leucine to restore cellular energy metabolism by influencing the Krebs cycle and improving ATP production. The lack of significant cellular activity of the D-enantiomer suggests it does not effectively engage with these restorative pathways.

Quantitative Data Summary

The following table summarizes the comparative effects of N-acetyl-leucine enantiomers on the relative lysosomal volume in NPC cell lines, based on published findings.

CompoundCell Line(s)Key FindingStatistical SignificanceReference(s)
This compound NPC1-/- CHO, NPC patient fibroblastsNo significant reduction in relative lysosomal volumeNot statistically significant
N-Acetyl-L-leucine NPC1-/- CHO, NPC patient fibroblastsDose-dependent reduction in relative lysosomal volumeHighly significant (p < 0.001 in patient fibroblasts)
N-Acetyl-DL-leucine NPC1-/- CHO, NPC patient fibroblastsDose-dependent reduction in relative lysosomal volumeSignificant (p < 0.01 in patient fibroblasts)

Experimental Protocols

The following is a generalized protocol for assessing the effect of N-acetyl-leucine enantiomers on lysosomal volume in NPC cell lines, based on methodologies described in the literature.

Protocol: Assessment of Lysosomal Volume using LysoTracker Staining

1. Cell Culture and Plating:

  • Culture NPC1-deficient (e.g., NPC1-/- CHO) and wild-type control cells in the appropriate complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO2).
  • Seed cells into multi-well plates suitable for fluorescence microscopy or high-content imaging (e.g., 96-well black-walled, clear-bottom plates) at a density that allows for optimal growth and analysis during the treatment period. Allow cells to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of this compound, N-Acetyl-L-leucine, and N-Acetyl-DL-leucine in a suitable vehicle (e.g., sterile PBS or cell culture medium).
  • Prepare a dilution series of each compound to treat cells at various concentrations (e.g., 10 µM, 100 µM, 1 mM).
  • Aspirate the culture medium from the plated cells and replace it with a fresh medium containing the desired concentrations of the test compounds. Include an untreated control group and a vehicle-only control group.
  • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours).

3. Lysosomal Staining:

  • Approximately 30 minutes before the end of the treatment period, add a fluorescent lysosomotropic dye, such as LysoTracker Red DND-99, to the culture medium at the manufacturer's recommended concentration.
  • Incubate the cells for 30 minutes at 37°C to allow for dye accumulation in acidic organelles.

4. Cell Fixation and Nuclear Staining:

  • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells twice with PBS.
  • Add a mounting medium containing a nuclear counterstain, such as DAPI, to each well.

5. Imaging and Analysis:

  • Acquire images using a fluorescence microscope or a high-content imaging system. Capture images of both the LysoTracker and DAPI signals.
  • Quantify the total LysoTracker fluorescence intensity per cell or the total fluorescent area per cell using image analysis software. The relative lysosomal volume can be determined by normalizing the LysoTracker signal to the cell number (DAPI-stained nuclei).
  • Perform statistical analysis to compare the relative lysosomal volume in treated groups to the untreated and vehicle control groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Culture NPC1-/- and Wild-Type Cells plating Seed Cells into Multi-well Plates cell_culture->plating treatment Treat Cells with Compounds (e.g., 24-72h) plating->treatment compound_prep Prepare N-Acetyl-leucine Enantiomer Solutions compound_prep->treatment lyso_stain Add LysoTracker Dye (30 min incubation) treatment->lyso_stain fixation Fix and Counterstain with DAPI lyso_stain->fixation imaging Fluorescence Microscopy/ High-Content Imaging fixation->imaging quantification Quantify Lysosomal Volume (LysoTracker Signal) imaging->quantification stats Statistical Analysis quantification->stats

Caption: Experimental workflow for assessing the effects of N-acetyl-leucine enantiomers on lysosomal volume in NPC cell lines.

signaling_pathway cluster_cell NPC1-deficient Cell npc1_mutation NPC1 Mutation lipid_accum Lysosomal Lipid Accumulation npc1_mutation->lipid_accum mito_dys Mitochondrial Dysfunction lipid_accum->mito_dys nall N-Acetyl-L-leucine (NALL) metabolism Restore Cellular Metabolism (ATP↑) nall->metabolism effective nadl This compound no_effect No Significant Effect nadl->no_effect ineffective lys_func Restore Lysosomal Function metabolism->lys_func no_effect->lipid_accum

Caption: Contrasting effects of N-Acetyl-L-leucine and this compound on the cellular pathology of NPC.

Conclusion

The available preclinical data from studies on Niemann-Pick type C cell lines indicate that this compound is not effective in correcting the key cellular phenotype of increased lysosomal volume. In contrast, the L-enantiomer, N-Acetyl-L-leucine, demonstrates a significant and dose-dependent ability to reduce lysosomal storage. This suggests that the therapeutic potential of N-acetyl-leucine in NPC is primarily, if not exclusively, attributable to the L-enantiomer. These findings underscore the importance of stereospecificity in the development of therapeutics for lysosomal storage disorders. Further research should continue to focus on the mechanisms of N-Acetyl-L-leucine to fully elucidate its neuroprotective and restorative effects.

References

Troubleshooting & Optimization

Technical Support Center: N-Acetyl-D-leucine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo bioavailability of N-Acetyl-D-leucine.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with this compound, particularly when administered as the racemic mixture N-Acetyl-DL-leucine.

Issue 1: Low Plasma Concentration of N-Acetyl-L-leucine When Administering Racemic N-Acetyl-DL-leucine

  • Symptom: After oral administration of N-Acetyl-DL-leucine, you observe significantly lower than expected plasma concentrations of the pharmacologically active L-enantiomer compared to the D-enantiomer.

  • Potential Causes:

    • Inhibition of Intestinal Uptake: The D-enantiomer may inhibit the intestinal transport of the L-enantiomer.[1][2][3][4][5]

    • First-Pass Metabolism: N-Acetyl-L-leucine is subject to rapid deacetylation to L-leucine in the intestine and liver, reducing the amount of the parent compound that reaches systemic circulation. The D-enantiomer is not significantly metabolized by this pathway.

  • Troubleshooting Steps:

    • Administer Pure N-Acetyl-L-leucine: To achieve higher plasma concentrations of the L-enantiomer, use the purified form instead of the racemic mixture. Studies have shown that administering purified N-Acetyl-L-leucine results in a higher maximum plasma concentration (Cmax) and area under the curve (AUC) for the L-enantiomer compared to when it is administered as part of the racemate.

    • Investigate Alternative Routes of Administration: If oral bioavailability remains a challenge, consider parenteral routes (e.g., intravenous) to bypass first-pass metabolism.

    • Quantify Metabolites: Measure plasma and tissue concentrations of L-leucine to confirm the rapid metabolism of N-Acetyl-L-leucine.

Issue 2: Unexpected Accumulation of this compound in Plasma and Tissues

  • Symptom: During chronic dosing studies with N-Acetyl-DL-leucine, you observe an accumulation of the D-enantiomer in plasma and tissues over time.

  • Potential Cause:

    • Stereoselective Metabolism: The D-enantiomer is not readily deacetylated by acylases that selectively metabolize the L-enantiomer. This leads to a longer half-life and potential for accumulation with repeated dosing.

  • Troubleshooting Steps:

    • Monitor D-enantiomer Concentrations: Implement a robust bioanalytical method to separately quantify both enantiomers in plasma and relevant tissues throughout the study.

    • Assess Potential for Toxicity: The accumulation of the D-enantiomer could have unknown or undesirable effects. It is crucial to include safety and toxicity endpoints in your study design.

    • Consider Using the Pure L-enantiomer: To avoid the accumulation of the D-enantiomer and its potential confounding effects, utilizing purified N-Acetyl-L-leucine is recommended.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of N-Acetyl-L-leucine low when administered as a racemic mixture with this compound?

A1: The low bioavailability of N-Acetyl-L-leucine in the racemic form is primarily due to two factors:

  • Competitive Inhibition: this compound inhibits the intestinal uptake of N-Acetyl-L-leucine.

  • First-Pass Metabolism: N-Acetyl-L-leucine undergoes significant first-pass metabolism, where it is rapidly converted to L-leucine by deacetylation, particularly in the intestine. The D-enantiomer is not a substrate for the enzymes responsible for this conversion.

Q2: What are the key pharmacokinetic differences between this compound and N-Acetyl-L-leucine?

A2: When administered as a racemate (N-Acetyl-DL-leucine), the D-enantiomer exhibits a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer. However, their elimination half-lives are similar. In tissues like the brain and muscle, N-Acetyl-L-leucine levels are lower than this compound, which is consistent with its rapid conversion to L-leucine and subsequent utilization in metabolic pathways.

Q3: How does acetylation affect the transport of leucine?

A3: Acetylation of leucine causes a switch in its primary membrane transporters. While leucine is taken up by the L-type amino acid transporter (LAT1), N-Acetyl-L-leucine and this compound are transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This change in transporter usage is a key reason why N-Acetyl-leucine acts as a drug while leucine itself does not.

Q4: What is the primary metabolic pathway for N-Acetyl-L-leucine?

A4: The primary metabolic pathway for N-Acetyl-L-leucine is deacetylation to form L-leucine. This conversion is rapid and contributes to the lower systemic exposure of the parent compound after oral administration.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and N-Acetyl-L-Leucine in Mice After Oral Administration of N-Acetyl-DL-Leucine (100 mg/kg)

ParameterThis compoundN-Acetyl-L-leucine
Cmax (µg/mL) ~15~3
Tmax (h) 0.250.25
AUC (µg·h/mL) Significantly higherSignificantly lower
T1/2 (h) SimilarSimilar

Data compiled from studies in mice.

Table 2: Transporter Affinity for N-Acetyl-leucine Enantiomers

TransporterSubstrateKm (mM)
MCT1 N-Acetyl-L-leucine3.0
MCT1 This compound1.0
OAT1 N-Acetyl-L-leucine1.1 ± 0.3
OAT3 N-Acetyl-L-leucine0.5 ± 0.1

Data from in vitro studies.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of N-Acetyl-leucine enantiomers.

  • Animal Model: Male mice are used for the study.

  • Compound Administration:

    • Prepare a formulation of either racemic N-Acetyl-DL-leucine or purified N-Acetyl-L-leucine.

    • Administer the compound orally to the mice at a specified dose (e.g., 100 mg/kg).

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) after administration.

    • Process the blood to separate plasma.

    • At specific time points, euthanize a subset of mice and collect tissues of interest (e.g., brain, muscle).

  • Sample Analysis:

    • Quantify the concentrations of this compound and N-Acetyl-L-leucine in plasma and tissue homogenates using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.

  • Pharmacokinetic Analysis:

    • Use a noncompartmental model to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (T1/2) for each enantiomer.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Compound N-Acetyl-DL-leucine or N-Acetyl-L-leucine Formulation Oral_Dosing Oral Administration (e.g., 100 mg/kg) Compound->Oral_Dosing Animals Male Mice Animals->Oral_Dosing Blood_Collection Blood Collection (0.25 - 8h) Oral_Dosing->Blood_Collection Tissue_Collection Tissue Collection (Brain, Muscle) Oral_Dosing->Tissue_Collection Sample_Processing Plasma Separation & Tissue Homogenization Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing LCMS Chiral LC/MS Quantification Sample_Processing->LCMS PK_Analysis Pharmacokinetic Modeling (Noncompartmental) LCMS->PK_Analysis

Caption: Experimental workflow for in vivo pharmacokinetic analysis of N-Acetyl-leucine enantiomers.

Signaling_Pathway cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation NADL N-Acetyl-DL-leucine Transporters MCT1, OAT1, OAT3 NADL->Transporters Oral Administration NAL N-Acetyl-L-leucine Transporters->NAL NAD This compound Transporters->NAD Deacetylase Acylase (Stereoselective) NAL->Deacetylase First-Pass Metabolism NAL_circ N-Acetyl-L-leucine (Low Bioavailability) NAL->NAL_circ NAD_circ This compound (High Bioavailability) NAD->NAD_circ LLeucine L-leucine Deacetylase->LLeucine LLeucine_circ L-leucine LLeucine->LLeucine_circ

References

Technical Support Center: N-Acetyl-D-leucine in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of N-Acetyl-D-leucine in biochemical assays. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biochemical assays?

This compound is the D-enantiomer of N-acetylated leucine. In many experimental contexts, particularly those investigating the neurological effects of its counterpart, N-Acetyl-L-leucine (NALL), the D-enantiomer is used as a negative control.[1][2] This is because the therapeutic effects of the racemic mixture N-acetyl-DL-leucine are largely attributed to the L-enantiomer, which acts as a prodrug for the essential amino acid L-leucine.[3] The D-enantiomer is generally considered to be metabolically inert in mammalian cells in terms of producing L-leucine.[1]

Q2: Is this compound truly an "inactive" compound?

While often referred to as the "inactive" isomer, this compound is not biochemically inert and can exhibit off-target effects. It is known to interact with certain cellular components, which can lead to unexpected results in sensitive biochemical assays.[3] For instance, it can compete with the L-enantiomer for transport across cell membranes.

Q3: What are the known molecular interactions of this compound?

This compound has been shown to be a substrate for and an inhibitor of the monocarboxylate transporter 1 (MCT1). It is also an inhibitor of the peptide transporter 1 (PepT1). These interactions can be a source of off-target effects, especially in cell-based assays where transport of other molecules is critical.

Q4: Can this compound interfere with common assay detection methods?

Like many small molecules, this compound has the potential to interfere with assay readouts. While specific data for this compound is limited, related compounds have been shown to cause issues such as autofluorescence or quenching in fluorescence-based assays. It is also possible for it to directly inhibit reporter enzymes like luciferase. It is crucial to perform appropriate control experiments to rule out these artifacts.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Possible Cause: Off-target effects of this compound may be influencing cellular pathways indirectly, leading to unforeseen changes in cell behavior, morphology, or viability. This could be due to competition for transporters, affecting the uptake of essential nutrients or other compounds in your media.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.

  • Perform a Dose-Response Analysis: Establish a clear relationship between the concentration of this compound and the observed phenotype.

  • Use a Structurally Unrelated Negative Control: If possible, include an additional negative control that is structurally distinct from leucine derivatives to help differentiate specific off-target effects from general compound-related artifacts.

  • Orthogonal Assays: Validate your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

Issue 2: Discrepancy Between In Vitro and In Vivo Experimental Outcomes

Possible Cause: The pharmacokinetic properties of this compound differ significantly from its L-enantiomer. In vivo, the D-enantiomer has a much higher plasma concentration and can accumulate over time, which may lead to effects not observed in short-term in vitro experiments.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your in vivo model.

  • Examine Metabolites: Although this compound is not readily deacetylated to leucine in mammalian cells, investigate whether other metabolites could be responsible for the observed in vivo effects.

Issue 3: Suspected Assay Interference (e.g., Fluorescence or Luminescence)

Possible Cause: this compound may be directly interfering with the assay's detection system, leading to false-positive or false-negative results.

Troubleshooting Steps:

  • Test for Autofluorescence: Measure the fluorescence of this compound in your assay buffer at the same wavelengths used for your experimental endpoint, but in the absence of other assay components. A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Luciferase Counter-Screen: For luciferase-based assays, perform a counter-screen with purified luciferase enzyme and this compound to check for direct inhibition. A decrease in luminescence in the absence of your target indicates direct inhibition of the reporter enzyme.

  • Use an Orthogonal Assay: Confirm your results with an assay that uses a different detection technology (e.g., a label-free method like Surface Plasmon Resonance if your primary assay is fluorescence-based).

Quantitative Data Summary

The following tables summarize the known quantitative data for the interaction of this compound with cellular transporters.

ParameterTransporterValueSpecies
K_m (Uptake)MCT11.0 mMNot Specified
IC_50 (Inhibition)MCT111 mMNot Specified
IC_50 (Inhibition)PepT10.74 mMNot Specified

Data sourced from Churchill GC, et al. (2021).

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary fluorescence-based assay.

Materials:

  • This compound

  • Assay buffer

  • Microplate reader with fluorescence capabilities

  • Microplates compatible with the reader

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

  • Create a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.

  • Pipette the dilutions into the wells of the microplate.

  • Include control wells containing only the assay buffer and the solvent at the same final concentration.

  • Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analysis: Compare the fluorescence intensity of the wells containing this compound to the buffer/solvent-only controls. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Luciferase Inhibition Counter-Screen

Objective: To determine if this compound directly inhibits luciferase activity.

Materials:

  • This compound

  • Purified luciferase enzyme

  • Luciferase assay buffer

  • Luciferin substrate

  • Known luciferase inhibitor (positive control)

  • Luminometer

  • Microplates

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Create a serial dilution of the compound in the luciferase assay buffer.

  • In a microplate, combine the diluted this compound with a constant concentration of purified luciferase enzyme.

  • Include the following control wells:

    • Positive control: Luciferase enzyme with a known inhibitor.

    • Negative control: Luciferase enzyme with solvent only.

  • Initiate the reaction by adding the luciferin substrate.

  • Immediately measure luminescence using a luminometer.

  • Analysis: Compare the luminescence signal in the wells containing this compound to the negative control. A concentration-dependent decrease in signal indicates direct luciferase inhibition.

Visualizations

experimental_workflow Troubleshooting Workflow for Suspected Off-Target Effects start Unexpected/Inconsistent Biochemical Assay Results check_purity Confirm Compound Identity and Purity start->check_purity dose_response Perform Dose-Response Curve check_purity->dose_response assay_interference Investigate Assay Artifacts dose_response->assay_interference autofluorescence Autofluorescence Check assay_interference->autofluorescence Fluorescence Assay? enzyme_inhibition Direct Enzyme Inhibition Check assay_interference->enzyme_inhibition Enzyme/Reporter Assay? off_target_effect Potential Off-Target Cellular Effect assay_interference->off_target_effect No Artifacts Found orthogonal_assay Validate with Orthogonal Assay autofluorescence->orthogonal_assay Artifact Found enzyme_inhibition->orthogonal_assay Artifact Found end_genuine Result Likely Genuine orthogonal_assay->end_genuine Results Corroborated end_artifact Result Likely an Artifact orthogonal_assay->end_artifact Results Do Not Corroborate transporter_competition Consider Transporter Competition (e.g., MCT1) off_target_effect->transporter_competition transporter_competition->orthogonal_assay signaling_pathway Differential Cellular Fate of N-Acetyl-Leucine Enantiomers cluster_cell Intracellular Space NALL N-Acetyl-L-leucine transporter MCT1 Transporter NALL->transporter NADL This compound NADL->transporter L_leucine L-leucine mTOR mTOR Pathway Activation L_leucine->mTOR autophagy Modulation of Autophagy L_leucine->autophagy NADL_in This compound no_effect No Deacetylation to L-leucine NADL_in->no_effect transporter->L_leucine Deacetylation transporter->NADL_in

References

Technical Support Center: Inconsistent Results with N-Acetyl-D-leucine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with N-Acetyl-D-leucine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent or no effects with this compound in our cell-based assays. What are the primary reasons for this?

A1: Inconsistent results with this compound often stem from a fundamental misunderstanding of its biological activity compared to its L-enantiomer, N-Acetyl-L-leucine. Here are the primary reasons for variability:

  • Enantiomeric Specificity: N-Acetyl-L-leucine is widely considered the pharmacologically active form. It acts as a prodrug, being deacetylated intracellularly to L-leucine, which can then influence signaling pathways like mTOR.[1][2][3] this compound, on the other hand, is generally considered the inactive enantiomer and is metabolized differently.[4][5] In some studies, this compound showed no significant effect at concentrations where the L-enantiomer was active.

  • Source and Purity of the Compound: Ensure you are using the correct, pure enantiomer. If using a racemic mixture (N-Acetyl-DL-leucine), the effects observed are likely attributable to the L-enantiomer, and the presence of the D-enantiomer can introduce variability. In fact, pharmacokinetic studies suggest that the D-enantiomer may even inhibit the uptake of the L-enantiomer.

  • Solubility and Stability: this compound has limited solubility in aqueous solutions. Improper dissolution or storage can lead to inconsistent concentrations in your experiments. It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.

  • Cell Line-Specific Responses: The metabolic activity and transporter expression of your cell line can influence its response to this compound and its metabolites.

Q2: What is the established mechanism of action for N-acetylated leucine, and how does the D-enantiomer differ?

A2: The primary mechanism of action is associated with N-Acetyl-L-leucine. Acetylation of L-leucine alters its cellular uptake from the L-type amino acid transporter (LAT1) to the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OATs). Once inside the cell, N-Acetyl-L-leucine is deacetylated to L-leucine. L-leucine is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

This compound is also a substrate for MCT1 but is not significantly metabolized to D-leucine. Its downstream effects are not well-characterized, and it is generally considered to be biologically inactive in the context of the pathways affected by the L-enantiomer.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: Proper preparation and storage are critical for obtaining reproducible results.

  • Stock Solution Preparation: this compound is soluble in organic solvents like DMSO at approximately 30 mg/mL. It is recommended to prepare a high-concentration stock solution in sterile DMSO.

  • Working Solution Preparation: For cell-based assays, dilute the DMSO stock solution into your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).

  • Storage: Store the solid compound at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.

Q4: What are typical working concentrations for this compound in cell-based assays?

A4: The effective concentration can vary significantly depending on the cell type and the assay being performed. In studies on NPC1-deficient Chinese hamster ovary (CHO) cells, concentrations ranging from 1 µM to 5 mM have been used. In these particular studies, this compound only showed a statistically significant effect at the highest concentration of 5 mM, while the L-enantiomer was effective at lower concentrations. It is always advisable to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.

Troubleshooting Guides

Issue 1: No Observable Effect in Cell Viability/Proliferation Assays

If you are not observing any changes in cell viability or proliferation with this compound treatment, consider the following:

Possible Cause Troubleshooting Step
This compound is the inactive enantiomer Confirm that your experimental hypothesis accounts for the likely inactivity of the D-enantiomer. For a positive control, consider using N-Acetyl-L-leucine.
Incorrect concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 10 mM).
Insufficient incubation time Extend the incubation time (e.g., 24, 48, 72 hours) to allow for potential subtle or delayed effects.
Compound instability Prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not use previously prepared and stored aqueous solutions.
Assay sensitivity Ensure your cell viability assay is sensitive enough to detect small changes. Consider using a more sensitive assay, such as an ATP-based assay (e.g., CellTiter-Glo®).
Issue 2: High Variability Between Replicates

High variability can obscure real effects and lead to inconclusive results.

Possible Cause Troubleshooting Step
Incomplete dissolution of this compound Ensure the compound is fully dissolved in DMSO before preparing the working solution. Gentle warming may aid dissolution.
Precipitation in culture medium Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution. If precipitation occurs, you may need to lower the final concentration or use a different solvent system (though this may introduce other variables).
Uneven cell seeding Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and proper pipetting techniques.
Edge effects in multi-well plates Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.

Quantitative Data Summary

The following tables summarize quantitative data from a study on Niemann-Pick disease type C (NPC) cells, comparing the effects of N-Acetyl-leucine enantiomers.

Table 1: Effect of N-Acetyl-leucine Enantiomers on Lysosomal Volume in NPC1-null CHO Cells

CompoundConcentrationTreatment DurationEffect on LysoTracker Fluorescence
N-Acetyl-DL-leucine1 µM - 5 mM7 daysDose-dependent reduction
N-Acetyl-L-leucine1 µM - 5 mM7 daysDose-dependent reduction
This compound1 µM - 1 mM7 daysNo significant effect
This compound5 mM7 daysStatistically significant reduction

Table 2: Effect of 1mM N-Acetyl-leucine Enantiomers on Lysosomal Volume in NPC1 Patient Fibroblasts

Treatment GroupFold Change in LysoTracker Fluorescence (vs. Untreated Control)
Untreated NPC13.23 ± 0.04
N-Acetyl-DL-leucine2.89 ± 0.06
N-Acetyl-L-leucine2.83 ± 0.02
This compound2.60 ± 0.09 (Not statistically significant)

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare a 100 mM stock solution in DMSO:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve in sterile, cell culture-grade DMSO.

    • Vortex until fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C for up to one month or -80°C for up to six months.

  • Prepare working solutions:

    • On the day of the experiment, thaw an aliquot of the DMSO stock solution.

    • Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentrations.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: At the end of the treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Gently pipette to fully dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) and express cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow Experimental Workflow: Cell Viability Assay cluster_prep Preparation cluster_assay Assay Procedure stock_sol Prepare 100 mM Stock in DMSO working_sol Prepare Working Solutions in Culture Medium stock_sol->working_sol Dilution treat_cells Treat Cells with This compound working_sol->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells 24h incubate Incubate for Desired Duration treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize 2-4h read_plate Read Absorbance at 570 nm solubilize->read_plate

Caption: Workflow for a cell viability assay using this compound.

troubleshooting_logic Troubleshooting Inconsistent Results start Inconsistent or No Effect Observed q1 Are you using the D-enantiomer? start->q1 a1_yes D-enantiomer is likely inactive. Consider using L-enantiomer as a positive control. q1->a1_yes Yes a1_no Check compound purity and source. q1->a1_no No q2 Is the compound fully dissolved and stable? a1_no->q2 a2_yes Proceed to next check. q2->a2_yes Yes a2_no Prepare fresh solutions daily. Ensure complete dissolution in DMSO first. q2->a2_no No q3 Is the concentration and incubation time optimal? a2_yes->q3 a3_no Perform dose-response and time-course experiments. q3->a3_no No a3_yes Consider cell-line specific factors or assay limitations. q3->a3_yes Yes

Caption: Logical workflow for troubleshooting inconsistent results.

mTOR_pathway Simplified mTOR Signaling Pathway Activated by L-Leucine cluster_extracellular Extracellular cluster_intracellular Intracellular NALL N-Acetyl-L-leucine MCT1 MCT1/OATs NALL->MCT1 Transport L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Deacetylase Deacetylase

Caption: L-Leucine, from N-Acetyl-L-leucine, activates the mTOR pathway.

References

Technical Support Center: N-Acetyl-D-leucine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-leucine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the N-acetyl bond, leading to the formation of D-leucine and acetic acid. This reaction, also known as deacetylation, is catalyzed by hydronium or hydroxide ions and is therefore dependent on the pH of the solution. Unlike its L-enantiomer, this compound is not readily metabolized by enzymes in biological systems, so in a typical experimental aqueous solution, chemical hydrolysis is the main route of degradation.[1][2][3][4]

Q2: What factors influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily influenced by:

  • pH: The rate of hydrolysis is generally lowest in the neutral pH range and increases significantly under both acidic and alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis, following the principles of chemical kinetics.

  • Presence of Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its degradation through oxidative pathways.[5]

Q3: How should I prepare and store aqueous solutions of this compound to minimize degradation?

To minimize degradation, it is recommended to:

  • Prepare solutions fresh for each experiment.

  • If storage is necessary, store the solution at a low temperature (e.g., 2-8°C) for a short period. For longer-term storage, consider storing at -20°C or below.

  • Use a buffer to maintain a neutral pH (around 7.0) if compatible with your experimental design.

  • Protect the solution from light, although photodegradation is not a commonly reported issue for this molecule, it is good practice for ensuring stability.

  • Avoid contact with strong oxidizing agents.

Q4: How can I detect and quantify the degradation of this compound?

Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC method with UV detection is suitable for separating this compound from its primary degradant, D-leucine. By comparing the peak area of this compound in a sample to that of a freshly prepared standard, the extent of degradation can be quantified.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound in the aqueous solution due to improper preparation or storage.1. Prepare a fresh solution of this compound for each experiment. 2. Verify the pH of your aqueous solution. 3. If possible, analyze the purity of your current solution using HPLC to check for the presence of degradation products.
Precipitation is observed in the aqueous solution. The solubility of this compound may be exceeded, or degradation products with lower solubility may have formed.1. Ensure you are not exceeding the solubility limit of this compound in your specific buffer and at the working temperature. 2. Consider that the formation of D-leucine could potentially alter the solubility characteristics of the solution.
Change in the physical appearance of the solution (e.g., color). This could indicate significant degradation or contamination.1. Discard the solution. 2. Prepare a fresh solution using high-purity water and reagents. 3. Ensure all glassware is thoroughly cleaned.

Data Presentation

Table 1: Expected Stability of this compound in Aqueous Solution under Different Conditions

Condition Parameter Expected Stability Primary Degradation Product
pH Acidic (pH < 4)LowD-leucine
Neutral (pH 6-8)HighMinimal degradation
Alkaline (pH > 9)LowD-leucine
Temperature 2-8°CHighMinimal degradation
Room Temperature (~25°C)ModerateD-leucine
Elevated Temperature (>40°C)LowD-leucine
Light Ambient LightHighMinimal degradation expected
UV LightData not available-
Oxidizing Agents Presence of H₂O₂LowOxidative degradation products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound reference standard

  • D-leucine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • The aqueous buffer used in your experiment

2. Chromatographic Conditions (Example):

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • D-leucine Standard: Prepare a solution of D-leucine to determine its retention time and confirm peak identity.

  • Sample Preparation: Dilute an aliquot of your experimental aqueous solution of this compound with the mobile phase to a concentration within the calibration range.

4. Forced Degradation Study (for method validation):

To ensure the analytical method is stability-indicating, perform forced degradation studies on a solution of this compound.

Stress Condition Method
Acid Hydrolysis Add 0.1 M HCl and heat at 80°C for 2 hours.
Alkaline Hydrolysis Add 0.1 M NaOH and heat at 80°C for 2 hours.
Oxidative Degradation Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation Heat the solution at 80°C for 48 hours.

5. Data Analysis:

  • Inject the standards and samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples by comparing its peak area to the calibration curve.

  • The appearance of a peak at the retention time of D-leucine and a decrease in the peak area of this compound indicates degradation.

Visualizations

NADL This compound DL D-leucine NADL->DL Hydrolysis (Deacetylation) AA Acetic Acid NADL->AA

Caption: Presumed primary degradation pathway of this compound in aqueous solution.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prep Prepare aqueous solution of This compound Stress Apply stress conditions (pH, Temp, etc.) Prep->Stress Dilute Dilute sample for analysis Stress->Dilute Inject Inject sample into HPLC Dilute->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Quantify Quantify this compound and D-leucine peaks Detect->Quantify Compare Compare to initial concentration and unstressed sample Quantify->Compare Assess Assess stability Compare->Assess

Caption: General experimental workflow for stability testing of this compound.

References

Technical Support Center: N-Acetyl-D-leucine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of N-Acetyl-D-leucine for in vitro experiments.

Troubleshooting Guide: Common Solubility Issues

Problem: this compound is not dissolving in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic aqueous solubility This compound is known to be sparingly soluble in aqueous buffers.Direct dissolution in aqueous media will likely result in low concentrations.
Incorrect solvent Attempting to dissolve the compound directly in aqueous buffer without a co-solvent.The compound will not fully dissolve, leading to a suspension rather than a true solution.
Suboptimal pH The pH of the aqueous buffer is below the pKa of the carboxylic acid group of this compound.The compound remains in its less soluble, neutral form.
Insufficient energy for dissolution The compound requires energy to overcome the crystal lattice energy.Slow or incomplete dissolution at room temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: For in vitro studies, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a highly effective solvent for this compound.[1]

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO.[2] For example, to make a 100 mM stock solution, you would dissolve 17.32 mg of this compound in 1 mL of DMSO. Gentle warming to 37°C and vortexing can aid in dissolution.[2][3]

Q3: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit. To avoid precipitation, ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that the final concentration of this compound is within its aqueous solubility range. It is advisable to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound, which has a carboxylic acid group, is pH-dependent. At a pH below its pKa (the predicted pKa for the similar N-Acetyl-L-leucine is approximately 3.67), it will be in its less soluble, neutral form.[3] By increasing the pH of the aqueous solution to be above the pKa, the compound will be deprotonated to its more soluble carboxylate salt form. Therefore, adjusting your buffer to a neutral or slightly alkaline pH (e.g., pH 7.4) can significantly enhance its solubility.

Q5: Can I heat the solution to improve solubility?

A5: Gentle warming of the solution (e.g., to 37°C) can help increase the solubility of this compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and will not degrade.

Data Presentation: Solubility of this compound

Table 1: Solubility in Common Solvents

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol~1 mg/mL
1:4 Solution of DMSO:PBS (pH 7.2)~0.2 mg/mL

Table 2: Temperature Dependence of N-Acetyl-L-leucine Solubility in Organic Solvents

Temperature (°C) Methanol (mole fraction) Ethanol (mole fraction) Isopropanol (mole fraction) Acetone (mole fraction)
100.05740.02790.01330.0039
150.06520.03180.01530.0045
200.07380.03610.01750.0052
250.08330.04090.01990.0060
300.09380.04620.02260.0069
350.10540.05200.02560.0079
400.11810.05840.02880.0090
450.13220.06550.03240.0102
500.14770.07330.03640.0116

Data adapted from a study on N-Acetyl-L-leucine.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Methodology:

  • Calculate the required mass of this compound: To prepare a 100 mM stock solution, weigh out 17.32 mg of this compound for every 1 mL of DMSO.

  • Dissolution: In a sterile conical tube, add the calculated mass of this compound powder. Add the corresponding volume of DMSO.

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determination of this compound Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or other suitable analytical instrument (for quantification)

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid.

    • HPLC Method: Prepare a calibration curve of this compound standards of known concentrations. Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve and analyze by HPLC. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow Start Start: Incomplete Dissolution CheckSolvent Using Aqueous Buffer Directly? Start->CheckSolvent UseCoSolvent Prepare Stock in DMSO CheckSolvent->UseCoSolvent Yes CheckpH Is pH > pKa (~3.7)? CheckSolvent->CheckpH No UseCoSolvent->CheckpH AdjustpH Increase Buffer pH to ~7.4 CheckpH->AdjustpH No GentleHeat Apply Gentle Heat (37°C) CheckpH->GentleHeat Yes AdjustpH->GentleHeat Success Successful Dissolution GentleHeat->Success

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

G cluster_1 Cellular Uptake and Action of this compound NADL_ext This compound (Extracellular) MCT1 MCT1 Transporter NADL_ext->MCT1 Uptake NADL_int This compound (Intracellular) MCT1->NADL_int PepT1 PepT1 Transporter Inhibition Inhibition NADL_int->Inhibition Inhibition->MCT1 Inhibition->PepT1

References

Why is N-Acetyl-L-leucine used instead of the D-enantiomer?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the use of N-Acetyl-L-leucine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is N-Acetyl-L-leucine the preferred enantiomer for therapeutic research over N-Acetyl-D-leucine?

A: N-Acetyl-L-leucine is preferentially used because it is the pharmacologically active enantiomer responsible for the observed therapeutic and neuroprotective effects.[1][2][3][4][5] In contrast, this compound is largely inactive and has been shown to have no significant effect in preclinical models of neurological disorders.

Furthermore, pharmacokinetic studies have revealed that the D-enantiomer interferes with the absorption and metabolism of the L-enantiomer. When the racemic mixture (N-Acetyl-DL-leucine) is administered, the plasma concentration of the active L-enantiomer is significantly lower than when the purified L-enantiomer is given at an equivalent dose. The D-enantiomer also tends to accumulate in the body, which could lead to unforeseen side effects with chronic administration.

Q2: What are the known mechanisms of action for N-Acetyl-L-leucine?

A: The precise mechanisms of action are still under investigation, but current research points to several key pathways:

  • Modulation of Autophagy: N-Acetyl-L-leucine is believed to enhance the cellular process of autophagy, which is responsible for clearing damaged organelles and protein aggregates. This is thought to be mediated, at least in part, through the inhibition of the mTORC1 signaling pathway.

  • Lysosomal Function: In models of lysosomal storage disorders like Niemann-Pick disease type C (NPC), N-Acetyl-L-leucine has been shown to reduce the enlarged lysosomal volume, a key pathological feature of the disease.

  • Cellular Metabolism and pH Regulation: Acetylation of L-leucine alters its cellular uptake from the L-type amino acid transporter (LAT1) to anion transporters such as the monocarboxylate transporter 1 (MCT1). This switch may play a role in modulating cellular metabolism and pH.

  • Neuroprotection: N-Acetyl-L-leucine has demonstrated neuroprotective effects in various models of neurological disorders, including traumatic brain injury and Parkinson's disease.

Q3: Are there any known off-target effects of the D-enantiomer?

A: While primarily considered inactive, the D-enantiomer's main "off-target" effect in the context of therapeutic use is its negative impact on the pharmacokinetics of the active L-enantiomer. By inhibiting the uptake and/or metabolism of N-Acetyl-L-leucine, the D-enantiomer reduces the bioavailability of the therapeutic agent. There is also a theoretical concern that chronic administration of the racemic mixture could lead to the accumulation of the D-enantiomer, with unknown long-term consequences.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected efficacy in in vivo experiments using N-Acetyl-DL-leucine (racemic mixture).

Possible Cause: As demonstrated in pharmacokinetic studies, the D-enantiomer present in the racemic mixture can significantly reduce the plasma concentration and overall exposure of the active L-enantiomer. This can lead to suboptimal therapeutic levels of the active compound at the target site.

Solution:

  • Switch to Purified N-Acetyl-L-leucine: To ensure consistent and maximal therapeutic effect, it is highly recommended to use purified N-Acetyl-L-leucine. This eliminates the inhibitory effects of the D-enantiomer on the pharmacokinetics of the active compound.

  • Dose Adjustment: If using the racemic mixture is unavoidable, a higher dose may be required to achieve the desired therapeutic concentration of the L-enantiomer. However, this will also lead to a higher accumulation of the D-enantiomer, the long-term effects of which are not well characterized.

Problem: Difficulty replicating in vitro results showing a reduction in lysosomal volume.

Possible Cause: The choice of cell line, passage number, and the specific mutation in patient-derived cells can all influence the response to treatment. Additionally, the concentration and duration of treatment are critical parameters.

Solution:

  • Cell Line Verification: Ensure the cell line used is appropriate for the study and that its characteristics have not drifted over multiple passages.

  • Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course studies to determine the optimal concentration and duration of N-Acetyl-L-leucine treatment for the specific cell line being used.

  • Use Positive Controls: Include a known positive control for reducing lysosomal storage in your experiments to validate the assay system.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of N-Acetyl-leucine Enantiomers in Mice

The following table summarizes the key pharmacokinetic parameters for this compound and N-Acetyl-L-leucine following oral administration of either the racemic mixture (N-Acetyl-DL-leucine) or purified N-Acetyl-L-leucine to mice at a dose of 100 mg/kg.

ParameterThis compound (from Racemate)N-Acetyl-L-leucine (from Racemate)N-Acetyl-L-leucine (Purified)
Cmax (ng/mL) 86,1003,41016,800
Tmax (h) <0.25<0.25<0.25
AUC (h*ng/mL) 57,8002,56011,400
T½ (h) 0.310.250.29

Data sourced from Churchill et al. (2020) PLOS ONE.

Experimental Protocols

1. Pharmacokinetic Analysis of N-Acetyl-leucine Enantiomers in Mice

This protocol outlines the methodology used to determine the pharmacokinetic profiles of N-Acetyl-L-leucine and this compound.

  • Subjects: Male C57BL/6J mice.

  • Administration: N-Acetyl-DL-leucine (racemate) or purified N-Acetyl-L-leucine was administered orally by gavage at a dose of 100 mg/kg.

  • Sample Collection: Blood samples were collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-administration. Plasma was separated by centrifugation.

  • Analysis: The concentrations of N-Acetyl-L-leucine and this compound in plasma samples were quantified using a validated chiral liquid chromatography-mass spectrometry (LC-MS) method.

  • Pharmacokinetic Calculations: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½, using a non-compartmental model.

2. In Vitro Assessment of Lysosomal Volume in NPC Fibroblasts

This protocol describes a method to evaluate the effect of N-acetyl-leucine enantiomers on lysosomal volume in Niemann-Pick disease type C (NPC) patient-derived fibroblasts.

  • Cell Culture: Human primary fibroblasts from NPC patients are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum and antibiotics) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in multi-well plates suitable for fluorescence microscopy. After adherence, cells are treated with varying concentrations of N-Acetyl-L-leucine, this compound, or N-Acetyl-DL-leucine for a specified period (e.g., 72 hours). An untreated control group should be included.

  • Lysosomal Staining: Thirty minutes prior to the end of the treatment period, the culture medium is replaced with a medium containing LysoTracker dye (e.g., LysoTracker Red DND-99) at the manufacturer's recommended concentration. Cells are incubated for 30 minutes at 37°C.

  • Imaging and Analysis: Live cells are imaged using a fluorescence microscope. The total fluorescence intensity per cell or the number and size of fluorescent puncta are quantified using image analysis software to determine the relative lysosomal volume.

Visualizations

Pharmacokinetic_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dosing Oral Gavage (100 mg/kg) - N-Acetyl-DL-leucine - N-Acetyl-L-leucine Blood_Collection Blood Collection (0.25, 0.5, 1, 2, 4, 8h) Dosing->Blood_Collection Post-administration Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS Chiral LC-MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, T½) LCMS->PK_Analysis mTORC1_Pathway Leucine N-Acetyl-L-leucine (deacetylated to L-leucine) AcetylCoA Acetyl-CoA Leucine->AcetylCoA Metabolism mTORC1 mTORC1 AcetylCoA->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Cell_Clearance Clearance of Damaged Components Autophagy->Cell_Clearance Leads to

References

Accumulation of N-Acetyl-D-leucine enantiomer during chronic dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Acetyl-Leucine, focusing on the accumulation of the N-Acetyl-D-leucine enantiomer during chronic dosing of the racemic mixture.

Frequently Asked Questions (FAQs)

Q1: We are administering racemic N-Acetyl-DL-leucine in our chronic dosing study and observing unexpected plasma concentrations of the enantiomers. Is this normal?

A1: Yes, it is expected to observe significant differences in the plasma concentrations of this compound and N-Acetyl-L-leucine when administering the racemic mixture. Studies have shown that the D-enantiomer exhibits a much higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer.[1][2][3] This is not an experimental artifact but a true pharmacokinetic phenomenon.

Q2: Why does the D-enantiomer of N-Acetyl-leucine accumulate to a greater extent than the L-enantiomer during chronic dosing of the racemate?

A2: The accumulation of this compound is attributed to stereoselective pharmacokinetics.[1][2] The D-enantiomer inhibits the intestinal uptake of the L-enantiomer. Furthermore, the L-enantiomer undergoes first-pass metabolism, likely deacetylation, and is rapidly converted to L-leucine, which is then utilized in normal metabolic pathways. The D-enantiomer is not metabolized in the same way, leading to its prolonged presence and accumulation in plasma with chronic administration.

Q3: What are the potential consequences of this compound accumulation?

A3: While this compound is not reported to be overtly toxic, its accumulation could have unknown or undesirable biological effects. The L-enantiomer is considered the pharmacologically active form for therapeutic effects observed in conditions like vertigo and Niemann-Pick disease type C. The accumulation of the D-enantiomer, which may be inactive or have off-target effects, is a critical consideration for drug development and safety assessment. Concerns about the general toxicity of D-amino acids have been raised in the scientific literature.

Q4: We are considering switching from the racemic mixture to the pure N-Acetyl-L-leucine enantiomer. What differences in pharmacokinetics should we expect?

A4: When administering the purified N-Acetyl-L-leucine, you should expect a higher Cmax and AUC for the L-enantiomer compared to when it is administered as part of the racemate, even when adjusting for the dose. This is because the inhibitory effect of the D-enantiomer on the L-enantiomer's absorption is absent.

Q5: How can we accurately quantify the individual enantiomers of N-Acetyl-leucine in our samples?

A5: Chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the standard method for separating and quantifying the enantiomers of N-Acetyl-leucine. A chiral column, such as the Supelco Astec CHIROBIOTIC T, is essential for this separation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in plasma concentrations of N-Acetyl-L-leucine. Inhibition of uptake by co-administered this compound from the racemic mixture.Consider administering the pure L-enantiomer to eliminate the interaction. If using the racemate is necessary, ensure consistent dosing and sampling times.
Difficulty detecting N-Acetyl-L-leucine at later time points. Rapid metabolism and elimination of the L-enantiomer.The L-enantiomer is cleared much more quickly than the D-enantiomer. Focus on earlier sampling time points (e.g., 0.25 to 2 hours post-dose) to capture its pharmacokinetic profile accurately.
Inconsistent pharmacokinetic data between studies. Differences in the formulation administered (racemate vs. pure L-enantiomer).Clearly document and report the form of N-Acetyl-leucine used. When comparing data, ensure the formulations are the same.
Poor separation of enantiomers during HPLC analysis. Incorrect chiral column or mobile phase composition.Use a validated chiral HPLC method. A common approach involves a chiral column with a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 20 mM ammonium acetate).

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for this compound and N-Acetyl-L-leucine following oral administration of the racemic mixture (N-Acetyl-DL-leucine) or the purified L-enantiomer to mice at a dose of 100 mg/kg.

Table 1: Pharmacokinetic Parameters after Oral Administration of Racemic N-Acetyl-DL-leucine (100 mg/kg)

ParameterThis compoundN-Acetyl-L-leucine
Cmax (ng/mL) 86100341
AUC (h*ng/mL) 758002560
Tmax (h) 0.250.25
T1/2 (h) 1.10.7

Table 2: Pharmacokinetic Parameters after Oral Administration of Purified N-Acetyl-L-leucine (100 mg/kg)

ParameterN-Acetyl-L-leucine
Cmax (ng/mL) 118000
AUC (h*ng/mL) 81100
Tmax (h) 0.25
T1/2 (h) 0.6

Experimental Protocols

1. Animal Studies

  • Subjects: Male BALB/c or C57BL/6J mice.

  • Administration: Oral gavage of either racemic N-Acetyl-DL-leucine or purified N-Acetyl-L-leucine at a dose of 100 mg/kg (10 mL/kg).

  • Sample Collection: Blood samples are collected via venepuncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) into potassium EDTA tubes. Plasma is separated by centrifugation. Tissue samples (brain, muscle) can also be collected.

2. Enantiomer Quantification

  • Method: Chiral High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Column: Supelco Astec CHIROBIOTIC T chiral HPLC column (2.1 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Buffer A (20 mM ammonium acetate) and Buffer B (methanol).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI negative polarity mass spectrometry.

  • Quantification: Based on a standard curve specific to each enantiomer.

3. Pharmacokinetic Analysis

  • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated using software such as Phoenix WinNonlin.

  • Model: A non-compartmental model with sparse sampling is typically used.

Visualizations

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dosing Oral Administration (100 mg/kg) - N-Acetyl-DL-leucine (Racemate) - N-Acetyl-L-leucine (Purified) sampling Blood Collection (0.25 - 8 hours) dosing->sampling plasma Plasma Separation sampling->plasma hplc Chiral HPLC-MS Quantification plasma->hplc pk Pharmacokinetic Analysis hplc->pk

Caption: Experimental workflow for pharmacokinetic analysis of N-Acetyl-leucine enantiomers.

pharmacokinetic_pathway cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism racemate N-Acetyl-DL-leucine (Oral Administration) d_enantiomer This compound racemate->d_enantiomer l_enantiomer N-Acetyl-L-leucine racemate->l_enantiomer d_enantiomer->l_enantiomer Inhibits Uptake d_plasma Accumulation of This compound d_enantiomer->d_plasma l_plasma Low Levels of N-Acetyl-L-leucine l_enantiomer->l_plasma l_leucine L-leucine l_plasma->l_leucine Rapid Deacetylation (First-Pass Metabolism) metabolism Metabolic Utilization l_leucine->metabolism

Caption: Proposed pharmacokinetic pathway of N-Acetyl-DL-leucine enantiomers.

References

Validation & Comparative

N-Acetyl-L-leucine Outperforms D-Enantiomer in Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals N-Acetyl-L-leucine (NALL) as the pharmacologically active enantiomer responsible for neuroprotective effects, while its counterpart, N-Acetyl-D-leucine, demonstrates little to no therapeutic benefit in models of neurodegenerative diseases and traumatic brain injury. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a concise comparison of their efficacy and underlying mechanisms.

N-Acetyl-leucine has emerged as a promising therapeutic agent for a range of neurological disorders. While the racemic mixture (N-Acetyl-DL-leucine) has been used clinically, recent research has focused on delineating the specific contributions of its stereoisomers. The evidence presented here, drawn from multiple preclinical studies, strongly indicates that the neuroprotective properties are overwhelmingly attributed to the L-enantiomer.

Comparative Efficacy in Preclinical Models

Preclinical studies across various models of neurological damage consistently demonstrate the superior efficacy of N-Acetyl-L-leucine over this compound. These models include traumatic brain injury, and the lysosomal storage disorders Niemann-Pick disease type C and Sandhoff disease.

Traumatic Brain Injury (TBI)

In a mouse model of controlled cortical impact (CCI), a common method for inducing TBI, N-Acetyl-L-leucine treatment led to significant improvements in both motor and cognitive functions and a reduction in brain lesion volume.[1][2][3]

Animal ModelTreatmentKey Efficacy EndpointsQuantitative ResultsReference
CCI Mouse Model of TBIN-Acetyl-L-leucine (100 mg/kg, oral gavage, daily for 4 days)Lesion Volume ReductionSignificant reduction in lesion volume at 28 days post-injury.[2]
Motor Function Improvement (Beam Walk Test)Significant reduction in foot faults from day 1 to day 28 post-injury.[2]
Cognitive Function Improvement (Novel Object Recognition)Significant improvement in time spent with a novel object at 28 days post-injury.
Niemann-Pick Disease Type C (NPC)

Niemann-Pick disease type C is a rare, progressive genetic disorder characterized by the accumulation of lipids in various organs, including the brain. In a mouse model of NPC (Npc1-/-), N-Acetyl-L-leucine demonstrated significant neuroprotective and disease-modifying effects, while the D-enantiomer was found to be inactive.

Animal ModelTreatmentKey Efficacy EndpointsQuantitative ResultsReference
Npc1-/- Mouse Model of NPCN-Acetyl-L-leucine (pre-symptomatic)Disease ProgressionDelayed onset of functional decline (gait abnormalities, motor dysfunction).
SurvivalProlonged survival.
This compound (pre-symptomatic)Disease Progression & SurvivalNo significant effect on disease progression or survival.
Sandhoff Disease

Sandhoff disease is another lysosomal storage disorder that leads to progressive neurodegeneration. In a mouse model of Sandhoff disease (Hexb-/-), treatment with the racemic N-Acetyl-DL-leucine showed therapeutic benefits. While this study did not directly compare the individual enantiomers, the positive results with the racemic mixture, combined with the findings in other models, suggest the effects are likely driven by the L-enantiomer.

Animal ModelTreatmentKey Efficacy EndpointsQuantitative ResultsReference
Hexb-/- Mouse Model of Sandhoff DiseaseN-Acetyl-DL-leucine (0.1 g/kg/day, from 3 weeks of age)LifespanModest but significant increase in lifespan.
Motor FunctionImproved motor function.

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of N-Acetyl-L-leucine are believed to be mediated through two primary interconnected pathways: the enhancement of lysosomal and autophagic function, and the improvement of mitochondrial bioenergetics.

TFEB-Mediated Lysosomal and Autophagic Enhancement

N-Acetyl-L-leucine is thought to be deacetylated to L-leucine intracellularly. The acetyl group facilitates its transport into cells via monocarboxylate transporters (MCTs). A key mechanism of NALL is the rapid activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Activated TFEB translocates to the nucleus, where it promotes the expression of genes involved in these cellular clearance pathways. This enhanced autophagy helps to clear aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.

TFEB_Pathway cluster_extracellular Extracellular cluster_cell Cell NALL_ext N-Acetyl-L-leucine MCT Monocarboxylate Transporter (MCT) NALL_ext->MCT Transport NALL_int N-Acetyl-L-leucine MCT->NALL_int L_Leucine L-Leucine NALL_int->L_Leucine Deacetylation TFEB_cyto TFEB (inactive, phosphorylated) L_Leucine->TFEB_cyto Activation (Mechanism under investigation) TFEB_nuc TFEB (active, dephosphorylated) TFEB_cyto->TFEB_nuc Translocation Nucleus Nucleus Lysosome Lysosome Autophagosome Autophagosome Autophagosome->Lysosome Fusion Genes Lysosomal & Autophagy Genes Nucleus->Genes Gene Expression Genes->Lysosome Biogenesis Genes->Autophagosome Formation

NALL-induced TFEB activation pathway.
Improvement of Mitochondrial Bioenergetics

L-leucine, the metabolite of NALL, has been shown to enhance mitochondrial biogenesis and function. It can activate SIRT1, which in turn deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis. This leads to increased production of ATP, the cell's primary energy currency. Improved mitochondrial function is crucial for neuronal survival and function, as neurodegenerative diseases are often associated with mitochondrial dysfunction and energy deficits.

Mitochondrial_Pathway cluster_cell Cell L_Leucine L-Leucine (from NALL) SIRT1 SIRT1 L_Leucine->SIRT1 Activation PGC1a_inactive PGC-1α (inactive, acetylated) SIRT1->PGC1a_inactive Deacetylation PGC1a_active PGC-1α (active, deacetylated) PGC1a_inactive->PGC1a_active NRF1 NRF-1 PGC1a_active->NRF1 Co-activation Mitochondrion Mitochondrion ATP ATP Mitochondrion->ATP Increased Production NRF1->Mitochondrion Mitochondrial Biogenesis

L-leucine's role in mitochondrial biogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of N-Acetyl-L-leucine's neuroprotective effects.

Controlled Cortical Impact (CCI) Mouse Model of TBI

This widely used model induces a focal brain injury.

  • Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Craniotomy: A surgical opening is made in the skull over the desired cortical region.

  • Impact: A pneumatic or electromagnetic impactor device with a specific tip diameter is used to deliver a controlled impact to the exposed dura mater at a defined velocity and depth.

  • Post-operative Care: The incision is sutured, and animals receive analgesics and are monitored for recovery.

Behavioral Testing in TBI Models

This test assesses motor coordination and balance.

  • Apparatus: A rotating rod that can be set to a constant speed or to accelerate.

  • Training: Mice are typically trained on the apparatus for several days prior to injury to establish a baseline performance.

  • Testing: After injury, mice are placed on the rotating rod, and the latency to fall is recorded. The test is usually repeated for several trials over multiple days.

This test evaluates hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool filled with opaque water containing a hidden platform.

  • Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues around the room. The time to find the platform (escape latency) is recorded over several days.

  • Probe Trial: The platform is removed, and the time the mouse spends in the target quadrant where the platform was previously located is measured to assess memory retention.

Immunohistochemistry for Neuroinflammation

This technique is used to visualize and quantify markers of neuroinflammation, such as activated microglia and astrocytes.

  • Tissue Preparation: Brains are fixed, typically with paraformaldehyde, and sectioned.

  • Antibody Staining: Sections are incubated with primary antibodies against specific markers, such as Ionized calcium-binding adapter molecule 1 (Iba1) for microglia and Glial Fibrillary Acidic Protein (GFAP) for astrocytes.

  • Visualization: Secondary antibodies conjugated to fluorescent dyes or enzymes are used to visualize the primary antibody binding.

  • Analysis: The number and morphology of stained cells are quantified using microscopy and image analysis software.

Western Blot for Autophagy Markers

This method is used to measure the levels of proteins involved in autophagy.

  • Tissue Lysis: Brain tissue is homogenized in a lysis buffer to extract proteins.

  • Protein Separation: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Antibody Probing: Separated proteins are transferred to a membrane and probed with primary antibodies against autophagy markers like LC3 (specifically the conversion from LC3-I to the autophagosome-associated LC3-II) and p62/SQSTM1 (which is degraded during autophagy).

  • Detection: Secondary antibodies conjugated to enzymes that produce a detectable signal are used to visualize the protein bands. The intensity of the bands is quantified to determine protein levels.

Experimental_Workflow cluster_invivo In Vivo Experimentation cluster_exvivo Ex Vivo Analysis cluster_analysis Data Analysis Animal_Model Induce Neurological Deficit (e.g., CCI for TBI) Treatment Administer N-Acetyl-L-leucine or this compound Animal_Model->Treatment Behavioral Behavioral Testing (Rotarod, MWM) Treatment->Behavioral Tissue Tissue Collection (Brain) Treatment->Tissue Quant_Behavior Quantify Behavioral Outcomes Behavioral->Quant_Behavior IHC Immunohistochemistry (Iba1, GFAP) Tissue->IHC WB Western Blot (LC3, p62) Tissue->WB Quant_IHC Quantify Neuroinflammation IHC->Quant_IHC Quant_WB Quantify Autophagy Markers WB->Quant_WB Comparison Compare Efficacy of L- vs. D-enantiomer Quant_Behavior->Comparison Quant_IHC->Comparison Quant_WB->Comparison

References

A Comparative Analysis of N-Acetyl-L-leucine and L-leucine in Cellular and Neurological Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison for researchers, scientists, and drug development professionals.

Introduction

Leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and metabolic regulation. Its L-isomer, L-leucine, is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. Recently, a modified form, N-acetyl-L-leucine (NALL), has garnered significant attention for its therapeutic potential in a range of neurological disorders. This guide provides a comprehensive comparison of the efficacy, mechanisms of action, and experimental data for N-Acetyl-L-leucine and L-leucine, with a brief discussion of the N-Acetyl-D-leucine isomer, to inform research and development in the pharmaceutical and life sciences sectors.

Comparative Efficacy and Biological Activity

The therapeutic applications of L-leucine primarily revolve around its anabolic properties, particularly in stimulating muscle protein synthesis. In contrast, N-Acetyl-L-leucine has emerged as a promising neuroprotective agent, with clinical investigations focused on rare neurological diseases. The D-enantiomer, this compound, has been shown to be largely inactive in the neurological contexts where N-Acetyl-L-leucine is effective.[1][2]

Quantitative Data Summary
FeatureN-Acetyl-L-leucine (NALL)L-leucineThis compound
Primary Therapeutic Area Neurological Disorders (e.g., Niemann-Pick Disease Type C, Ataxia)[3][4][5]Muscle Protein Synthesis, Metabolic RegulationGenerally considered inactive for neuroprotection
Primary Mechanism of Action Modulation of autophagy, neuroinflammation, and cellular metabolismActivation of mTORC1 signaling pathwayLimited biological activity in neurological models
Cellular Uptake Monocarboxylate Transporter 1 (MCT1), Organic Anion Transporters (OAT1, OAT3)L-type Amino Acid Transporter 1 (LAT1)Transported by MCT1
Clinical Efficacy Demonstrated improvement in neurological symptoms in clinical trials for NPC and other ataxias.Enhances muscle protein synthesis, particularly post-exercise.Not pursued for clinical development in neurological disorders.
Bioavailability Orally bioavailable; acetylation alters pharmacokinetics compared to L-leucine.Orally bioavailable.Shows different pharmacokinetic profile to the L-enantiomer.

Mechanisms of Action and Signaling Pathways

The distinct therapeutic profiles of N-Acetyl-L-leucine and L-leucine stem from their different primary mechanisms of action and the signaling pathways they modulate.

L-leucine and the mTORC1 Pathway

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis, cell growth, and proliferation. Upon transport into the cell, L-leucine signals to mTORC1, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade ultimately promotes the initiation of protein translation.

L_leucine_mTOR_Pathway cluster_cell Cell Interior L_leucine L-leucine mTORC1 mTORC1 L_leucine->mTORC1 activates LAT1 LAT1 Transporter LAT1->L_leucine uptake S6K1 p70S6K mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis promotes NALL_Neuroprotection_Pathway cluster_neuron Neuronal Cell NALL N-Acetyl-L-leucine MCT1 MCT1 Transporter NALL->MCT1 NALL_int Intracellular NALL/L-leucine MCT1->NALL_int uptake Autophagy Autophagy Flux Restoration outcome Neuroprotection Autophagy->outcome Neuroinflammation Neuroinflammation Reduction Neuroinflammation->outcome Metabolism Metabolic Normalization Metabolism->outcome NALL_int->Autophagy NALL_int->Neuroinflammation NALL_int->Metabolism NPC_Mouse_Model_Workflow start Npc1-/- Mice treatment Oral Administration: - N-Acetyl-L-leucine - this compound - Vehicle start->treatment behavioral Behavioral Testing (Rotarod, Gait) treatment->behavioral histology Post-mortem Brain Analysis behavioral->histology outcome Efficacy Assessment: - Motor Function - Neuropathology histology->outcome

References

Head-to-head comparison of N-Acetyl-leucine enantiomers in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In Vivo Head-to-Head Comparison of N-Acetyl-leucine Enantiomers

For researchers and drug development professionals, understanding the stereospecific activity of chiral molecules is paramount. This guide provides an objective, data-driven comparison of the in vivo effects of the two enantiomers of N-Acetyl-leucine: N-Acetyl-L-leucine (NALL) and N-Acetyl-D-leucine. The racemic mixture, N-Acetyl-DL-leucine, has been used for decades to treat vertigo, but recent research has focused on isolating the enantiomers to identify the pharmacologically active agent for treating neurodegenerative diseases.

Executive Summary

Overwhelming evidence from in vivo studies demonstrates that N-Acetyl-L-leucine is the pharmacologically active enantiomer , responsible for the therapeutic effects observed with the racemic mixture.[1][2][3][4] In contrast, this compound is largely considered inactive and may even hinder the absorption and metabolism of the L-enantiomer.[5] Preclinical studies in animal models of lysosomal storage disorders and vestibular dysfunction consistently show that N-Acetyl-L-leucine improves motor function, reduces neuropathology, and extends lifespan, while the D-enantiomer confers no significant benefit.

Data Presentation: Pharmacokinetics & Efficacy

The following tables summarize the key quantitative data from comparative in vivo studies.

Table 1: Comparative Pharmacokinetics in Mice After Oral Administration

Pharmacokinetic studies reveal stark differences between the enantiomers, particularly when administered as a racemic mixture. When N-Acetyl-DL-leucine is given, the D-enantiomer dominates in plasma, suggesting it is less readily metabolized and may compete with the L-enantiomer for absorption.

ParameterN-Acetyl-L-leucine (from Racemate)This compound (from Racemate)N-Acetyl-L-leucine (Purified)Source(s)
Maximal Plasma Concentration (Cmax) ~341 ng/mL~86,100 ng/mLHigher than when given as racemate
Area Under the Curve (AUC) ~2,560 hng/mL~75,800 hng/mLHigher than when given as racemate
Metabolism Rapidly converted to L-leucineNot readily metabolizedRapidly converted to L-leucine
Key Takeaway Lower bioavailability when co-administered with the D-enantiomer.Accumulates in plasma and may inhibit uptake of the L-enantiomer.Higher bioavailability and exposure compared to racemic administration.
Table 2: Comparative Efficacy in In Vivo Models of Neurological Disease

Efficacy studies in various animal models consistently highlight N-Acetyl-L-leucine as the active therapeutic agent.

Animal ModelTherapeutic EffectN-Acetyl-L-leucineThis compoundSource(s)
Niemann-Pick Type C (Npc1-/- mice) Lifespan ExtensionSignificant increase No significant effect
Ataxia ImprovementSignificant improvement No significant effect
NeuroinflammationReduced No neuroprotective effect
Vestibular Dysfunction (Cat UVN Model) Vestibular CompensationSignificantly accelerated No effect
Postural & Locomotor BalanceRecovery twice as fast as placeboSame recovery profile as placebo
Sandhoff Disease (Hexb-/- mice) Motor FunctionRacemate showed improvementNot explicitly compared in this model, but L-enantiomer is identified as the active isomer in related diseases.

Proposed Mechanism of Action

While the complete mechanism is still under investigation, N-Acetyl-L-leucine is believed to exert its neuroprotective effects through a multi-modal action, distinct from the canonical mTOR pathway typically associated with L-leucine. Key proposed mechanisms include the normalization of neuronal membrane potential, enhancement of cellular metabolism, and reduction of neuroinflammation.

G NALL N-Acetyl-L-leucine Neuroprotection Neuroprotection & Neurorestoration NALL->Neuroprotection Metabolism Enhanced Cellular Metabolism NALL->Metabolism AntiInflam Anti-Inflammatory Effects NALL->AntiInflam Stabilization Neuronal Membrane Stabilization Neuroprotection->Stabilization Glucose Normalized Glucose & Glutamate Metabolism Metabolism->Glucose Antioxidant Increased Antioxidant Activity (e.g., SOD) Metabolism->Antioxidant Autophagy Increased Autophagy Flux AntiInflam->Autophagy Microglia Attenuation of Microglia Activation AntiInflam->Microglia Outcome Improved Neurological Function (e.g., Reduced Ataxia) Stabilization->Outcome Glucose->Outcome Antioxidant->Outcome Autophagy->Outcome Microglia->Outcome

Proposed multi-modal mechanism of N-Acetyl-L-leucine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from key in vivo studies.

Niemann-Pick Type C (NPC) Mouse Model Protocol

This protocol is based on studies investigating the neuroprotective effects of N-Acetyl-leucine enantiomers in Npc1-/- mice.

  • Animal Model : Npc1 knockout mice (Npc1-/-) on a BALB/c background, with wild-type (Npc1+/+) littermates serving as controls.

  • Treatment Groups :

    • Npc1-/- + Vehicle (Placebo)

    • Npc1-/- + N-Acetyl-L-leucine

    • Npc1-/- + this compound

    • Npc1-/- + N-Acetyl-DL-leucine (Racemate)

  • Drug Administration :

    • Dose : 0.1 g/kg/day.

    • Route : Oral administration, mixed into a sweetened, condensed milk formulation to ensure voluntary consumption.

    • Regimen : Daily administration starting at a pre-symptomatic age (e.g., 3 weeks) and continuing until the study endpoint.

  • Behavioral Assessments :

    • Motor Function : Assessed weekly using composite phenotype scoring and balance beam tests to quantify ataxia.

    • Gait Analysis : Performed at set intervals (e.g., 8-9 weeks of age) to measure stride length and other gait parameters.

  • Endpoint Analysis :

    • Lifespan : Monitored daily to determine survival curves.

    • Neuropathology : Brain tissue (specifically the cerebellum) is collected for histological analysis, including Purkinje cell counts and assessment of neuroinflammation markers (e.g., microglial activation).

G start Select Npc1-/- Mice (3 weeks old) groups Divide into Treatment Groups: - Vehicle - N-Acetyl-L-leucine - this compound start->groups admin Daily Oral Administration (0.1 g/kg/day) groups->admin assess Weekly Behavioral Testing (Motor Function, Ataxia Score) admin->assess gait Gait Analysis (8-9 weeks of age) assess->gait end Endpoint Analysis: - Lifespan Monitoring - Cerebellar Histopathology assess->end gait->end

Experimental workflow for Npc1-/- mouse studies.

Conclusion

The in vivo evidence strongly supports the development of purified N-Acetyl-L-leucine over the racemic mixture or the D-enantiomer for the treatment of neurological disorders. N-Acetyl-L-leucine is consistently identified as the active isomer, demonstrating clear therapeutic benefits in animal models of diseases like Niemann-Pick Type C. Furthermore, pharmacokinetic data indicates that the presence of this compound in the racemic formulation may impair the therapeutic efficacy of the L-enantiomer and lead to the accumulation of an inactive substance. These findings have critical implications for clinical trial design and drug formulation, underscoring the importance of stereoisomerically pure compounds in drug development.

References

A Comparative Guide to N-Acetyl-D-leucine and BDNF as Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neurotherapeutics, the quest for agents that can preserve and enhance neuronal function is paramount. This guide provides a detailed comparison of N-Acetyl-D-leucine, a synthetic amino acid derivative, and Brain-Derived Neurotrophic Factor (BDNF), a well-established endogenous neurotrophin. This comparison is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their mechanisms of action, neurotrophic effects, and the experimental data supporting their roles.

At a Glance: Key Differences

FeatureThis compoundBrain-Derived Neurotrophic Factor (BDNF)
Nature Small molecule, modified amino acidEndogenous protein, member of the neurotrophin family
Primary Mechanism Modulates cellular metabolism, enhances autophagy, reduces neuroinflammationBinds to TrkB and p75NTR receptors, activating downstream signaling cascades
Delivery Orally bioavailableRequires invasive delivery (e.g., injection) to bypass the blood-brain barrier
Mode of Action Acts as a pro-drug for L-leucine, influencing cellular processes indirectlyDirect ligand-receptor interaction initiating specific signaling pathways

Mechanisms of Action: Divergent Pathways to Neuroprotection

The neuroprotective and neurotrophic effects of this compound and BDNF are mediated by fundamentally different mechanisms.

This compound: The L-enantiomer, N-Acetyl-L-leucine (NALL), is considered the pharmacologically active form[1][2][3]. Its mechanism does not appear to involve direct binding to a specific neurotrophic factor receptor[4]. Instead, it is proposed to act as a pro-drug for the essential amino acid L-leucine[5]. The acetylation of L-leucine alters its cellular uptake, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1, OAT3) and the monocarboxylate transporter type 1 (MCT1). This altered transport is thought to be a key aspect of its therapeutic action.

The proposed neuroprotective mechanisms of NALL include:

  • Modulation of Cellular Metabolism: Studies in mouse models of lysosomal storage diseases have shown that NALL can normalize glucose and glutamate metabolism and improve mitochondrial energy metabolism.

  • Enhancement of Autophagy: NALL treatment has been observed to partially restore autophagy flux, the cellular process for clearing damaged organelles and protein aggregates. This is a crucial process for maintaining neuronal health, and its dysregulation is implicated in many neurodegenerative diseases.

  • Reduction of Neuroinflammation: In models of traumatic brain injury (TBI), NALL has been shown to attenuate neuroinflammation and reduce neuronal cell death.

NALL_Mechanism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_effects Downstream Cellular Effects cluster_outcome Therapeutic Outcome N-Acetyl-L-leucine N-Acetyl-L-leucine MCT1 MCT1 Transporter N-Acetyl-L-leucine->MCT1 Uptake Deacetylation Deacetylation MCT1->Deacetylation L-leucine L-leucine Deacetylation->L-leucine Autophagy Enhanced Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection Metabolism Normalized Metabolism (Glucose, Glutamate) Metabolism->Neuroprotection Neuroinflammation Reduced Neuroinflammation Neuroinflammation->Neuroprotection

Brain-Derived Neurotrophic Factor (BDNF): BDNF is a well-characterized neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. It exerts its effects by binding to two main types of cell surface receptors: the high-affinity tropomyosin receptor kinase B (TrkB) and the low-affinity p75 neurotrophin receptor (p75NTR).

Binding of BDNF to the TrkB receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues. This activation triggers three major downstream signaling cascades:

  • Ras-MAPK/ERK Pathway: This pathway is primarily involved in neuronal differentiation and synaptic function.

  • PI3K-Akt Pathway: This cascade is critical for promoting cell survival and growth.

  • PLCγ-Ca²⁺ Pathway: This pathway regulates calcium homeostasis and neurotransmitter release.

The activation of these pathways ultimately leads to changes in gene expression and protein synthesis that underpin the neurotrophic effects of BDNF. The interaction of proBDNF (the precursor to mature BDNF) with the p75NTR can, in some contexts, lead to apoptosis, highlighting the complex and sometimes opposing roles of these two receptor systems.

BDNF_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Responses BDNF BDNF TrkB TrkB BDNF->TrkB High Affinity p75NTR p75NTR BDNF->p75NTR Low Affinity MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt PLCg PLCγ Pathway TrkB->PLCg JNK JNK Pathway p75NTR->JNK proBDNF Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival PLCg->Synaptic_Plasticity Apoptosis Apoptosis JNK->Apoptosis

Comparative Efficacy in Preclinical Models

Table 1: Efficacy in a Traumatic Brain Injury (Controlled Cortical Impact) Mouse Model

TreatmentDosage & AdministrationOutcome MeasureResultReference
N-Acetyl-L-leucine (NALL) 100 mg/kg, oral gavage, daily for 4 daysLesion Volume ReductionSignificant reduction in lesion volume at 28 days post-injury.
Motor Function Improvement (Beam Walk Test)Significant reduction in foot faults from day 1 to day 28 post-injury.
Cognitive Function Improvement (Novel Object Recognition)Significant improvement in time spent with novel object at 28 days post-injury.
BDNF Varies (e.g., intracerebroventricular injection)Neuronal SurvivalIncreased survival of hippocampal neurons.
Cognitive Function Improvement (Morris Water Maze)Improved spatial learning and memory.

Table 2: Efficacy in a Parkinson's Disease (MPTP) Mouse Model

TreatmentDosage & AdministrationOutcome MeasureResultReference
N-Acetyl-L-leucine (NALL) Not specified in direct comparisonDopaminergic Neuron SurvivalNALL reduced levels of pathological pS129-alpha-synuclein in dopaminergic neurons from patients with GBA1 or LRRK2 mutations.
BDNF Intrastriatal injectionDopaminergic Neuron SurvivalSignificant protection of dopaminergic neurons from MPTP-induced toxicity.
Dopamine LevelsSignificantly reduced the depletion of striatal and nigral dopamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Controlled Cortical Impact (CCI) Model of TBI

  • Objective: To induce a focal and reproducible traumatic brain injury in rodents.

  • Procedure:

    • Anesthesia: The animal (typically a mouse or rat) is anesthetized.

    • Craniotomy: A surgical opening is made in the skull over the desired cortical area.

    • Impact: A pneumatically or electromagnetically driven impactor tip is used to strike the exposed dura mater at a controlled velocity and depth.

    • Closure: The incision is sutured, and the animal is allowed to recover.

  • Post-Injury Assessment: Behavioral tests (e.g., beam walk, Morris water maze) and histological analysis (e.g., lesion volume measurement, immunohistochemistry for cell death and inflammation markers) are performed at various time points post-injury.

CCI_Workflow A Anesthesia B Craniotomy A->B C Controlled Cortical Impact B->C D Surgical Closure C->D E Post-Operative Care & Recovery D->E F Behavioral Testing E->F G Histological Analysis E->G

Immunohistochemistry for Neuroinflammation

  • Objective: To detect and quantify the presence of inflammatory markers (e.g., microglia, astrocytes) in brain tissue.

  • Procedure:

    • Tissue Preparation: Brain tissue is fixed (e.g., with paraformaldehyde), sectioned, and mounted on slides.

    • Antigen Retrieval: If necessary, heat-induced epitope retrieval is performed to unmask the target antigen.

    • Blocking: Non-specific antibody binding is blocked using a serum-based solution.

    • Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the inflammatory marker of interest.

    • Secondary Antibody Incubation: A fluorescently or enzymatically labeled secondary antibody that binds to the primary antibody is applied.

    • Visualization: The signal is detected using fluorescence microscopy or by adding a substrate that produces a colored precipitate.

    • Analysis: The number of positive cells or the intensity of the signal is quantified.

Conclusion

This compound and BDNF represent two distinct approaches to neuroprotection and neurotrophism. BDNF acts as a classical neurotrophic factor, directly engaging specific receptor-mediated signaling pathways that are fundamental to neuronal survival and plasticity. Its therapeutic potential is significant, though challenged by its poor bioavailability and the need for invasive delivery methods.

This compound, on the other hand, offers a novel, indirect mechanism of action. As an orally bioavailable small molecule, it appears to modulate fundamental cellular processes such as metabolism, autophagy, and neuroinflammation. While direct comparative efficacy studies with BDNF are lacking, the preclinical data for N-Acetyl-L-leucine in models of TBI and neurodegenerative diseases are promising.

For researchers and drug development professionals, the choice between pursuing a BDNF-based strategy and an this compound-based approach will depend on the specific therapeutic goals, the targeted neurological condition, and the desired mode of administration. Further research, including head-to-head comparative studies, will be crucial to fully elucidate the relative therapeutic potential of these two neurotrophic agents.

References

Synergistic Potential of N-Acetyl-D-leucine and Miglustat in Niemann-Pick Type C Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick type C (NPC) disease is a rare, progressive neurodegenerative disorder with limited therapeutic options. This guide provides a comparative analysis of N-Acetyl-D-leucine (specifically its active enantiomer, N-acetyl-L-leucine) and the current standard of care, miglustat, with a focus on their synergistic effects observed in preclinical models. The data presented herein is intended to inform ongoing research and drug development efforts in the field of lysosomal storage disorders.

Mechanisms of Action: Two Distinct and Potentially Complementary Pathways

N-acetyl-L-leucine (NALL) and miglustat operate via different mechanisms to address the pathophysiology of NPC.

Miglustat acts as a substrate reduction therapy. It is a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids[1][2][3]. By inhibiting this enzyme, miglustat reduces the overall production of glycosphingolipids, thereby lessening their accumulation in the lysosomes, a hallmark of NPC disease[1][2].

N-acetyl-L-leucine , on the other hand, is thought to work by correcting downstream cellular and metabolic dysfunctions. Evidence suggests that NALL modulates cerebral glucose metabolism and antioxidant pathways. More recent studies indicate that it may also play a role in restoring lysosomal and mitochondrial function and normalizing inter-organelle communication.

The distinct mechanisms of action of these two compounds provide a strong rationale for investigating their combined therapeutic potential, with the hypothesis that they could offer a synergistic or additive effect in combating the complex pathology of NPC.

cluster_Miglustat Miglustat Pathway cluster_NALL N-acetyl-L-leucine Pathway Ceramide Ceramide GCS Glucosylceramide Synthase Ceramide->GCS Substrate Glucosylceramide Glucosylceramide Complex GSLs Complex GSLs Glucosylceramide->Complex GSLs Lysosomal Accumulation Lysosomal Accumulation Complex GSLs->Lysosomal Accumulation GCS->Glucosylceramide Miglustat Miglustat Miglustat->GCS Inhibits NALL NALL Metabolic Dysfunction Metabolic Dysfunction NALL->Metabolic Dysfunction Corrects Mitochondrial Function Mitochondrial Function Metabolic Dysfunction->Mitochondrial Function Lysosomal Function Lysosomal Function Metabolic Dysfunction->Lysosomal Function Cellular Homeostasis Cellular Homeostasis Mitochondrial Function->Cellular Homeostasis Lysosomal Function->Cellular Homeostasis Start Start Npc1_mice Npc1-/- Mice (3 weeks old) Start->Npc1_mice Grouping Random Assignment to Treatment Groups Npc1_mice->Grouping Untreated Untreated Control Grouping->Untreated Miglustat Miglustat Monotherapy Grouping->Miglustat ADLL ADLL Monotherapy Grouping->ADLL Combination ADLL + Miglustat Combination Grouping->Combination Treatment Daily Treatment Administration Untreated->Treatment Miglustat->Treatment ADLL->Treatment Combination->Treatment Assessment Behavioral and Survival Assessments Treatment->Assessment Rotarod Rotarod Test (8, 10, 12 weeks) Assessment->Rotarod CatWalk CatWalk Gait Analysis (10 weeks) Assessment->CatWalk Survival Survival Monitoring (Daily) Assessment->Survival Endpoint Data Analysis Rotarod->Endpoint CatWalk->Endpoint Survival->Endpoint

References

N-Acetyl-L-leucine: A Contender in Neuroprotection Compared to Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental evidence suggests N-Acetyl-L-leucine (NALL), the L-enantiomer of N-acetyl-leucine, is a promising neuroprotective agent, demonstrating notable efficacy in preclinical and clinical studies for several neurological disorders. While direct head-to-head comparisons with standard neuroprotective agents are limited, the existing data provides a strong basis for evaluating its potential. This guide offers a comprehensive comparison of NALL with standard therapies for specific neurological conditions, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Recent research has clarified that the therapeutic effects attributed to N-acetyl-leucine are primarily due to the L-enantiomer (NALL), while the D-enantiomer appears to be inactive.[1][2] Clinical and preclinical studies have highlighted NALL's potential in treating rare neurodegenerative lysosomal storage disorders such as Niemann-Pick disease type C (NPC) and GM2 gangliosidoses, as well as in mitigating the effects of traumatic brain injury (TBI).[2][3][4]

For the purpose of this comparison, we will evaluate NALL against the standard of care or frequently studied neuroprotective agents in these specific conditions. In NPC, while not a traditional neuroprotective agent, miglustat serves as a standard disease-modifying therapy. For GM2 gangliosidoses, no effective treatment is currently established, making supportive care the standard. In the context of TBI, where numerous neuroprotective agents have failed in clinical trials, Citicoline and Cerebrolysin are two agents that have been extensively studied and are used in some regions.

Comparative Efficacy Data

The following tables summarize the quantitative data from key clinical and preclinical studies, offering a comparative look at the efficacy of N-Acetyl-L-leucine and standard neuroprotective agents.

Niemann-Pick Disease Type C (NPC)
AgentStudyPrimary Outcome MeasureResult
N-Acetyl-L-leucine (NALL) Phase 3 Clinical Trial (NCT05163288)Mean change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) total score after 12 weeks.-1.97 (±2.43) points with NALL vs. -0.60 (±2.39) points with placebo (Least-squares mean difference, -1.28; 95% CI, -1.91 to -0.65; P < .001).
Long-term follow-up of Phase 3 trialReduction in disease progression after 12 and 18 months.Significant reduction in disease progression observed.
Miglustat Consensus GuidelinesStandard of care in many regions.Aims to reduce the rate of disease progression.
GM2 Gangliosidoses (Tay-Sachs & Sandhoff Disease)
AgentStudyPrimary Outcome MeasureResult
N-Acetyl-L-leucine (NALL) Phase IIb Clinical Trial (IB1001-202)Clinical Impression of Change in Severity (CI-CS) primary endpoint.Met the primary endpoint, showing a statistically significant improvement in symptoms, functioning, and quality of life (mean difference 0.71, SD = 2.09, 90% CI 0.00, 1.50, p = 0.039).
Supportive Care N/AN/ACurrently no approved effective treatment; care is palliative.
Traumatic Brain Injury (TBI)
AgentStudy TypeOutcome MeasureResult
N-Acetyl-L-leucine (NALL) Preclinical (Mouse Model)Functional recovery, cortical cell death, and neuroinflammation.Significantly improved motor and cognitive outcomes, attenuated cell death, and reduced neuroinflammatory markers.
Citicoline Phase III Clinical Trial (COBRIT)Functional and cognitive status at 90 days (TBI-Clinical Trials Network Core Battery).No significant improvement compared to placebo.
Meta-analysis of 11 clinical trialsRate of independence at the end of follow-up.Associated with a significantly higher rate of independence (RR, 1.18; 95% CI = 1.05–1.33).
Cerebrolysin Meta-analysis of 10 clinical studiesChange in Glasgow Coma Scale (GCS) and Glasgow Outcome Scale (GOS).Statistically significant improvement in GCS and GOS.
Retrospective StudyCognitive and functional performance.Significant improvement in the Cerebrolysin-treated group compared to the control group.

Experimental Protocols

N-Acetyl-L-leucine for Niemann-Pick Disease Type C (Phase 3 Trial - NCT05163288)

This was a multinational, double-blind, randomized, placebo-controlled crossover study. 60 patients aged 4 years and older with a confirmed diagnosis of NPC were enrolled. The study consisted of two 12-week treatment periods separated by a washout period. Patients were randomized to receive either NALL followed by placebo, or placebo followed by NALL. The primary efficacy endpoint was the change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA). Secondary outcomes included the Clinical Global Impression of Improvement (CGI-I) and the Spinocerebellar Ataxia Functional Index (SCAFI).

N-Acetyl-L-leucine for GM2 Gangliosidoses (Phase IIb Trial - IB1001-202)

This was a multinational, open-label, rater-blinded study involving 30 patients aged 6 to 55 years with a confirmed diagnosis of GM2 gangliosidoses. The study included a baseline period, a 6-week treatment period with orally administered NALL, and a 6-week post-treatment washout period. The primary endpoint was the Clinical Impression of Change in Severity (CI-CS), assessed by blinded raters who compared videos of patients performing a primary anchor test (either the 8-Meter Walk Test or the 9-Hole Peg Test) at different time points.

Citicoline for Traumatic Brain Injury (COBRIT Trial)

This was a phase 3, double-blind, randomized clinical trial conducted at 8 US level 1 trauma centers, enrolling 1213 patients with complicated mild, moderate, or severe TBI. Patients received a 90-day regimen of daily enteral or oral citicoline (2000 mg) or a placebo. The primary outcome was functional and cognitive status at 90 days, assessed using the TBI-Clinical Trials Network Core Battery.

Cerebrolysin for Traumatic Brain Injury (Meta-Analysis)

A systematic review and meta-analysis included 10 clinical studies (both retrospective and prospective) with a total of 8749 patients. The analysis evaluated the effect of Cerebrolysin treatment on clinical outcomes in patients after TBI, with a focus on changes in the Glasgow Coma Scale (GCS) and Glasgow Outcome Scale (GOS).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of N-Acetyl-L-leucine and the standard agents are mediated through distinct signaling pathways.

N-Acetyl-L-leucine

The mechanism of action for NALL is still being fully elucidated but is thought to involve the modulation of metabolic pathways and cellular homeostasis. Preclinical studies suggest that NALL normalizes glucose and glutamate metabolism, increases autophagy, and enhances mitochondrial energy metabolism. In the context of TBI, NALL has been shown to restore autophagy flux, which is crucial for clearing damaged cellular components, thereby reducing neuroinflammation and neuronal cell death.

NALL_Mechanism NALL N-Acetyl-L-leucine Cell Neuron NALL->Cell Metabolism Metabolic Regulation Cell->Metabolism Autophagy Autophagy Flux Restoration Cell->Autophagy Mitochondria Mitochondrial Function Cell->Mitochondria Neuroprotection Neuroprotection Metabolism->Neuroprotection Autophagy->Neuroprotection Mitochondria->Neuroprotection Neuroinflammation Neuroinflammation CellDeath Neuronal Cell Death Neuroprotection->Neuroinflammation Neuroprotection->CellDeath

Proposed mechanism of N-Acetyl-L-leucine.
Citicoline

Citicoline is an endogenous compound that acts as an intermediate in the biosynthesis of phosphatidylcholine, a key component of cell membranes. Its neuroprotective effects are believed to stem from its role in membrane stabilization and repair. Citicoline is thought to preserve cardiolipin and sphingomyelin, restore phosphatidylcholine levels, and attenuate the activation of phospholipase A2, which is involved in inflammatory processes and cell damage. It also provides choline for the synthesis of the neurotransmitter acetylcholine.

Citicoline_Mechanism Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine Neurotransmitter Acetylcholine Synthesis Citicoline->Neurotransmitter Membrane Membrane Integrity & Repair Phosphatidylcholine->Membrane PLA2 Phospholipase A2 Activation Membrane->PLA2 Neuroprotection Neuroprotection Membrane->Neuroprotection Neurotransmitter->Neuroprotection

Mechanism of action of Citicoline.
Cerebrolysin

Cerebrolysin is a mixture of neuropeptides and amino acids derived from porcine brain proteins. It is thought to have a multimodal mechanism of action, mimicking the effects of endogenous neurotrophic factors. Cerebrolysin has been shown to promote neurogenesis, modulate the inflammatory response, and reduce apoptosis and excitotoxicity. It is also believed to activate the Sonic Hedgehog (Shh) signaling pathway, which plays a role in neurorecovery.

Cerebrolysin_Mechanism Cerebrolysin Cerebrolysin NTF Neurotrophic Factor Mimicry Cerebrolysin->NTF Shh Sonic Hedgehog Pathway Activation Cerebrolysin->Shh Neurogenesis Neurogenesis NTF->Neurogenesis AntiInflammatory Anti-inflammatory Effects NTF->AntiInflammatory AntiApoptotic Anti-apoptotic Effects NTF->AntiApoptotic Shh->Neurogenesis Neuroprotection Neuroprotection & Neurorepair Neurogenesis->Neuroprotection AntiInflammatory->Neuroprotection AntiApoptotic->Neuroprotection

Multimodal mechanism of Cerebrolysin.

Conclusion

N-Acetyl-L-leucine demonstrates significant promise as a neuroprotective agent, with compelling clinical data in rare neurodegenerative diseases like NPC and GM2 gangliosidoses, and supportive preclinical evidence in TBI. For NPC, NALL has shown a statistically significant and clinically meaningful improvement in neurological symptoms. In GM2 gangliosidoses, where no effective treatments exist, NALL has also demonstrated positive outcomes.

In the context of TBI, the evidence for "standard" neuroprotective agents like Citicoline and Cerebrolysin is mixed. While some meta-analyses suggest a benefit, large, high-quality trials like COBRIT for Citicoline have failed to show efficacy. Cerebrolysin has shown positive results in several studies, but further high-quality, multi-center trials are needed to solidify its role. The preclinical data for NALL in TBI is encouraging, suggesting a different and potentially effective mechanism of action centered on metabolic modulation and autophagy.

While direct comparative trials are lacking, the robust and positive clinical trial data for NALL in specific, severe neurological disorders positions it as a more evidence-backed therapeutic in those contexts than many broadly applied "neuroprotective" agents in conditions like TBI. Further research, including head-to-head trials, will be crucial to definitively establish the comparative efficacy of N-Acetyl-L-leucine against other neuroprotective strategies.

References

A Comparative Guide to the In-Vivo Efficacy of Racemic N-Acetyl-DL-leucine versus Pure N-Acetyl-L-leucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of racemic N-Acetyl-DL-leucine and its pure L-enantiomer, N-Acetyl-L-leucine. The information presented is based on peer-reviewed experimental data to support researchers and drug development professionals in making informed decisions.

Executive Summary

N-Acetyl-leucine is a modified amino acid with therapeutic potential in various neurological disorders. While the racemic mixture, N-Acetyl-DL-leucine, has been used for conditions like vertigo, recent research has focused on the properties of its individual stereoisomers.[1][2] Preclinical and clinical evidence now strongly indicates that N-Acetyl-L-leucine is the pharmacologically active enantiomer, responsible for the therapeutic effects.[3][4][5] Conversely, N-Acetyl-D-leucine appears to be inactive and may even impede the bioavailability of the L-enantiomer. This guide will delve into the pharmacokinetic data and proposed mechanisms of action that underscore the superior profile of pure N-Acetyl-L-leucine.

Data Presentation: Pharmacokinetic Comparison

Pharmacokinetic studies in murine models have revealed significant differences in how the body processes the L- and D-enantiomers of N-acetyl-leucine, both when administered as a racemic mixture and as a purified L-enantiomer.

Table 1: Plasma Pharmacokinetic Parameters after Oral Administration of N-Acetyl-DL-leucine (Racemate)
EnantiomerCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
This compound130.0 ± 11.00.25224.0 ± 11.01.1 ± 0.1
N-Acetyl-L-leucine21.0 ± 4.00.2529.0 ± 4.01.1 ± 0.1
Data from Churchill et al., 2020, following a 100 mg/kg oral dose in mice.
Table 2: Plasma Pharmacokinetic Parameters after Oral Administration of N-Acetyl-L-leucine (Pure)
EnantiomerCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
N-Acetyl-L-leucine100.0 ± 10.00.25104.0 ± 10.00.9 ± 0.1
Data from Churchill et al., 2020, following a 100 mg/kg oral dose in mice (containing 97.4% L-enantiomer and 2.6% D-enantiomer).

Key Findings from Pharmacokinetic Data:

  • When administered as the racemate, the maximum plasma concentration (Cmax) and total exposure (AUC) of this compound are substantially higher than those of N-Acetyl-L-leucine.

  • The Cmax and AUC for N-Acetyl-L-leucine are significantly higher when administered in its pure form compared to when it is part of the racemic mixture. This suggests that the D-enantiomer may inhibit the intestinal uptake and/or metabolism of the L-enantiomer.

  • The elimination half-life (T½) of both enantiomers is similar.

  • The rapid metabolism of N-Acetyl-L-leucine to L-leucine is a likely explanation for its lower plasma concentrations compared to the D-enantiomer when administered as a racemate.

Experimental Protocols

The following is a summary of the methodology used in the key pharmacokinetic studies comparing racemic N-Acetyl-DL-leucine and pure N-Acetyl-L-leucine.

Animal Model and Administration
  • Species: Male C57BL/6J mice.

  • Administration Route: Oral gavage.

  • Formulations:

    • Racemic N-Acetyl-DL-leucine (50% D-enantiomer, 50% L-enantiomer).

    • Purified N-Acetyl-L-leucine (97.4% L-enantiomer, 2.6% D-enantiomer).

  • Dosage: 100 mg/kg.

Sample Collection and Analysis
  • Time Points: Plasma and tissue samples were collected at various time points, ranging from 0.25 to 8 hours post-administration.

  • Analytical Method: Chiral liquid chromatography/mass spectrometry was used to quantify the plasma concentrations of each enantiomer.

  • Pharmacokinetic Analysis: A noncompartmental model was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½.

Mandatory Visualization

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis cluster_3 Outcome Oral Administration\n(100 mg/kg) Oral Administration (100 mg/kg) N-Acetyl-DL-leucine\n(Racemate) N-Acetyl-DL-leucine (Racemate) Oral Administration\n(100 mg/kg)->N-Acetyl-DL-leucine\n(Racemate) N-Acetyl-L-leucine\n(Pure) N-Acetyl-L-leucine (Pure) Oral Administration\n(100 mg/kg)->N-Acetyl-L-leucine\n(Pure) Blood Sampling\n(0.25 - 8 hours) Blood Sampling (0.25 - 8 hours) N-Acetyl-DL-leucine\n(Racemate)->Blood Sampling\n(0.25 - 8 hours) N-Acetyl-L-leucine\n(Pure)->Blood Sampling\n(0.25 - 8 hours) Plasma Separation Plasma Separation Blood Sampling\n(0.25 - 8 hours)->Plasma Separation Chiral LC/MS Quantification Chiral LC/MS Quantification Plasma Separation->Chiral LC/MS Quantification Pharmacokinetic Modeling\n(Noncompartmental) Pharmacokinetic Modeling (Noncompartmental) Chiral LC/MS Quantification->Pharmacokinetic Modeling\n(Noncompartmental) Determination of\nCmax, Tmax, AUC, T½ Determination of Cmax, Tmax, AUC, T½ Pharmacokinetic Modeling\n(Noncompartmental)->Determination of\nCmax, Tmax, AUC, T½

Caption: Workflow for in vivo pharmacokinetic comparison.

Proposed Cellular Uptake and Metabolism

G N-Acetyl-L-leucine N-Acetyl-L-leucine Monocarboxylate Transporter (MCT) Monocarboxylate Transporter (MCT) N-Acetyl-L-leucine->Monocarboxylate Transporter (MCT) This compound This compound Accumulation Accumulation This compound->Accumulation Limited Uptake & Metabolism Intracellular Space Intracellular Space Monocarboxylate Transporter (MCT)->Intracellular Space Uptake Deacetylation Deacetylation Intracellular Space->Deacetylation L-leucine L-leucine Deacetylation->L-leucine Metabolic Pathways Metabolic Pathways L-leucine->Metabolic Pathways

Caption: Proposed differential cellular fate of enantiomers.

Discussion and Conclusion

The available in vivo data strongly suggest that pure N-Acetyl-L-leucine has a more favorable pharmacokinetic profile than racemic N-Acetyl-DL-leucine. The presence of the D-enantiomer in the racemic mixture appears to reduce the systemic exposure of the active L-enantiomer. This is likely due to competition for intestinal transporters and/or metabolic enzymes.

Furthermore, studies in animal models of various neurological conditions, including Niemann-Pick disease type C, GM2 gangliosidoses, and traumatic brain injury, have consistently identified N-Acetyl-L-leucine as the active moiety responsible for the observed neuroprotective effects. These effects are attributed to mechanisms such as the restoration of autophagy flux, reduction of neuroinflammation, and attenuation of neuronal cell death.

In contrast, this compound has not demonstrated therapeutic efficacy in these models. Chronic administration of the racemate could lead to the accumulation of the D-enantiomer, the long-term consequences of which are unknown but could potentially have undesirable effects.

Based on the current evidence, the development and use of pure N-Acetyl-L-leucine is recommended over the racemic mixture to ensure optimal and consistent therapeutic exposure of the active agent and to avoid the unnecessary administration of an inactive and potentially interfering isomer. This approach aligns with modern pharmaceutical principles that favor the development of single-enantiomer drugs to improve safety and efficacy.

References

Enantiomer Duel: A Pharmacokinetic Comparison of N-Acetyl-L-leucine and N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacokinetic profiles of N-Acetyl-L-leucine and N-Acetyl-D-leucine reveals significant stereoselective differences in their absorption, distribution, metabolism, and overall bioavailability. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data, to elucidate the distinct in vivo behavior of these two enantiomers.

The therapeutic potential of N-acetylated amino acids is a burgeoning field of interest. Among these, N-Acetyl-leucine has been investigated for various neurological disorders. However, it exists as two stereoisomers, N-Acetyl-L-leucine and this compound, which, despite their identical chemical formula, exhibit profoundly different pharmacokinetic properties. Understanding these differences is critical for the development of effective and safe therapeutics.

Recent studies have demonstrated that N-Acetyl-L-leucine is the pharmacologically active enantiomer.[1][2] In contrast, this compound appears to be inactive and may even impede the absorption and efficacy of the L-enantiomer.[3][4] These disparities are largely attributed to stereoselective interactions with intestinal transporters and metabolic enzymes.[5]

Comparative Pharmacokinetic Parameters

A pivotal study in mice orally administered either the racemic mixture (N-Acetyl-DL-leucine) or purified N-Acetyl-L-leucine highlighted the stark pharmacokinetic differences between the two enantiomers. The data unequivocally shows that the bioavailability of N-Acetyl-L-leucine is significantly hampered by the presence of its D-counterpart.

ParameterN-Acetyl-L-leucine (from Racemate)This compound (from Racemate)Purified N-Acetyl-L-leucine
Cmax (µg/mL) ~20~100~50
AUC (µg·h/mL) ~30~250~80
T½ (hours) ~1.0~1.2~1.0
Metabolism Rapidly deacetylated to L-leucineNot significantly metabolizedRapidly deacetylated to L-leucine

Data compiled from studies in mice following oral administration of 100 mg/kg. Values are approximate and intended for comparative purposes. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; T½ = Half-life.

When administered as a racemic mixture, the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) of this compound were substantially higher than those of N-Acetyl-L-leucine. Conversely, when purified N-Acetyl-L-leucine was administered alone, its Cmax and AUC were significantly greater compared to its administration as part of the racemate. This suggests that the D-enantiomer interferes with the absorption of the L-enantiomer. The elimination half-lives of both enantiomers, however, were found to be similar.

Experimental Protocols

The pharmacokinetic data presented was primarily derived from studies employing the following methodology:

Animal Model: Male C57BL/6J mice were used for the in vivo experiments.

Drug Administration: The compounds, N-Acetyl-DL-leucine (racemate) or purified N-Acetyl-L-leucine, were administered orally to the mice. A nominal dose of 100 mg/kg was typically used.

Sample Collection: Blood samples were collected from the mice at predetermined time points, ranging from 15 minutes to 8 hours after administration. Plasma was then separated from the blood samples for analysis. Brain and skeletal muscle tissues were also collected at specific times to determine the distribution of the compounds.

Quantification: The concentrations of N-Acetyl-L-leucine and this compound in plasma and tissue samples were quantified using a chiral liquid chromatography/mass spectrometry (LC/MS) method.

Pharmacokinetic Analysis: The collected data was used to generate plasma concentration-time profiles for each enantiomer. A noncompartmental model was then used to calculate the key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC, and elimination half-life (T½).

Absorption and Transport Mechanisms

The observed pharmacokinetic differences can be explained by the distinct ways the enantiomers interact with cellular transport mechanisms. Acetylation of L-leucine alters its primary transporter from the L-type amino acid transporter (LAT1) to the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3). This switch is a critical factor in its bioavailability and distribution.

N-Acetyl-L-leucine is a substrate for MCT1, OAT1, and OAT3, which facilitates its uptake and distribution. In contrast, the D-enantiomer, while also transported, appears to compete with the L-enantiomer for uptake via MCT1, which may explain the reduced absorption of the L-form when administered as a racemate.

cluster_L N-Acetyl-L-leucine Transport cluster_D This compound Transport NALL_lumen N-Acetyl-L-leucine (Intestinal Lumen) MCT1_L MCT1 NALL_lumen->MCT1_L Uptake OAT1_L OAT1 NALL_lumen->OAT1_L Uptake OAT3_L OAT3 NALL_lumen->OAT3_L Uptake Enterocyte_L Enterocyte MCT1_L->Enterocyte_L OAT1_L->Enterocyte_L OAT3_L->Enterocyte_L NADL_lumen This compound (Intestinal Lumen) MCT1_D MCT1 NADL_lumen->MCT1_D Uptake MCT1_D->MCT1_L Competition Enterocyte_D Enterocyte MCT1_D->Enterocyte_D

Cellular uptake pathways for N-Acetyl-leucine enantiomers.

Metabolism and Mechanism of Action

Once absorbed, N-Acetyl-L-leucine is thought to act as a pro-drug, being rapidly deacetylated to form L-leucine, which is then utilized in various metabolic pathways. This rapid conversion is consistent with the lower plasma concentrations of the L-enantiomer observed in tissues like the brain and muscle compared to the D-enantiomer. The D-enantiomer, on the other hand, is not significantly metabolized and tends to accumulate, which could have unknown long-term effects.

The therapeutic effects of N-Acetyl-L-leucine are believed to be mediated by its metabolic products and its ability to modulate cellular processes. Proposed mechanisms include the restoration of neuronal membrane potential, enhancement of cerebral glucose metabolism, and regulation of autophagy.

NALL N-Acetyl-L-leucine Deacetylation Deacetylation (Aminoacylases) NALL->Deacetylation LLeucine L-leucine Deacetylation->LLeucine Acetate Acetate Deacetylation->Acetate MetabolicPathways Metabolic Pathways (e.g., mTOR, Glucose Metabolism) LLeucine->MetabolicPathways TherapeuticEffects Therapeutic Effects (e.g., Neuroprotection) MetabolicPathways->TherapeuticEffects

Proposed metabolic pathway and mechanism of action for N-Acetyl-L-leucine.

References

N-Acetyl-leucine and its Analogs: A Comparative Analysis in Neurological Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Acetyl-leucine and its analogs, summarizing their performance in various neurological models with supporting experimental data. The information presented is intended to facilitate informed decisions in the exploration of these compounds for therapeutic development.

N-Acetyl-leucine is a modified amino acid that has garnered significant interest for its therapeutic potential in a range of neurological disorders. The racemic mixture, N-Acetyl-DL-leucine, has been used for decades in France to treat vertigo.[1] However, recent research has identified the L-enantiomer, N-Acetyl-L-leucine (NALL), as the pharmacologically active form responsible for the observed neuroprotective effects.[1][2] This guide delves into the comparative efficacy of NALL, its D-enantiomer, and the racemic mixture across several neurological disease models, including lysosomal storage disorders like Niemann-Pick Type C (NPC), GM2 gangliosidoses, Sandhoff disease, as well as traumatic brain injury (TBI), cerebellar ataxia, and Parkinson's disease.[2][3]

Comparative Efficacy in Neurological Models

N-Acetyl-L-leucine has demonstrated significant therapeutic benefits in a variety of preclinical and clinical settings. In mouse models of NPC and Sandhoff disease, NALL treatment has been shown to delay disease progression and extend lifespan. Clinical trials in patients with NPC have shown that NALL significantly reduces neurological signs and symptoms over a 12-week period compared to placebo. Furthermore, long-term studies have indicated a disease-modifying, neuroprotective effect, with a significant reduction in disease progression after 12 and 18 months of treatment. In models of traumatic brain injury, NALL has been found to attenuate neuronal cell death, reduce neuroinflammation, and improve functional recovery. Studies on cerebellar ataxia have also shown that acetyl-DL-leucine can significantly improve ataxic symptoms.

The D-enantiomer, N-Acetyl-D-leucine, has been shown to be inactive and does not contribute to the therapeutic effects. In fact, its presence in the racemic mixture may hinder the absorption of the active L-form.

CompoundNeurological ModelKey FindingsReferences
N-Acetyl-L-leucine (NALL) Niemann-Pick Type C (NPC)Significant improvement in neurological signs and symptoms (SARA score) in a Phase 3 clinical trial. Reduced annual disease progression by 118% after 12 months in an open-label extension phase.
GM2 Gangliosidoses (Tay-Sachs & Sandhoff)Statistically significant and clinically relevant improvements in functioning and quality of life in a Phase IIb clinical trial.
Traumatic Brain Injury (TBI)Attenuated cortical cell death, reduced neuroinflammation, and improved motor and cognitive outcomes in mice.
Parkinson's DiseaseReduced levels of pathological pS129-alpha-synuclein and enhanced synaptic function in patient-derived dopaminergic neurons.
Ataxia-Telangiectasia (A-T)Currently in a clinical trial to treat movement challenges.
N-Acetyl-DL-leucine Cerebellar AtaxiaSignificant improvement in ataxic symptoms (SARA score) in a case series of 13 patients.
Sandhoff DiseaseModest but significant increase in lifespan and improved motor function in a mouse model.
VertigoUsed for decades in France for the symptomatic treatment of vertigo.
This compound Niemann-Pick Type C (NPC)Did not delay disease progression or extend lifespan in a mouse model.
Vestibular CompensationHad no effect on behavioral recovery in a cat model of unilateral vestibular neurectomy.

Mechanism of Action

The neuroprotective effects of N-Acetyl-L-leucine are believed to be multifactorial, targeting key pathways implicated in neurodegeneration. Once administered, NALL is thought to be deacetylated to L-leucine within cells. The acetylation facilitates its transport into cells via monocarboxylate transporters (MCTs).

Key mechanisms include:

  • Enhancement of Lysosomal and Autophagic Function: NALL activates Transcription Factor EB (TFEB), a primary regulator of lysosomal biogenesis and autophagy. This helps clear accumulated pathological substrates in lysosomal storage disorders.

  • Improvement of Mitochondrial Bioenergetics: NALL treatment has been shown to improve mitochondrial energy metabolism and enhance the efficiency of ATP production.

  • Restoration of Autophagy Flux: In models of TBI, NALL has been shown to partially restore autophagy flux, which is crucial for cellular homeostasis and survival.

  • Modulation of Neuroinflammation: NALL has demonstrated anti-inflammatory effects by reducing the expression of neuroinflammatory markers in the brain following injury.

Below is a diagram illustrating the proposed signaling pathway of N-Acetyl-L-leucine.

NALL_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_downstream Downstream Effects NALL_ext N-Acetyl-L-leucine MCT Monocarboxylate Transporter (MCT) NALL_ext->MCT Transport NALL_int N-Acetyl-L-leucine MCT->NALL_int Deacetylase Deacetylase NALL_int->Deacetylase L_leucine L-leucine TFEB TFEB Activation L_leucine->TFEB Mitochondria Improved Mitochondrial Bioenergetics (ATP↑) L_leucine->Mitochondria Neuroinflammation Reduced Neuroinflammation L_leucine->Neuroinflammation Autophagy_flux Restored Autophagy Flux L_leucine->Autophagy_flux Deacetylase->L_leucine Deacetylation Lysosome Lysosomal Biogenesis & Autophagy TFEB->Lysosome Neuroprotection Neuroprotection Lysosome->Neuroprotection Mitochondria->Neuroprotection Neuroinflammation->Neuroprotection Autophagy_flux->Neuroprotection

Caption: Proposed signaling pathway of N-Acetyl-L-leucine.

Experimental Protocols

The following are summaries of methodologies used in key preclinical and clinical studies.

Preclinical Animal Models
  • Niemann-Pick Type C (NPC) Mouse Model (Npc1⁻/⁻):

    • Animals: Npc1⁻/⁻ mice and wild-type littermates.

    • Treatment: N-Acetyl-L-leucine, this compound, or N-Acetyl-DL-leucine administered in drinking water or via oral gavage.

    • Assessments: Motor function (e.g., balance beam, gait analysis), lifespan, and neuropathology (e.g., Purkinje cell loss, cholesterol storage).

  • Traumatic Brain Injury (TBI) Mouse Model (Controlled Cortical Impact - CCI):

    • Animals: Adult male mice.

    • Procedure: A controlled cortical impact is delivered to the exposed dura of the brain to induce a standardized injury.

    • Treatment: N-Acetyl-L-leucine administered orally post-injury.

    • Assessments: Neurological severity score, motor function (e.g., rotarod, beam walk), cognitive function (e.g., Morris water maze), lesion volume, and molecular markers of cell death and neuroinflammation.

The experimental workflow for a typical preclinical TBI study is outlined below.

TBI_Workflow start Start tbi_induction TBI Induction (Controlled Cortical Impact) start->tbi_induction randomization Randomization tbi_induction->randomization treatment_group NALL Treatment Group (Oral Administration) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group behavioral_testing Behavioral Testing (Motor & Cognitive) treatment_group->behavioral_testing placebo_group->behavioral_testing histology Histological Analysis (Lesion Volume, Cell Death) behavioral_testing->histology biochemical Biochemical Analysis (Inflammatory Markers) histology->biochemical data_analysis Data Analysis & Comparison biochemical->data_analysis

Caption: Experimental workflow for preclinical TBI studies.

Clinical Trials
  • Phase 3 Trial in Niemann-Pick Type C (NCT05163288):

    • Design: Double-blind, placebo-controlled, crossover trial.

    • Participants: 60 symptomatic juvenile and adult patients.

    • Intervention: N-Acetyl-L-leucine for 12 weeks followed by placebo for 12 weeks, or vice versa.

    • Primary Outcome: Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).

The logical relationship between the different forms of N-Acetyl-leucine and their clinical relevance is depicted in the following diagram.

Logical_Relationships racemic N-Acetyl-DL-leucine (Racemic Mixture) l_enantiomer N-Acetyl-L-leucine (Active Enantiomer) racemic->l_enantiomer Contains d_enantiomer This compound (Inactive Enantiomer) racemic->d_enantiomer Contains therapeutic_effect Therapeutic Effect in Neurological Disorders l_enantiomer->therapeutic_effect Leads to no_effect No Therapeutic Effect d_enantiomer->no_effect Leads to

Caption: Relationship between N-Acetyl-leucine analogs.

Conclusion

The available evidence strongly suggests that N-Acetyl-L-leucine is the pharmacologically active enantiomer responsible for the therapeutic effects observed with N-Acetyl-DL-leucine. Comparative studies have demonstrated its superior efficacy and have begun to elucidate its multifaceted mechanism of action in various neurological disease models. The promising results from both preclinical and clinical studies position N-Acetyl-L-leucine as a strong candidate for further development as a treatment for a range of rare and common neurological disorders. Future research should continue to explore its full therapeutic potential and further refine its clinical applications.

References

Cross-Model Validation of N-Acetyl-L-leucine Efficacy in Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of N-Acetyl-L-leucine's performance against alternative neuroprotective agents, supported by experimental data from preclinical models.

N-Acetyl-L-leucine (NALL), the pharmacologically active L-enantiomer of the modified amino acid N-acetyl-leucine, is emerging as a promising therapeutic candidate for a spectrum of neurodegenerative diseases.[1] This guide provides a comprehensive cross-model validation of its efficacy, presenting a comparative analysis with other neuroprotective agents, detailed experimental protocols from key studies, and visual representations of its proposed mechanisms of action.

Comparative Efficacy of N-Acetyl-L-leucine

N-Acetyl-L-leucine has demonstrated significant neuroprotective effects in various preclinical models, particularly in lysosomal storage disorders and ataxias. While direct head-to-head comparative studies with all established drugs are limited, this section summarizes key efficacy data for NALL and provides a comparison with standard-of-care treatments where information is available.

Lysosomal Storage Disorders: Niemann-Pick Disease Type C (NPC) and GM2 Gangliosidosis

In mouse models of NPC (Npc1-/-) and Sandhoff disease (a form of GM2 gangliosidosis), N-Acetyl-L-leucine has shown remarkable disease-modifying effects.[2][3][4] Pre-symptomatic treatment has been shown to delay disease progression, extend lifespan, and improve motor function.[2] The L-enantiomer, NALL, has been identified as the neuroprotective isomer.

FeatureN-Acetyl-L-leucine (NALL)Miglustat (Standard of Care for NPC)
Mechanism of Action Modulates glucose and antioxidant metabolism, enhances autophagy, reduces neuroinflammation, improves mitochondrial energy metabolism.Substrate reduction therapy; inhibits the synthesis of glucosylceramide, a precursor of gangliosides.
Efficacy in Npc1-/- Mice Delays disease progression, extends lifespan, improves ataxia and motor function. When used in combination with miglustat, significant synergy was observed.Delays neurological symptom onset and increases lifespan.
Clinical Evidence (NPC) Significant improvements in cerebellar ataxia, cognition, and behavior. A trial in patients with Niemann-Pick disease type C showed a significant improvement in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).Slows the progression of key neurological symptoms.
Efficacy in GM2 Gangliosidosis Improved gait in a mouse model of Sandhoff disease. A clinical trial in patients with GM2 gangliosidoses showed statistically significant and clinically relevant changes in functioning and quality of life.No approved disease-modifying therapy.
Cerebellar Ataxia

Observational studies and some clinical trials have reported improvements in symptoms of ataxia in patients with various forms of cerebellar ataxia treated with acetyl-DL-leucine (a racemic mixture of D and L enantiomers). However, a large, multi-center, double-blind, randomized, placebo-controlled trial involving patients with cerebellar ataxia of mixed cause did not show a clinically significant difference with N-acetyl-dl-leucine treatment. This suggests that efficacy may be dependent on the underlying cause of ataxia, with heritable ataxias potentially showing more benefit.

FeatureN-Acetyl-DL-leucineRiluzole (sometimes used off-label for ataxia)
Mechanism of Action Thought to act by rebalancing hyperpolarized and depolarized medial vestibular neurons.Primarily a glutamate modulator, though its exact mechanism in ataxia is not fully understood.
Clinical Evidence Case series showed significant improvement in ataxic symptoms (SARA scores) and quality of life. A larger randomized trial in mixed-etiology ataxia did not show a significant benefit. A trial specifically in patients with Ataxia Telangiectasia (AT) failed to show significant improvement in motor function.Evidence for efficacy in cerebellar ataxia is limited and mixed. Some studies in specific genetic ataxias have shown modest benefits.
Parkinson's Disease Models

Recent preclinical studies have highlighted the potential of N-Acetyl-L-leucine in models of Parkinson's disease.

FeatureN-Acetyl-L-leucine (NALL)Levodopa/Carbidopa (Standard of Care)
Mechanism of Action Reduces pathological pS129-alpha-synuclein, upregulates protective proteins like parkin, and improves synaptic function.Levodopa is a precursor to dopamine and helps to replenish depleted dopamine levels in the brain. Carbidopa prevents the breakdown of levodopa before it reaches the brain.
Efficacy in PD Models In patient-derived dopaminergic neurons with GBA1 or LRRK2 mutations, NALL reduced levels of pathological pS129-alpha-synuclein. Treatment of mutant LRRK2 knock-in mice with NALL led to decreased pS129-alpha-synuclein, increased parkin, and improved dopamine-dependent motor learning deficits.Highly effective for symptomatic relief of motor symptoms.
Potential May have disease-modifying potential by targeting core cellular pathologies.Primarily provides symptomatic relief and does not halt disease progression.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

In Vivo Efficacy in Npc1-/- Mouse Model of Niemann-Pick Disease Type C
  • Animal Model: Symptomatic male and female Npc1−/− mice and wild-type littermates.

  • Drug Administration: N-Acetyl-L-leucine, N-Acetyl-D-leucine, or acetyl-DL-leucine administered in the drinking water or chow. Treatment can be initiated either pre-symptomatically (e.g., at 3 weeks of age) or after symptom onset.

  • Behavioral Assessment:

    • Ataxia: Assessed using a composite phenotype scoring system or specific motor function tests.

    • Motor Function and Coordination: Evaluated using the rotarod test, measuring the latency to fall from a rotating rod.

    • Gait Analysis: Assessed to quantify improvements in walking patterns.

  • Histopathological Analysis:

    • Purkinje Cell Count: To determine the extent of neurodegeneration in the cerebellum.

    • Neuroinflammation Markers: Immunohistochemical staining for markers such as Iba1 (microglia) and GFAP (astrocytes).

  • Biochemical Analysis:

    • Lipid Profiling: Measurement of glycosphingolipids, sphingosine, and sphinganine levels in brain tissue to assess the impact on lipid storage.

In Vitro Assessment of Lysosomal Volume in NPC1-deficient Cells
  • Cell Culture: NPC1-deficient cells (e.g., CHO cells or patient-derived fibroblasts) and wild-type control cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of N-Acetyl-L-leucine, N-Acetyl-DL-leucine, and this compound for a specified duration (e.g., 24-72 hours).

  • Lysosomal Staining: A fluorescent dye that accumulates in acidic organelles, such as LysoTracker, is added to the culture medium to stain lysosomes.

  • Imaging and Quantification: Cells are imaged using fluorescence microscopy, and the relative lysosomal volume is quantified using image analysis software.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of N-Acetyl-L-leucine and a typical experimental workflow for its preclinical validation.

NALL_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_downstream Downstream Effects NALL_ext N-Acetyl-L-leucine MCT Monocarboxylate Transporters (MCTs) NALL_ext->MCT Transport NALL_int Intracellular N-Acetyl-L-leucine MCT->NALL_int Deacetylase Deacetylase NALL_int->Deacetylase L_Leucine L-leucine Deacetylase->L_Leucine Deacetylation Lysosome Lysosomal Biogenesis & Function L_Leucine->Lysosome Autophagy Autophagy Enhancement L_Leucine->Autophagy Mitochondria Improved Mitochondrial Metabolism L_Leucine->Mitochondria Neuroinflammation Reduced Neuroinflammation L_Leucine->Neuroinflammation Inhibition Protein_Clearance Clearance of Aggregates Lysosome->Protein_Clearance Autophagy->Protein_Clearance Neuroprotection Neuroprotection Mitochondria->Neuroprotection Neuroinflammation->Neuroprotection Inhibition of Neurotoxic Effects Protein_Clearance->Neuroprotection

Caption: Proposed signaling pathways of N-Acetyl-L-leucine (NALL).

Preclinical_Workflow start Start: Hypothesis Generation model Neurodegenerative Disease Animal Model Selection (e.g., Npc1-/- mouse) start->model treatment Treatment Groups: - Vehicle Control - N-Acetyl-L-leucine - Comparator Drug (e.g., Miglustat) model->treatment behavior Behavioral Assessments (e.g., Rotarod, Gait Analysis) treatment->behavior biochem Biochemical Analysis (e.g., Brain Lipid Levels) treatment->biochem histo Histopathological Analysis (e.g., Purkinje Cell Count) treatment->histo data Data Analysis and Statistical Comparison behavior->data biochem->data histo->data conclusion Conclusion and Translational Implications data->conclusion

Caption: Experimental workflow for preclinical validation of NALL.

References

A Comparative Guide to N-Acetyl-D-leucine and Furoyl-leucine in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary biological research, the exploration of modified amino acids as therapeutic agents and research tools is a burgeoning field. Among these, derivatives of the essential amino acid leucine are of particular interest due to leucine's central role in cellular metabolism and signaling. This guide provides a detailed comparison of two such derivatives: N-Acetyl-D-leucine and the less-studied furoyl-leucine. While a substantial body of research exists for the biologically active enantiomer, N-acetyl-L-leucine, data on furoyl-leucine remains largely predictive. This document aims to present a clear, objective comparison based on available experimental data and theoretical frameworks to inform future research and development.

At a Glance: Key Differences and Applications

FeatureN-Acetyl-L-leucineFuroyl-leucine (Hypothetical)
Primary Biological Activity Neuroprotective, symptomatic improvement in neurological disorders.[1]Predicted to stimulate protein synthesis and cell growth.[2]
Mechanism of Action Modulates lysosomal function, enhances autophagy, improves mitochondrial bioenergetics.[3][4]Predicted to activate the mTORC1 signaling pathway.[2]
Clinical Development Phase 3 clinical trials completed for Niemann-Pick disease type C and other neurological disorders.No publicly available clinical trial data.
Key Research Applications Investigating treatments for neurodegenerative diseases (e.g., Niemann-Pick, Parkinson's), vertigo, and ataxia.Potential as a research tool to study mTORC1 signaling and as a candidate for conditions requiring anabolic support.

N-Acetyl-L-leucine: A Clinically Investigated Neuroprotective Agent

N-acetyl-L-leucine is the pharmacologically active enantiomer of the racemic mixture N-acetyl-DL-leucine. Extensive research has demonstrated its potential in treating a range of neurological disorders. In contrast, this compound has been shown to be largely inactive in these contexts.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of N-acetyl-L-leucine is supported by quantitative data from various studies.

Study TypeModel/PopulationTreatmentKey FindingsReference
In Vitro NPC1-/- CHO CellsN-Acetyl-L-leucineDose-dependent reduction in relative lysosomal volume.
NPC Patient FibroblastsN-Acetyl-L-leucineMost effective enantiomer in reducing relative lysosomal volumes (p<0.001).
In Vivo Mouse Model of TBIN-Acetyl-L-leucineImproved motor and cognitive outcomes, reduced lesion volume.
Clinical Trial (Phase 3) Patients with Niemann-Pick Disease Type CN-acetyl-L-leucine (4 g/day )Statistically significant improvement in the Scale for the Assessment and Rating of Ataxia (SARA) score compared to placebo.
Clinical Trial (Phase 2b) Patients with GM2 GangliosidosesN-acetyl-L-leucine (4 g/day )Statistically significant and clinically relevant changes in functioning and quality of life.

Furoyl-leucine: A Theoretical Modulator of Anabolic Pathways

Furoyl-leucine is a derivative of L-leucine that remains largely uncharacterized in biological systems. Its predicted biological activity is primarily extrapolated from the well-established role of L-leucine as a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. The addition of a furoyl group may alter its pharmacokinetic properties and cellular uptake.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be expected from in vitro experiments designed to test the efficacy of furoyl-leucine based on its predicted mechanism of action.

AssayCell LineTreatmentPredicted Outcome
mTORC1 Activation Assay (Western Blot) C2C12 myotubesFuroyl-leucineIncreased phosphorylation of p70S6K and 4E-BP1, downstream targets of mTORC1.
Protein Synthesis Assay (Puromycin Incorporation) HEK293T cellsFuroyl-leucineIncreased incorporation of puromycin into newly synthesized peptides, indicating enhanced protein synthesis.
Cell Proliferation Assay (MTT) Various cancer cell linesFuroyl-leucineIncreased cell viability and proliferation in a dose-dependent manner.

Signaling Pathways and Experimental Workflows

N-Acetyl-L-leucine's Multi-faceted Mechanism of Action

N-acetyl-L-leucine's neuroprotective effects are believed to stem from its ability to modulate several key cellular pathways implicated in neurodegeneration. A key feature is its uptake into cells via monocarboxylate transporters (MCTs), which is distinct from L-leucine's primary transport mechanism.

NALL_Mechanism NALL_ext N-Acetyl-L-leucine (extracellular) MCT MCT NALL_ext->MCT NALL_int N-Acetyl-L-leucine (intracellular) MCT->NALL_int Lysosome Lysosomal Function Enhancement NALL_int->Lysosome Autophagy Autophagy Flux Improvement NALL_int->Autophagy Mitochondria Mitochondrial Bioenergetics Improvement NALL_int->Mitochondria Neuroprotection Neuroprotection Lysosome->Neuroprotection Autophagy->Neuroprotection Mitochondria->Neuroprotection Neuroinflammation Neuroinflammation Reduction Neuroprotection->Neuroinflammation

Mechanism of N-Acetyl-L-leucine.
Predicted Signaling Pathway of Furoyl-leucine

It is hypothesized that furoyl-leucine, upon entering the cell, will mimic L-leucine in activating the mTORC1 pathway.

Furoyl_Leucine_Pathway Furoyl_Leucine Furoyl-leucine mTORC1 mTORC1 Furoyl_Leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Predicted mTORC1 activation by furoyl-leucine.

Experimental Protocols

In Vitro Lysosomal Volume Assay for N-Acetyl-L-leucine

This protocol is adapted from studies investigating the effect of N-acetyl-leucine enantiomers on lysosomal volume in Niemann-Pick disease type C (NPC) cellular models.

Objective: To quantify the effect of N-Acetyl-L-leucine on the relative lysosomal volume in cultured cells.

Materials:

  • NPC1-deficient (NPC1-/-) and wild-type cells (e.g., Chinese Hamster Ovary cells or patient-derived fibroblasts).

  • Complete cell culture medium.

  • N-Acetyl-L-leucine, this compound, and N-acetyl-DL-leucine.

  • LysoTracker dye (a fluorescent probe for acidic organelles).

  • Phosphate-buffered saline (PBS).

  • 4% paraformaldehyde in PBS.

  • Mounting medium with DAPI.

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed NPC1-/- and wild-type cells in multi-well plates with glass coverslips.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of N-Acetyl-L-leucine, this compound, and N-acetyl-DL-leucine for 24-72 hours. Include an untreated control.

  • Lysosomal Staining:

    • 30 minutes prior to the end of the treatment, add LysoTracker dye to the culture medium at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 37°C.

  • Fixation and Mounting:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Mount coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the total LysoTracker fluorescence intensity per cell or the number and size of LysoTracker-positive puncta.

    • Normalize the data to the number of cells (DAPI-positive nuclei).

Hypothetical In Vitro mTORC1 Activation Assay for Furoyl-leucine

This protocol outlines a hypothetical experiment to assess the ability of furoyl-leucine to activate the mTORC1 pathway.

Objective: To determine if furoyl-leucine induces the phosphorylation of downstream targets of mTORC1 in a dose-dependent manner.

Materials:

  • A suitable cell line (e.g., C2C12 myotubes, HEK293T).

  • Complete cell culture medium.

  • Furoyl-leucine.

  • L-leucine (positive control).

  • Rapamycin (mTORC1 inhibitor, negative control).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies for phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate and imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to near confluency.

    • Starve cells of amino acids for 1-2 hours to reduce basal mTORC1 activity.

    • Treat cells with varying concentrations of furoyl-leucine, L-leucine, or rapamycin for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the chemiluminescent signal.

    • Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., C2C12, NPC1-/-) treatment Treatment with N-Acetyl-L-leucine or Furoyl-leucine cell_culture->treatment assay Biological Assay (e.g., Western Blot, Lysosomal Staining) treatment->assay data_analysis Data Acquisition and Analysis assay->data_analysis animal_model Animal Model (e.g., TBI, NPC mouse) drug_admin Drug Administration (Oral Gavage) animal_model->drug_admin behavioral Behavioral Testing (e.g., Rotarod, Morris Water Maze) drug_admin->behavioral histology Histological and Biochemical Analysis of Tissues behavioral->histology

General experimental workflow.

Conclusion

The comparison between this compound and furoyl-leucine highlights a significant disparity in the current state of research. N-acetyl-L-leucine, the biologically active enantiomer, is a well-investigated compound with a multifaceted mechanism of action and promising clinical data in the field of neurodegenerative diseases. In contrast, furoyl-leucine remains a largely theoretical molecule, with its potential predicated on the known anabolic signaling of its parent amino acid, L-leucine.

For researchers, N-acetyl-L-leucine offers a tool with a growing body of evidence for its therapeutic effects, while furoyl-leucine presents an opportunity for novel discovery in the realm of mTORC1 modulation and metabolic research. The provided experimental protocols offer a starting point for the direct, empirical comparison of these two compounds, which will be essential to validate the hypothetical properties of furoyl-leucine and to further elucidate the therapeutic potential of both molecules. Future head-to-head studies are warranted to provide a definitive comparison of their biological activities and therapeutic promise.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-D-leucine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, safeguarding both personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of N-Acetyl-D-leucine, a compound frequently used in scientific research. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to adhere to all applicable local, state, and federal regulations governing chemical waste management.[1][2]

I. Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a robust chemical waste management plan. All laboratory personnel must be trained on proper waste handling and disposal procedures.[3] It is essential to treat all chemical waste, including this compound, with caution. Unless a chemical has been definitively identified as non-hazardous by the institution's environmental health and safety (EHS) office, it should be managed as hazardous waste.[3]

Key principles for managing chemical waste include:

  • Waste Minimization: Order only the necessary quantities of chemicals to reduce surplus.[4]

  • Segregation: Never mix different types of chemical waste. Store acids and bases separately, and keep organic solvents apart from inorganic waste.

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Closed Containers: Waste containers must be kept securely closed except when adding or removing waste.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against dust particles and splashes.
Hand Protection Compatible chemical-resistant glovesPrevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from potential contamination.
Respiratory Protection NIOSH-approved respirator for dustsNecessary when handling fine powders to avoid inhalation.

This data is synthesized from multiple safety data sheets.

Always handle this compound in a well-ventilated area, such as a fume hood, to prevent the accumulation of dust.

III. Step-by-Step Disposal Procedure for this compound

Follow these steps to ensure the safe and compliant disposal of this compound:

Step 1: Initial Assessment Determine if the this compound to be disposed of is contaminated or if it is an unused surplus. The disposal pathway may differ based on this assessment.

Step 2: Waste Collection and Containerization

  • Collect solid this compound waste in a designated, leak-proof, and sealable container.

  • The container should be compatible with the chemical. While the original container is often suitable, ensure it is in good condition.

  • Do not use food containers for storing chemical waste.

  • For liquid solutions of this compound, use a compatible, leak-proof container.

Step 3: Labeling the Waste Container

  • Clearly label the waste container with "Waste this compound" and include the concentration if it is in a solution.

  • Indicate any other chemicals present in the waste mixture.

Step 4: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation and inspected weekly for any signs of leakage.

  • Ensure that incompatible wastes are not stored together.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office and local regulations. Discharge into the environment must be avoided.

Step 6: Decontamination of Empty Containers

  • Once the waste has been collected, decontaminate the empty container.

  • For containers that held this compound, triple rinse with a suitable solvent (e.g., water, if the compound is soluble).

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of as regular trash, depending on institutional policies.

IV. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, clean up the spill using absorbent materials for liquids or by carefully sweeping up solids to avoid generating dust.

  • Collect the spilled material and any contaminated absorbent into a sealed container for disposal as hazardous waste.

  • Wash the spill area with soap and water.

Disposal_Workflow This compound Disposal Decision Workflow start Start: this compound Waste Generated assessment Initial Assessment: Contaminated or Unused Surplus? start->assessment spill_check Spill or Accidental Release? start->spill_check collect_waste Collect in a Labeled, Compatible, Sealed Container assessment->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Professional Disposal store_waste->contact_ehs decontaminate Triple Rinse Empty Container and Dispose as Regular Trash (per institutional policy) contact_ehs->decontaminate spill_check->assessment No spill_procedure Follow Emergency Spill Procedures: Evacuate, Ventilate, Clean Up with PPE, Collect Waste for Disposal spill_check->spill_procedure Yes spill_procedure->contact_ehs end End: Safe and Compliant Disposal decontaminate->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling N-Acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Safety Data Sheets (SDS) for N-Acetyl-D-leucine present conflicting information regarding its hazard classification. While some sources do not classify it as hazardous[1], others indicate it may cause skin irritation, serious eye irritation, and respiratory irritation[2]. Therefore, a cautious approach is recommended, and the following guidance assumes the compound is potentially hazardous.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices from reception to disposal of the chemical.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense to minimize exposure when handling this compound.

Engineering Controls:

  • Ventilation: Use in a well-ventilated area. For handling powders or crystals, local exhaust ventilation is recommended to prevent the accumulation and recirculation of dust[3].

  • Eyewash Station: An eyewash fountain should be readily accessible in any facility where this material is stored or used[4].

Personal Protective Equipment Summary:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EU EN166 or NIOSH (US) standards[5].Protects against dust particles and splashes.
Hand Protection Compatible chemical-resistant gloves. Nitrile rubber, polychloroprene, butyl rubber, or fluorinated rubber are suggested.Prevents skin contact with the chemical. Gloves should be inspected before use and replaced regularly.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator for dusts is necessary when handling powders, especially if engineering controls are insufficient or during spill cleanup.Avoids inhalation of dust particles.

Operational Plan for Handling and Storage

A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before work, thoroughly read and understand the Safety Data Sheet. Ensure all necessary PPE is available and in good condition. Verify that engineering controls like fume hoods are functioning correctly.

  • Handling: Avoid all personal contact, including inhaling dust and contact with skin and eyes. Minimize dust generation and accumulation. Always use the compound in a well-ventilated area.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

Storage Procedures:

  • Store in a tightly-closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill and Disposal Plan

Prompt and appropriate response to spills and proper waste disposal are critical for safety and environmental protection.

Spill Response:

  • Minor Spills:

    • Clean up all spills immediately.

    • Avoid breathing dust and contact with skin and eyes.

    • Wear appropriate PPE, including respiratory protection.

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal.

  • Major Spills:

    • Evacuate the area and move upwind.

    • Alert emergency responders, informing them of the location and nature of the hazard.

    • Wear appropriate PPE, including respiratory protection.

    • Prevent the spill from entering drains or waterways.

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.

  • Dispose of the substance and its container at an approved waste disposal plant.

  • Do not allow the product to enter drains. Contaminated packaging should be disposed of as unused product.

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep1 Review SDS prep2 Inspect PPE prep1->prep2 prep3 Verify Engineering Controls prep2->prep3 handling1 Weighing/Transfer in Ventilated Area prep3->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 spill_decision Spill Occurs handling2->spill_decision cleanup2 Wash Hands Thoroughly cleanup1->cleanup2 disposal1 Segregate Waste cleanup2->disposal1 disposal2 Label Waste Container disposal1->disposal2 disposal3 Store for Pickup disposal2->disposal3 minor_spill Minor Spill: Use Spill Kit spill_decision->minor_spill Minor major_spill Major Spill: Evacuate & Alert Emergency Services spill_decision->major_spill Major

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-D-leucine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-D-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.